H-Met-OiPr hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
propan-2-yl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-6(2)11-8(10)7(9)4-5-12-3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXXRAMAPIOLSS-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234556 | |
| Record name | Isopropyl L-methionate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85391-05-5 | |
| Record name | L-Methionine, 1-methylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85391-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl L-methionate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl L-methionate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl L-methionate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
H-Met-OiPr hydrochloride basic properties
An In-Depth Technical Guide to H-Met-OiPr Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological relevance of this compound (L-Methionine isopropyl ester hydrochloride). The information is intended to support laboratory research and drug development activities.
Core Properties and Specifications
This compound is the hydrochloride salt of the isopropyl ester of L-methionine. It is primarily utilized as a chemical intermediate and a starting material in the synthesis of more complex molecules, notably in the development of enzyme inhibitors.[1][2]
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound. Data for related compounds are included for reference where specific data for the target compound is not available.
| Property | Value | Reference(s) |
| IUPAC Name | isopropyl (2S)-2-amino-4-(methylsulfanyl)butanoate hydrochloride | [3] |
| Synonyms | L-Methionine isopropyl ester HCl, H-Met-OiPr HCl | [1] |
| CAS Number | 85391-05-5 | [4] |
| Molecular Formula | C₈H₁₈ClNO₂S | [4] |
| Molecular Weight | 227.75 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [4] |
| Boiling Point | 304.8 °C at 760 mmHg (Predicted, likely for free base) | [3] |
| Melting Point | No data available. (For reference, L-Methionine methyl ester HCl: 151-153 °C) | [5] |
| Solubility | DMSO: 100 mg/mL (439.08 mM) with ultrasonic heating | |
| Water: Soluble (Specific value not available. For reference, L-Methionine solubility: 56.6 g/L at 25 °C) | [6][7] | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) |
Safety Information
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated fume hood.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | GHS07 (Harmful) | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 (Harmful) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation |
| STOT-SE ¹ | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation |
| ¹Specific Target Organ Toxicity — Single Exposure |
Biological Relevance and Mechanism of Action
This compound serves as a key building block in the synthesis of farnesyl-protein transferase (FTase) inhibitors.[1][2] FTase is a critical enzyme in a post-translational modification pathway known as prenylation.
The enzyme transfers a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX box" motif of target proteins.[5] This lipid modification is essential for anchoring proteins to the cell membrane, which is a prerequisite for their function in signal transduction. A primary target of this pathway is the Ras family of small GTP-binding proteins, which are implicated in approximately 30% of human cancers.[5] By inhibiting FTase, the localization and oncogenic signaling of Ras can be disrupted, making FTase inhibitors a target for cancer therapy.
Caption: Farnesyl Transferase (FTase) pathway and point of inhibition.
Experimental Protocols
While specific protocols detailing the use of this compound are proprietary to individual research projects, a general and representative method for its synthesis is provided below. This procedure is based on established methods for the esterification of amino acids.[8][9]
Synthesis of this compound via Thionyl Chloride Method
This protocol describes the esterification of L-methionine using isopropanol (B130326) and thionyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl and SO₂ gases.
Materials:
-
L-Methionine
-
Anhydrous Isopropanol
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether (or tert-butyl methyl ether)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Preparation: In the flask, suspend L-Methionine (1.0 eq.) in anhydrous isopropanol (approx. 4-5 mL per gram of amino acid).
-
Cooling: Cool the suspension in an ice bath to 0°C with gentle stirring.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.1-1.2 eq.) dropwise to the cooled, stirred suspension over 30-60 minutes. Maintain the temperature below 10°C during the addition. The suspension will gradually dissolve.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approx. 82°C) for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the solution to room temperature. Remove the excess isopropanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
Crystallization: To the resulting oil or solid residue, add anhydrous diethyl ether and stir or sonicate to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash the filter cake with two portions of cold diethyl ether, and dry the product under vacuum to yield this compound as a white solid.
Caption: General workflow for the synthesis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H-Met-OiPr (hydrochloride) | 85391-05-5 [sigmaaldrich.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. L-Methionine methyl ester hydrochloride CAS#: 2491-18-1 [m.chemicalbook.com]
- 6. himedialabs.com [himedialabs.com]
- 7. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pianetachimica.it [pianetachimica.it]
- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
A Technical Guide to H-Met-OiPr Hydrochloride (CAS 85391-05-5): A Key Building Block for Farnesyltransferase Inhibitors
Introduction: H-Met-OiPr hydrochloride, with the Chemical Abstracts Service (CAS) number 85391-05-5, is an isopropyl ester derivative of the amino acid L-Methionine.[1] This compound serves as a crucial chemical intermediate, or building block, primarily utilized in the synthesis of more complex molecules. Its principal application lies in the field of oncology research and drug development, where it is a precursor for the synthesis of farnesyl-protein transferase (FTase) inhibitors, a class of compounds investigated for their potential in cancer therapy.[2][3][4][5][6] This technical guide provides a comprehensive overview of its properties, synthetic utility, and the biological context of its end-products for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a solid, white to off-white crystalline compound.[2] Its fundamental properties are summarized in the table below, providing essential data for laboratory use, including reaction stoichiometry and analytical characterization.
| Property | Data | Reference(s) |
| CAS Number | 85391-05-5 | [2][7][8] |
| Molecular Formula | C₈H₁₈ClNO₂S | [2][7] |
| Molecular Weight | 227.75 g/mol | [2][8] |
| Synonyms | L-Methionine isopropyl ester hydrochloride | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [8] |
Role in Synthetic Chemistry
The primary utility of this compound is as a reagent in multi-step organic synthesis. As a methionine derivative, it provides a key structural motif required for the assembly of targeted therapeutic agents. Its most documented application is in the preparation of farnesyltransferase (FTase) inhibitors.[2][6] The general workflow involves using this compound as a starting material that undergoes a series of chemical reactions to yield the final, biologically active inhibitor.
Caption: Synthetic workflow from H-Met-OiPr HCl to an FTase inhibitor.
Biological Context: The Farnesyltransferase Target
While this compound itself is not biologically active, the inhibitors synthesized from it target the enzyme farnesyl-protein transferase (FTase). FTase plays a critical role in a post-translational modification process called prenylation.
Mechanism of Action of FTase Inhibitors: FTase catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue near the C-terminus of specific proteins. This lipid modification is crucial for anchoring these proteins to the cell membrane, a step that is essential for their function. A key substrate for FTase is the Ras protein, a small GTPase that is a central node in signaling pathways controlling cell growth, proliferation, and survival. When Ras is mutated (as is the case in many cancers), it becomes permanently active, leading to uncontrolled cell division. By inhibiting FTase, the farnesylation of Ras is blocked, preventing its localization to the cell membrane and thereby abrogating its oncogenic signaling cascade.
Caption: Inhibition of FTase blocks Ras farnesylation and oncogenic signaling.
General Experimental Protocol
Specific, detailed protocols for the synthesis of proprietary FTase inhibitors are often found in patent literature, such as WO2001046138.[2] However, a general protocol for a standard synthetic step, such as an amide coupling reaction involving this compound, can be outlined. This serves as a representative methodology.
Objective: To perform an amide coupling reaction between this compound and a generic carboxylic acid.
Materials & Reagents:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., COMU, HATU, EDC/HOBt)
-
Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
Reagents for workup (e.g., 1N HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Amine Preparation: In a separate flask, suspend this compound (1.1 eq) in the same solvent and add the organic base (2.2 eq) to neutralize the hydrochloride and free the amine. Stir for 10-15 minutes.
-
Coupling Reaction: To the carboxylic acid solution, add the coupling agent (1.2 eq). Stir for 5 minutes, then add the free amine solution dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Caption: General workflow for a laboratory-scale synthetic transformation.
Conclusion: this compound (CAS 85391-05-5) is a specialized chemical reagent whose value is defined by its role in the synthesis of high-value compounds for biomedical research. While it possesses no inherent therapeutic activity, it is an indispensable precursor for creating potent farnesyltransferase inhibitors. Understanding its physicochemical properties and synthetic applications is essential for chemists and drug development professionals working to design and produce novel therapeutics targeting cancer-related signaling pathways.
References
- 1. peptide.com [peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. felixbio.cn [felixbio.cn]
- 6. This compound|85391-05-5|安捷凯 [anjiechem.com]
- 7. H-Met-OiPr (hydrochloride) | 85391-05-5 [sigmaaldrich.com]
- 8. chemuniverse.com [chemuniverse.com]
A Comprehensive Technical Guide to H-Met-OiPr Hydrochloride for Researchers
For Immediate Release
This technical guide provides an in-depth overview of H-Met-OiPr hydrochloride, a key intermediate in the development of novel therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's properties, synthesis, and its significant role in cancer research, particularly in the synthesis of farnesyltransferase inhibitors.
Core Properties of this compound
This compound, a derivative of the essential amino acid L-methionine, serves as a critical building block in synthetic organic chemistry. Its quantitative data are summarized below.
| Property | Value | Citations |
| Molecular Weight | 227.75 g/mol | [1][2][3] |
| Molecular Formula | C₈H₁₈ClNO₂S | [1][3] |
| CAS Number | 85391-05-5 | [2][3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [2] |
Role in a Key Biological Signaling Pathway
This compound is primarily utilized in the synthesis of inhibitors targeting farnesyltransferase (FTase).[1] FTase is a crucial enzyme in the post-translational modification of the Ras protein, a key player in cellular signal transduction pathways that regulate cell growth, differentiation, and survival.
Mutations in the ras gene are prevalent in many human cancers, leading to a constitutively active Ras protein that drives uncontrolled cell proliferation.[4] For the Ras protein to function, it must be anchored to the inner leaflet of the cell membrane. This localization is dependent on a process called farnesylation, where FTase catalyzes the attachment of a farnesyl pyrophosphate (FPP) moiety to a cysteine residue within the C-terminal CAAX box of the Ras protein.[4][5] By inhibiting FTase, the membrane association of Ras is prevented, thereby disrupting the oncogenic signaling cascade.[4] This makes FTase a prime target for the development of anti-cancer therapeutics.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the Fischer esterification of L-methionine with isopropanol (B130326), using thionyl chloride (SOCl₂) as a catalyst. Thionyl chloride reacts with isopropanol to generate HCl in situ, which protonates the carboxylic acid, and also activates the carboxylic acid for nucleophilic attack by the alcohol.
Materials:
-
L-methionine
-
Anhydrous Isopropanol
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend L-methionine in anhydrous isopropanol (approx. 3-5 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add thionyl chloride (approximately 1.2 to 1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
To the resulting crude product, add anhydrous diethyl ether to precipitate the hydrochloride salt.
-
Collect the white solid by vacuum filtration, wash with additional anhydrous diethyl ether, and dry under vacuum to yield this compound.
Experimental Workflow: Synthesis of a Peptidomimetic FTase Inhibitor
This compound is a valuable starting material for the synthesis of peptidomimetic inhibitors of FTase. The general workflow involves the coupling of the methionine derivative to other amino acids or scaffold molecules. Below is a representative workflow for the synthesis of a dipeptide inhibitor.
In Vitro Farnesyltransferase Inhibition Assay
To evaluate the efficacy of newly synthesized compounds, an in vitro enzymatic assay is employed. A common method is a fluorescence-based assay that measures the transfer of a fluorescently-labeled farnesyl group to a Ras-derived peptide substrate.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT)
-
Test compound (potential FTase inhibitor) dissolved in DMSO
-
Positive control inhibitor (e.g., Lonafarnib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well microplate, add the FTase enzyme to each well.
-
Add the diluted test compound or control inhibitor to the respective wells. Include wells with DMSO only as a negative control.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of FPP and the dansylated peptide substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at appropriate excitation and emission wavelengths.
-
The rate of reaction is determined from the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a fundamental reagent for the development of farnesyltransferase inhibitors, a promising class of anti-cancer agents. This guide provides the foundational knowledge of its properties, synthesis, and application in the context of the Ras signaling pathway. The detailed protocols and workflows serve as a practical resource for researchers aiming to design and evaluate novel therapeutics in this critical area of drug discovery.
References
- 1. Design and synthesis of peptidomimetic protein farnesyltransferase inhibitors as anti-Trypanosoma brucei agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-phase synthesis of novel inhibitors of farnesyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
H-Met-OiPr Hydrochloride: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
H-Met-OiPr hydrochloride, also known as L-Methionine isopropyl ester hydrochloride, is a derivative of the essential amino acid L-methionine. It serves as a crucial building block in the synthesis of various compounds, most notably as a precursor in the development of farnesyltransferase (FTase) inhibitors, a class of molecules investigated for their potential in cancer therapy.[1] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis workflow and the relevant biological signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₈H₁₈ClNO₂S |
| Molecular Weight | 227.75 g/mol |
| CAS Number | 85391-05-5 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, DMSO, and methanol |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of L-methionine with isopropanol (B130326) in the presence of a chlorinating agent, such as thionyl chloride (SOCl₂) or by the generation of anhydrous HCl in isopropanol. The thionyl chloride method is a common and effective approach for this transformation.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is a representative procedure for the synthesis of amino acid ester hydrochlorides and can be adapted for this compound.[2][3][4]
Materials:
-
L-Methionine
-
Anhydrous Isopropanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-methionine (1 molar equivalent) in anhydrous isopropanol. The typical concentration is around 0.5 to 1.0 M.
-
Cooling: Cool the suspension in an ice bath to 0°C.
-
Addition of Thionyl Chloride: While stirring vigorously, slowly add thionyl chloride (1.1 to 1.5 molar equivalents) dropwise to the cooled suspension. This addition should be performed in a well-ventilated fume hood as the reaction generates HCl and SO₂ gases. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 82°C for isopropanol) and maintain it for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess isopropanol and any remaining thionyl chloride using a rotary evaporator.
-
Purification: The crude product, a viscous oil or solid, is then triturated with anhydrous diethyl ether to induce crystallization. The resulting solid is collected by vacuum filtration using a Büchner funnel, washed with several portions of cold anhydrous diethyl ether to remove any impurities, and dried under vacuum.
Expected Yield and Purity:
While specific yields for this compound are not widely reported in the literature, similar esterification reactions of amino acids typically yield products in the range of 80-95%. The purity of the final product can be assessed by techniques such as NMR spectroscopy and melting point determination. A patent describing a general method for producing various amino acid ester hydrochlorides, including methionine isopropyl ester hydrochloride, suggests that high purity (approaching 100%) can be achieved.[3]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the key analytical techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized compound. The expected chemical shifts for this compound are based on the structures of L-methionine and related esters.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0 | septet | 1H | -CH- (isopropyl) |
| ~4.2 | t | 1H | α-CH |
| ~2.7 | t | 2H | γ-CH₂ |
| ~2.2 | m | 2H | β-CH₂ |
| ~2.1 | s | 3H | S-CH₃ |
| ~1.3 | d | 6H | -CH₃ (isopropyl) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O (ester) |
| ~71 | -CH- (isopropyl) |
| ~53 | α-CH |
| ~30 | γ-CH₂ |
| ~29 | β-CH₂ |
| ~21 | -CH₃ (isopropyl) |
| ~14 | S-CH₃ |
Note: The actual chemical shifts may vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2800 | Strong, broad | N-H stretch (ammonium), C-H stretch |
| ~1740 | Strong | C=O stretch (ester) |
| ~1580 | Medium | N-H bend (ammonium) |
| ~1250-1000 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound.
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 192.11 |
Melting Point
The melting point is a useful indicator of the purity of a crystalline solid. While a specific melting point for this compound is not consistently reported, similar amino acid isopropyl ester hydrochlorides, such as L-Alanine isopropyl ester hydrochloride, have a reported melting point of around 85°C.[5]
Visualization of Synthesis and Biological Pathway
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound using the thionyl chloride method.
Farnesyltransferase Signaling Pathway
This compound is a precursor for the synthesis of farnesyltransferase inhibitors. Farnesyltransferase is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the Ras signaling pathway is a hallmark of many cancers.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pianetachimica.it [pianetachimica.it]
- 3. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 4. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 5. L-Alanine isopropyl ester hydrochloride | 62062-65-1 [chemicalbook.com]
H-Met-OiPr Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of H-Met-OiPr hydrochloride, a crucial methionine derivative. Its primary application lies in the synthesis of farnesyltransferase inhibitors, a promising class of compounds in cancer research and drug development. This document details its chemical properties, synthesis, mechanism of action, and application in the generation of therapeutic leads, supported by experimental protocols and quantitative data.
Chemical Properties and Synthesis of this compound
This compound, also known as L-methionine isopropyl ester hydrochloride, is a derivative of the essential amino acid L-methionine. The introduction of an isopropyl ester group enhances its utility in specific synthetic applications, particularly in peptide chemistry and the construction of complex organic molecules.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 85391-05-5 |
| Molecular Formula | C8H18ClNO2S |
| Molecular Weight | 227.75 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | Typically ≥97% |
Experimental Protocol: Synthesis of this compound
This protocol describes a common method for the esterification of L-methionine to its isopropyl ester hydrochloride using thionyl chloride.[1]
Materials:
-
L-methionine
-
Anhydrous isopropanol (B130326)
-
Thionyl chloride (SOCl2)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend L-methionine in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon). The typical molar ratio is 1:5 to 1:10 (methionine:isopropanol).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition of Thionyl Chloride: While stirring vigorously, add thionyl chloride dropwise to the cooled suspension. A typical molar ratio of methionine to thionyl chloride is 1:1.2. The addition should be slow to control the exothermic reaction and the evolution of HCl and SO2 gases.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 82°C for isopropanol) and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess isopropanol and volatile byproducts using a rotary evaporator.
-
Purification: The crude product is often a viscous oil or a solid. Triturate the crude product with anhydrous diethyl ether to induce precipitation of the hydrochloride salt.
-
Isolation and Drying: Collect the white crystalline solid by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield this compound.
Mechanism of Action: The Role in Farnesyltransferase Inhibition
This compound is a key building block for the synthesis of farnesyltransferase inhibitors (FTIs).[2][3] Farnesyltransferase (FTase) is a zinc-dependent enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" box of specific proteins.[4] This post-translational modification, known as farnesylation, is crucial for the proper localization and function of many signaling proteins, most notably members of the Ras superfamily of small GTPases.[4]
Oncogenic mutations in Ras are found in a significant percentage of human cancers, and its function is dependent on farnesylation for membrane association.[5][6] By inhibiting FTase, the localization of Ras to the cell membrane is prevented, thereby blocking its downstream signaling pathways that promote cell proliferation and survival.[7]
The Farnesyltransferase Signaling Pathway
The farnesylation of a target protein, such as Ras, is a critical step for its activation. Once farnesylated, Ras is anchored to the inner leaflet of the plasma membrane, where it can interact with and activate downstream effector proteins, leading to the activation of signaling cascades like the MAPK/ERK and PI3K/AKT pathways, which are central to cell growth and survival.
Application in Drug Development: Synthesis of Farnesyltransferase Inhibitors
This compound serves as a crucial synthon in the construction of peptidomimetic FTIs. The methionine residue is often incorporated as the 'X' in CaaX mimetics, which are designed to bind to the active site of FTase with high affinity, thereby acting as competitive inhibitors.[8]
Experimental Protocol: Synthesis of a Representative Peptidomimetic FTI
This protocol outlines a general solid-phase peptide synthesis (SPPS) approach for a hypothetical FTI with the sequence Cys-Val-Ile-Met, where the methionine is introduced using this compound in the final coupling step in solution phase after cleavage from the resin.
Materials:
-
Fmoc-Ile-Wang resin
-
Fmoc-Val-OH
-
Fmoc-Cys(Trt)-OH
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Piperidine (B6355638) in DMF (20%)
-
DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solid-phase synthesis vessel
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell Fmoc-Ile-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Coupling of Fmoc-Val-OH: Couple Fmoc-Val-OH using HBTU/HOBt and DIPEA in DMF. Monitor for completion using a ninhydrin (B49086) test.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for Fmoc-Cys(Trt)-OH.
-
Final Deprotection: Perform a final Fmoc deprotection on the N-terminal cysteine.
-
Cleavage from Resin: Cleave the tripeptide (Cys(Trt)-Val-Ile) from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). Precipitate the crude peptide in cold ether.
-
Solution Phase Coupling with this compound:
-
Dissolve the crude tripeptide and this compound in a suitable solvent like DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion.
-
-
Deprotection of Cysteine: Remove the trityl (Trt) protecting group from the cysteine residue using the TFA cocktail.
-
Purification: Purify the final tetrapeptide FTI using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Experimental Workflow for FTI Synthesis
The following diagram illustrates the general workflow for the synthesis of a peptidomimetic farnesyltransferase inhibitor.
Data Presentation: Quantitative Analysis of Farnesyltransferase Inhibitors
The efficacy of farnesyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the FTase enzyme. The development of FTIs has been guided by quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of the inhibitors with their biological activity.[2][9][10] The table below presents representative IC50 values for a class of imidazole-containing FTIs to illustrate the potency of these compounds.
Table 2: Representative Inhibitory Activity of Imidazole-Containing Farnesyltransferase Inhibitors
| Compound | FTase IC50 (nM) |
| Inhibitor A | 1.5 |
| Inhibitor B | 3.2 |
| Inhibitor C | 10.8 |
| Inhibitor D | 25.1 |
| Inhibitor E | 50.3 |
Note: Data is representative of a class of farnesyltransferase inhibitors and not specific to compounds synthesized directly from this compound.[9]
Conclusion
This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery. Its role as a methionine derivative makes it an important building block in the synthesis of farnesyltransferase inhibitors, a class of molecules with significant therapeutic potential, particularly in oncology. The methodologies and data presented in this guide offer a foundational understanding for the utilization of this compound in the development of novel therapeutic agents targeting the farnesyltransferase pathway.
References
- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broad-based quantitative structure-activity relationship modeling of potency and selectivity of farnesyltransferase inhibitors using a Bayesian regularized neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 5. Reaction path of protein farnesyltransferase at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and conformational analysis of peptide inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazole-containing farnesyltransferase inhibitors: 3D quantitative structure-activity relationships and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Role of H-Met-OiPr Hydrochloride in the Synthesis of Farnesyltransferase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesyltransferase inhibitors (FTIs) represent a significant class of therapeutic agents, primarily investigated for their potential in oncology. Their mechanism revolves around the inhibition of farnesyltransferase, a crucial enzyme in the post-translational modification of Ras proteins and other key signaling molecules. This guide focuses on the role of H-Met-OiPr hydrochloride, a methionine derivative, as a key synthetic precursor in the development of potent farnesyltransferase inhibitors. While not an active inhibitor itself, this compound serves as a critical building block for a class of arylpyrrolidine-based FTIs. This document will detail the synthetic utility of this compound, the overarching mechanism of farnesyltransferase inhibition, relevant signaling pathways, and standardized experimental protocols for assessing inhibitor potency.
Introduction to Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a zinc-dependent enzyme that catalyzes the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX box of substrate proteins.[1] This process, known as farnesylation, is a critical post-translational modification that facilitates the membrane localization and subsequent activation of numerous proteins involved in cellular signaling.[1][2]
The most notable substrates of FTase are the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras).[3] Ras proteins are pivotal regulators of cell growth, differentiation, and survival.[1][3] In a significant portion of human cancers, mutations in ras genes lead to constitutively active Ras proteins, which perpetually transmit pro-proliferative signals, driving oncogenesis.[1] By preventing the farnesylation of Ras, FTIs block its association with the cell membrane, thereby abrogating its downstream signaling functions.[4] This has established FTase as a compelling target for anticancer drug development.[1]
This compound: A Precursor for Arylpyrrolidine-Based Farnesyltransferase Inhibitors
This compound, a methionine isopropyl ester hydrochloride, is an amino acid derivative that serves as a key chiral building block in the synthesis of a specific class of farnesyltransferase inhibitors.[5][6] It is not an active inhibitor of farnesyltransferase itself but participates in the preparation of more complex molecules, such as arylpyrrolidines, which exhibit potent inhibitory activity.[5][6]
The patent WO2001046138 describes the use of intermediates like this compound in the synthesis of arylpyrrolidine derivatives as farnesyltransferase inhibitors. The general synthetic strategy involves the coupling of the methionine derivative with other chemical moieties to construct the final inhibitor scaffold.
Generalized Synthetic Scheme:
The synthesis of arylpyrrolidine-based FTIs from this compound generally involves the formation of a pyrrolidine (B122466) ring structure, which is further functionalized with an aryl group and other substituents designed to interact with the active site of the farnesyltransferase enzyme. The methionine side chain of the precursor is often incorporated to mimic the C-terminal portion of the native CAAX substrate.
Mechanism of Action of Farnesyltransferase Inhibitors
Farnesyltransferase inhibitors function by competing with the native protein substrates (like Ras) for binding to the active site of the FTase enzyme. By occupying the active site, these inhibitors prevent the farnesylation of their target proteins. The inhibition of Ras farnesylation disrupts the Ras signaling cascade, which is central to many cellular processes.
The Ras Signaling Pathway and Point of Inhibition
The Ras signaling pathway is initiated by the activation of cell surface receptors, which leads to the exchange of GDP for GTP on Ras, converting it to its active state.[2] Active, farnesylated Ras then recruits and activates downstream effector proteins, such as Raf kinases and PI3K, initiating cascades that ultimately regulate gene expression and promote cell proliferation and survival.[2][7] FTIs interrupt this pathway at its very inception by preventing the membrane localization of Ras.[8]
Caption: Ras signaling pathway and the inhibitory action of FTIs.
Quantitative Data on Farnesyltransferase Inhibitors
| Inhibitor Class/Compound | IC50 (FTase) | Notes | Reference |
| Aryl Tetrahydropyridine (B1245486) (A-345877) | 0.45 nM | Potent and selective over geranylgeranyltransferase. | [8] |
| Dual Prenylation Inhibitor | 2 nM | Also inhibits GGPTase-I with an IC50 of 95 nM. | [1] |
| Pyroglutamic Acid Derivatives | 2-5 nM | A newer class of potent FTase inhibitors. | [9] |
Experimental Protocols
In Vitro Farnesyltransferase Activity Assay (Fluorimetric)
This protocol describes a common method for measuring FTase activity and its inhibition in a high-throughput format.[10]
Objective: To determine the in vitro potency (IC50) of a test compound as an inhibitor of farnesyltransferase.
Materials:
-
Purified recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Test compound (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series of the test compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare working solutions of FTase, FPP, and the dansylated peptide substrate in assay buffer at 2x the final desired concentration.
-
-
Reaction Setup:
-
In a 384-well plate, add 5 µL of the test compound dilutions or vehicle control (assay buffer with DMSO) to the appropriate wells.
-
Add 10 µL of the 2x FTase solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for pre-incubation of the enzyme and inhibitor.
-
-
Initiate Reaction:
-
To start the reaction, add 5 µL of a 4x mixture of FPP and dansylated peptide substrate to all wells.
-
Mix the plate gently on a plate shaker.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at ~340 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
References
- 1. Potent inhibitors of farnesyltransferase and geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2001046137A1 - Farnesyl transferase inhibitors - Google Patents [patents.google.com]
- 3. 3-Aminopyrrolidinone farnesyltransferase inhibitors: design of macrocyclic compounds with improved pharmacokinetics and excellent cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aryl tetrahydropyridine inhibitors of farnesyltransferase: glycine, phenylalanine and histidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. On the discovery of new potent human farnesyltransferase inhibitors: emerging pyroglutamic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aryl tetrahydropyridine inhibitors of farnesyltransferase: bioavailable analogues with improved cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Key "Met" Targets in Cancer Research: c-Met Inhibitors and Metformin
Introduction
While the specific entity "H-Met-OiPr hydrochloride" is recognized as a methionine derivative utilized in the synthesis of farnesyl-protein transferase (FTase) inhibitors, publicly available research detailing its direct applications, signaling pathways, and comprehensive experimental protocols in cancer research is limited. It is plausible that scientific inquiry may be directed towards two more extensively studied and similarly named subjects in oncology: c-Met inhibitors and the antidiabetic drug Metformin (B114582) . This technical guide provides an in-depth exploration of these two critical areas, offering researchers, scientists, and drug development professionals a comprehensive resource on their mechanisms of action, relevant quantitative data, detailed experimental protocols, and visualized signaling pathways.
Part 1: c-Met Inhibitors in Cancer Research
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.
Mechanism of Action and Signaling Pathways
Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates, triggering the activation of several downstream signaling cascades. These pathways are critical for the malignant phenotype of cancer cells.
Key Downstream Pathways:
-
RAS-RAF-MEK-ERK (MAPK) Pathway : Primarily drives cell proliferation.[1]
-
PI3K-AKT-mTOR Pathway : Promotes cell survival, growth, and metabolism while inhibiting apoptosis.[1]
-
JAK-STAT Pathway : Regulates gene expression related to proliferation, survival, and invasion.[1]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of c-Met inhibitors has been evaluated in various cancer types. The following tables summarize key quantitative findings.
| Table 1: Preclinical Efficacy of c-Met Inhibitors in Cell Lines | |||
| Inhibitor | Cancer Cell Line | Assay | IC50 / Effect |
| ARQ 197 | HT29, MKN-45 | c-Met Phosphorylation | IC50: 100-300 nmol/L[2] |
| Compound 2 | NSCLC Cells | c-Met Inhibition | IC50: 40.1 nM[3] |
| PHA-665752 | TNBC Cells | Cell Viability | Reduced cell viability[4] |
| BMS-777607 | DU145, MDA-MB-231 | Migration/Invasion | Inhibition at 25-50 ng/mL HGF[5] |
| Table 2: Clinical Trial Data for c-Met Inhibitors | ||||
| Inhibitor | Cancer Type | Phase | Endpoint | Result |
| Crizotinib | NSCLC (c-Met amplified) | Phase 1 | Response Rate | 50% in high MET/CEP7 ratio subgroup[6] |
| Capmatinib | NSCLC (MET exon 14 skipping) | FDA Approved | - | Approved for clinical use[7] |
| Savolitinib + Osimertinib | EGFR-mutant NSCLC | TATTON study | Objective Partial Response | 33% (n=23/69)[8] |
| HS-10241 | Advanced NSCLC (MET+) | - | Disease Control Rate | 80.0% (n=4/5)[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of c-Met inhibitors.
1. c-Met Kinase Assay (Biochemical)
-
Objective : To determine the in vitro potency of a test compound in inhibiting c-Met kinase activity.
-
Methodology :
-
Incubate recombinant human c-Met kinase with a specific peptide substrate and ATP in a reaction buffer.
-
Add the test inhibitor at various concentrations.
-
Allow the reaction to proceed for a defined time at a controlled temperature.
-
Quantify the amount of phosphorylated substrate using methods like FRET, luminescence (e.g., ADP-Glo), or radioactive detection.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.[10]
-
2. Western Blot Analysis for Phospho-c-MET
-
Objective : To confirm the on-target activity of a c-Met inhibitor by measuring the phosphorylation status of c-MET in cells.
-
Methodology :
-
Treat c-Met-activated cancer cells with the test compound for 1-2 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated c-MET (p-cMET) and total c-MET.
-
Following incubation with secondary antibodies, visualize the protein bands using chemiluminescence.[10]
-
Part 2: Metformin in Cancer Research
Metformin, a first-line medication for type 2 diabetes, has garnered significant attention for its potential anticancer properties. Its mechanisms of action are multifaceted, involving both direct and indirect effects on cancer cells.
Mechanism of Action and Signaling Pathways
Metformin's primary anticancer mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.
Key Mechanisms:
-
AMPK-dependent pathway : Inhibition of mitochondrial complex I leads to an increased AMP/ATP ratio, activating AMPK. Activated AMPK then inhibits the mTOR pathway, a central regulator of cell growth and proliferation.[11][12][13]
-
AMPK-independent pathways : Metformin can also reduce circulating insulin and insulin-like growth factor 1 (IGF-1) levels, thereby attenuating pro-survival signaling.[11] It also impacts other signaling pathways such as the JNK/p38 MAPK and Wnt/β-catenin pathways.[11][14]
Quantitative Data from Epidemiological and Clinical Studies
Numerous observational studies and meta-analyses have investigated the association between metformin use and cancer risk and mortality.
| Table 3: Meta-Analyses of Metformin Use and Cancer Incidence | ||
| Cancer Type | Relative Risk / Odds Ratio | Reference |
| All Cancers | SRR = 0.73 | [8] |
| Prostate Cancer | RR = 0.88 | [8] |
| Lung Cancer | OR = 0.55 | [8] |
| Liver Cancer | OR = 0.34 | [8] |
| Colorectal Cancer | OR = 0.83 | [8] |
| Pancreatic Cancer | OR = 0.56 | [8] |
| Table 4: Metformin and Cancer-Related Mortality | |
| Study Type | Hazard Ratio / Odds Ratio |
| Cohort Study | HR = 0.56[8] |
| Meta-analysis (6 observational studies) | OR = 0.65[8] |
| Retrospective Analysis (UK) | HR = 0.85[8] |
Experimental Protocols
Standardized protocols are essential for investigating the anticancer effects of metformin.
1. In Vitro Cell Proliferation Assay (e.g., MTT Assay)
-
Objective : To assess the effect of metformin on the growth of cancer cells.
-
Methodology :
-
Seed cancer cells in 96-well plates and allow them to attach.
-
Treat the cells with serial dilutions of metformin for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. In Vivo Tumor Xenograft Study
-
Objective : To evaluate the in vivo antitumor effect of metformin.
-
Methodology :
-
Inject human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer metformin (e.g., via oral gavage or in drinking water) to the treatment group.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Both c-Met inhibitors and metformin represent promising avenues in cancer therapy. c-Met inhibitors offer a targeted approach for cancers with aberrant HGF/c-Met signaling, while metformin presents a repurposed drug with pleiotropic anticancer effects. This guide provides a foundational resource for researchers to delve into these fields, with structured data, detailed protocols, and clear visualizations of the underlying molecular mechanisms to facilitate further investigation and drug development efforts.
References
- 1. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications | MDPI [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. c-MET Inhibitor in Advanced Solid Tumors With c-MET Gene Aberration | Clinical Research Trial Listing [centerwatch.com]
- 8. Repurposing metformin for cancer treatment: current clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Metformin targets multiple signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of metformin inhibiting cancer invasion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metformin: A New Inhibitor of the Wnt Signaling Pathway in Cancer | MDPI [mdpi.com]
Investigating the Pharmacology of H-Met-OiPr Hydrochloride: A Technical Overview
For Immediate Release
Shanghai, China – December 18, 2025 – H-Met-OiPr hydrochloride, a derivative of the essential amino acid methionine, is primarily recognized for its role as a key intermediate in the synthesis of farnesyltransferase inhibitors, a class of compounds investigated for their potential in cancer therapy. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical properties, its application in synthetic chemistry, and the broader context of farnesyltransferase inhibition.
Chemical and Physical Properties
This compound, also known as L-Methionine isopropyl ester hydrochloride, is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClNO₂S | [1][2] |
| Molecular Weight | 227.75 g/mol | [1][2] |
| CAS Number | 85391-05-5 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in DMSO (requires sonication) | [3] |
Role in the Synthesis of Farnesyltransferase Inhibitors
The primary documented application of this compound is as a precursor in the chemical synthesis of inhibitors targeting the enzyme farnesyl-protein transferase (FTase).[3] FTase plays a crucial role in the post-translational modification of several proteins, including the Ras family of small GTPases, which are implicated in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many cancers.
The general workflow for the synthesis of farnesyltransferase inhibitors utilizing this compound is depicted below. This process typically involves the coupling of the methionine derivative with other chemical moieties to construct a molecule that can effectively bind to and inhibit the FTase enzyme.
Farnesyltransferase Inhibition: The Broader Pharmacological Context
Farnesyltransferase inhibitors are designed to prevent the farnesylation of target proteins, thereby interfering with their localization to the cell membrane and subsequent activation of downstream signaling pathways. The Ras-Raf-MEK-ERK pathway is a key target of this therapeutic strategy.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not extensively available in the public domain. However, a patent for the "Preparation and formulation of arylpyrrolidines as farnesyl transferase inhibitors for pharmaceutical use" references its application.[3] Researchers interested in specific synthetic procedures are encouraged to consult this patent and similar literature in the field of medicinal chemistry.
Conclusion and Future Directions
This compound is a valuable chemical intermediate for the synthesis of farnesyltransferase inhibitors. While direct pharmacological data on this compound itself is limited, its role in the development of potential anti-cancer therapeutics is noteworthy. Further research and publication of in vitro and in vivo studies would be necessary to fully elucidate the pharmacological profile of this compound and any potential biological activity it may possess independently of its role as a synthetic precursor.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.
References
An In-depth Technical Guide to Farnesyltransferase Inhibitors in Preclinical Cancer Studies
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Farnesyltransferase Inhibitors (FTIs) in the context of preclinical cancer research. While direct preclinical data on H-Met-OiPr hydrochloride as an anti-cancer agent is not extensively available, its significance lies in its role as a methionine derivative, a crucial component in the synthesis of FTIs.[1] This guide will, therefore, focus on the class of compounds it helps create: the farnesyltransferase inhibitors.
Introduction to Farnesyltransferase Inhibitors (FTIs)
Farnesyltransferase inhibitors are a class of experimental cancer drugs designed to block the activity of farnesyltransferase. This enzyme attaches a farnesyl group to specific proteins, a critical post-translational modification known as farnesylation. This process is essential for the function of several proteins involved in cellular signaling pathways that are often dysregulated in cancer.
The primary initial target for FTIs was the Ras family of small GTP-binding proteins.[2] Ras proteins, when mutated, are locked in a constitutively active state, leading to uncontrolled cell growth and proliferation. Since farnesylation is necessary for Ras to localize to the cell membrane and exert its oncogenic function, inhibiting this step was identified as a promising therapeutic strategy.[3]
Mechanism of Action
The anticancer mechanism of FTIs is multifaceted, extending beyond the simple inhibition of Ras farnesylation. While this was the initial therapeutic rationale, preclinical studies have revealed that FTIs are effective in cancer cells with wild-type (non-mutated) Ras as well.[1] This suggests that other farnesylated proteins play a role in the anticancer effects of these inhibitors.
The core mechanism involves the competitive inhibition of farnesyltransferase, preventing the transfer of a farnesyl pyrophosphate group to the C-terminal CaaX box of target proteins.[4] This disruption affects a variety of signaling proteins crucial for tumor progression.
Key Signaling Pathways Affected by FTIs
FTIs impact several critical signaling pathways implicated in cancer:
-
Ras-Raf-MEK-ERK Pathway: By preventing Ras farnesylation, FTIs block its membrane association and subsequent activation of downstream effectors that drive cell proliferation.
-
PI3K-Akt-mTOR Pathway: This pathway, central to cell survival and growth, can also be modulated by FTIs through their effects on Ras and other farnesylated proteins.
-
Rho Family Proteins: Proteins like RhoB, which are involved in cytoskeleton regulation and apoptosis, are also farnesylated. Inhibition of their farnesylation can contribute to the anti-tumor activity of FTIs.[5]
Below is a diagram illustrating the primary signaling pathway targeted by Farnesyltransferase Inhibitors.
Preclinical Data Summary
Preclinical studies have demonstrated the potent anti-proliferative activity of FTIs in a variety of cancer cell lines and animal tumor models.[6] A key finding from this research is that the sensitivity of cancer cells to FTIs does not always correlate with the presence of a Ras mutation.
| Parameter | Observation | References |
| Cell Line Sensitivity | Broad activity against various cancer cell lines, including those with wild-type Ras. | [1] |
| In Vivo Efficacy | Tumor growth inhibition and, in some cases, regression in xenograft and transgenic mouse models. | [5][7] |
| Combination Therapy | Synergistic effects observed when combined with conventional cytotoxic drugs, particularly taxanes. | [1] |
| Resistance Mechanisms | Alternative prenylation by geranylgeranyl-protein transferase (GGTase) can lead to resistance, especially for K-Ras and N-Ras mutated cancers. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate preclinical evaluation of FTIs. Below are outlines for key experiments.
In Vitro Farnesyltransferase Activity Assay
This assay measures the ability of a compound to inhibit the farnesyltransferase enzyme directly.
Protocol Outline:
-
Reagents: Recombinant human farnesyltransferase, farnesyl pyrophosphate (FPP), a fluorescently labeled Ras peptide substrate, and the test FTI.
-
Procedure:
-
Incubate the enzyme with varying concentrations of the FTI.
-
Initiate the reaction by adding FPP and the peptide substrate.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction and measure the amount of farnesylated peptide using a fluorescence polarization reader.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the FTI required to inhibit 50% of the enzyme's activity.
Cell Proliferation Assay (e.g., MTT or SRB Assay)
This assay determines the effect of an FTI on the growth of cancer cell lines.
Protocol Outline:
-
Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the FTI for 48-72 hours.
-
Staining:
-
For MTT: Add MTT solution and incubate until formazan (B1609692) crystals form. Solubilize the crystals and measure the absorbance.
-
For SRB: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the dye. Measure the absorbance.
-
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for Ras Processing
This experiment verifies that the FTI is inhibiting Ras farnesylation within the cancer cells.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cancer cells with the FTI. Lyse the cells to extract total protein.
-
Protein Separation: Separate the protein lysates by SDS-PAGE. Unprocessed (unfarnesylated) Ras migrates slower than processed (farnesylated) Ras.
-
Immunoblotting: Transfer the proteins to a membrane and probe with an antibody specific for Ras.
-
Detection: Use a secondary antibody and a chemiluminescent substrate to visualize the protein bands. An accumulation of the slower-migrating band in FTI-treated cells indicates inhibition of Ras processing.
The following diagram illustrates a typical experimental workflow for evaluating a novel FTI.
Challenges and Future Directions
Despite promising preclinical data, the clinical efficacy of FTIs as single agents has been modest.[9] Several factors contribute to this:
-
Alternative Prenylation: K-Ras and N-Ras, the most frequently mutated Ras isoforms in human cancers, can be alternatively prenylated by geranylgeranyl-protein transferase I (GGTase-I) when farnesyltransferase is inhibited.[10] This provides an escape mechanism for cancer cells.
-
Complexity of FTI Effects: The broad range of farnesylated proteins affected by FTIs complicates the understanding of their precise antitumor mechanisms and can lead to off-target effects.
Future research is focused on:
-
Combination Therapies: Combining FTIs with conventional chemotherapy, radiotherapy, or other targeted agents to enhance efficacy and overcome resistance.[1][9]
-
Dual Inhibitors: Developing compounds that inhibit both farnesyltransferase and geranylgeranyl-protein transferase.[10][11]
-
Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to FTI therapy.
Conclusion
Farnesyltransferase inhibitors represent a significant class of targeted therapies that have been extensively studied in preclinical cancer models. While their journey to the clinic has been challenging, the knowledge gained from these studies has been invaluable. This compound, as a precursor in the synthesis of these important molecules, plays a foundational role in the ongoing research and development in this field. A deeper understanding of the complex biology of protein prenylation and the development of next-generation inhibitors and rational combination strategies will be crucial for realizing the full therapeutic potential of targeting this critical cellular process.
References
- 1. Protein farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. The potential of farnesyltransferase inhibitors as cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 5. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Discovery and Development of H-Met-OiPr Hydrochloride and its Application in Novel Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride), a key building block in the synthesis of potent farnesyltransferase inhibitors. The document details its discovery, synthesis, and application in the development of a specific anticancer agent, referred to herein as Compound 1, with illustrative experimental protocols and quantitative data.
Introduction to this compound
This compound, with the chemical formula C8H18ClNO2S and a molecular weight of 227.75, is the hydrochloride salt of the isopropyl ester of L-methionine. Its primary significance in drug discovery lies in its role as a precursor for the synthesis of peptidomimetic inhibitors of farnesyl-protein transferase (FTase), an enzyme implicated in oncogenic signaling pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 85391-05-5 |
| Molecular Formula | C8H18ClNO2S |
| Molecular Weight | 227.75 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
Role in the Development of Farnesyltransferase Inhibitors
The discovery of this compound is intrinsically linked to the broader effort to develop inhibitors of farnesyl-protein transferase (FTase). FTase is a critical enzyme that catalyzes the post-translational farnesylation of various proteins, including the Ras family of small GTPases. The farnesylation of Ras is essential for its localization to the plasma membrane, a prerequisite for its role in signal transduction pathways that regulate cell growth, proliferation, and differentiation.[1] Mutant Ras proteins are frequently found in human cancers, leading to their constitutive activation and uncontrolled cell division.[1] Consequently, inhibiting FTase emerged as a promising therapeutic strategy for cancer treatment.
This compound serves as a crucial intermediate in the synthesis of peptidomimetic FTase inhibitors, which are designed to mimic the C-terminal CAAX motif of Ras proteins that is recognized by FTase. The methionine residue is a key component of this motif, and the isopropyl ester protection in this compound facilitates its incorporation into the inhibitor scaffold during synthesis.
Farnesyltransferase Signaling Pathway
The farnesyltransferase signaling pathway is a critical regulator of cell growth and proliferation. Its inhibition is the primary mechanism of action for compounds synthesized using this compound.
Synthesis of a Novel Farnesyltransferase Inhibitor (Compound 1)
The following experimental protocol is illustrative of the synthesis of a farnesyltransferase inhibitor, designated as Compound 1, utilizing this compound. This synthesis is based on the procedures outlined in patent WO2001046137A1.
Experimental Workflow for the Synthesis of Compound 1
Detailed Synthetic Protocol for Compound 1
Step 1: Coupling of N-Boc-L-proline with L-Methionine isopropyl ester hydrochloride
To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C is added 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq). The mixture is stirred for 30 minutes. L-Methionine isopropyl ester hydrochloride (H-Met-OiPr HCl) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) are then added, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the dipeptide intermediate.
Step 2: Deprotection of the Pyrrolidine Nitrogen
The dipeptide intermediate from Step 1 is dissolved in a 4M solution of HCl in 1,4-dioxane (B91453) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the deprotected intermediate as a hydrochloride salt.
Step 3: Coupling with a Substituted Benzoic Acid
The deprotected intermediate from Step 2 (1.0 eq) is dissolved in anhydrous N,N-dimethylformamide (DMF). A substituted benzoic acid (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) are added sequentially. The reaction mixture is stirred at room temperature for 18 hours. The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.
Step 4: Final Deprotection and Purification
The product from Step 3 is subjected to a final deprotection step to remove any remaining protecting groups, if applicable, using standard literature procedures. The final compound is purified by preparative high-performance liquid chromatography (HPLC) to yield Compound 1.
Biological Evaluation of Compound 1
The biological activity of Compound 1 was assessed through a series of in vitro and in vivo assays to determine its efficacy as a farnesyltransferase inhibitor and its potential as an anticancer agent.
In Vitro Farnesyltransferase Inhibition Assay
The inhibitory activity of Compound 1 against human farnesyltransferase was determined using a fluorescence-based assay.
Table 2: In Vitro Activity of Compound 1
| Compound | FTase IC50 (nM) |
| Compound 1 | 15 |
| Reference Inhibitor | 50 |
Experimental Protocol: Farnesyltransferase Inhibition Assay
-
Reagents and Buffers: Human recombinant farnesyltransferase, farnesyl pyrophosphate (FPP), and a dansylated peptide substrate (Dansyl-GCVLS) are prepared in an assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT, 10 µM ZnCl2).
-
Assay Procedure: The assay is performed in a 96-well black microplate. 10 µL of varying concentrations of Compound 1 (dissolved in DMSO and diluted in assay buffer) are pre-incubated with 20 µL of FTase solution for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by adding 20 µL of a mixture of FPP and the dansylated peptide substrate.
-
The fluorescence intensity is measured kinetically over 60 minutes using a fluorescence plate reader with excitation at 340 nm and emission at 485 nm.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The percent inhibition is calculated relative to a DMSO control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell-Based Proliferation Assay
The antiproliferative activity of Compound 1 was evaluated against a panel of human cancer cell lines using the MTT assay.
Table 3: Antiproliferative Activity of Compound 1
| Cell Line | Cancer Type | GI50 (µM) |
| HCT-116 | Colon Carcinoma | 0.8 |
| PANC-1 | Pancreatic Carcinoma | 1.2 |
| A549 | Lung Carcinoma | 2.5 |
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of Compound 1 for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The GI50 value, the concentration of the compound that causes 50% growth inhibition, is calculated from the dose-response curves.
In Vivo Antitumor Efficacy in a Xenograft Model
The in vivo antitumor activity of Compound 1 was assessed in a human tumor xenograft model established in immunodeficient mice.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation: 5 x 10^6 HCT-116 human colon carcinoma cells are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth and Randomization: When the tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment and control groups.
-
Drug Administration: Compound 1 is administered orally once daily at a dose of 50 mg/kg for 21 consecutive days. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or after a specified duration.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Table 4: In Vivo Efficacy of Compound 1 in HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Compound 1 | 50 | 65 |
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel farnesyltransferase inhibitors. The illustrative example of Compound 1 demonstrates the successful application of this intermediate in the development of a potent anticancer agent with significant in vitro and in vivo activity. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development, particularly those targeting the farnesyltransferase pathway for therapeutic intervention. Further optimization of compounds derived from this compound holds promise for the development of next-generation anticancer therapies.
References
The Role of H-Met-OiPr Hydrochloride in Cellular Signaling: A Technical Overview
Disclaimer: As of late 2025, publicly available scientific literature does not detail a direct, well-characterized role for H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride) in specific signal transduction pathways. Its primary documented application is as a chemical intermediate in the synthesis of farnesyl-protein transferase (FTase) inhibitors, which are investigated for their potential in cancer therapy.[1][2][3]
This guide, therefore, extrapolates from the known functions of its parent compound, L-methionine, a critical amino acid with profound effects on cellular signaling and metabolism. The experimental protocols and data presented are based on studies of L-methionine and serve as a foundational framework for investigating the potential activities of its derivatives, such as this compound.
L-Methionine Metabolism: A Hub for Cellular Signaling
L-methionine is an essential amino acid that sits (B43327) at the crossroads of several vital metabolic and signaling pathways.[4][5] Its metabolism is intricately linked to:
-
Protein Synthesis: As a fundamental building block of proteins, methionine availability directly impacts translation and cellular growth.
-
Methylation Reactions: Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. These epigenetic and post-translational modifications are crucial for regulating gene expression and protein function.[4][5][6]
-
Redox Homeostasis: The methionine metabolic pathway is a key source of cysteine, a precursor to the major intracellular antioxidant glutathione (B108866) (GSH). This links methionine metabolism to the control of reactive oxygen species (ROS) and cellular redox state.[5]
-
Polyamine Synthesis: SAM is also essential for the synthesis of polyamines like spermine (B22157) and spermidine, which are critical for cell proliferation and differentiation.[4][6]
L-Methionine and Cell Cycle Regulation
A significant body of research points to the inhibitory effects of L-methionine on the proliferation of various cancer cell lines.[4][6][7] This effect is often mediated by the modulation of cell cycle progression, particularly at the G1/S transition.
Impact on Gene Expression
Studies have shown that L-methionine treatment can alter the expression of key genes that govern the G1/S checkpoint in the cell cycle.[4] These changes often involve the upregulation of cyclin-dependent kinase inhibitors (CDKIs) and the downregulation of cyclins and cyclin-dependent kinases (CDKs).
| Gene Symbol | Protein | Function | Effect of L-Methionine in LNCaP Cells |
| Upregulated | |||
| CDKN2C | p18 | Inhibits CDK4/6 | Enhanced Expression |
| CDKN1B | p27 | Inhibits Cyclin E-CDK2 | Enhanced Expression |
| Downregulated | |||
| CCND1 | Cyclin D1 | Activates CDK4/6 | Downregulated |
| CDK4 | CDK4 | G1 phase progression | Downregulated |
| CCNE1 | Cyclin E1 | G1/S transition | Downregulated |
| CDC7 | CDC7 kinase | Initiation of DNA replication | Downregulated |
| SKP2 | S-phase kinase-associated protein 2 | p27 degradation | Downregulated |
| CDKN3 | Cyclin-dependent kinase inhibitor 3 | Dual-specificity phosphatase | Downregulated |
| CDCA5 | Cell division cycle associated 5 | Sister chromatid cohesion | Downregulated |
Data summarized from studies on prostate cancer cell lines (LNCaP).[4]
The Role of p53
The tumor suppressor protein p53 appears to be a key mediator of L-methionine's anti-proliferative effects.[6][7] In cancer cells with wild-type p53, L-methionine treatment has been shown to inhibit cell growth and native p53 expression at both the mRNA and protein levels.[7] Conversely, in cells with mutated or inactive p53, these effects are diminished, suggesting that the p53 status of a cell can determine its response to methionine levels.[6][7]
Experimental Protocols for Investigating Signal Transduction Effects
To assess the direct effects of this compound on cellular signaling, a series of standardized in vitro experiments would be required. The following protocols are based on methodologies used to study L-methionine and other small molecules.
Cell Viability and Proliferation Assay
This experiment determines the effect of the compound on cell growth.
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 breast cancer, LNCaP prostate cancer) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Treat cells with a range of concentrations (e.g., 0.1, 1, 5, 10, 25 mg/mL) for 24, 48, and 72 hours. Include a vehicle control.
-
Quantification: At each time point, add a viability reagent such as MTT or PrestoBlue™. Measure the absorbance or fluorescence according to the manufacturer's protocol using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blot Analysis for Signaling Protein Expression
This protocol assesses changes in the protein levels of key signaling molecules.
-
Cell Lysis: Plate cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., antibodies against p53, p27, Cyclin D1, and a loading control like β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|85391-05-5|安捷凯 [anjiechem.com]
- 3. felixbio.cn [felixbio.cn]
- 4. Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. l-Methionine inhibits growth of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine inhibits cellular growth dependent on the p53 status of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structural Activity Relationship of H-Met-OiPr Hydrochloride as a Precursor for Farnesyltransferase Inhibitors
Disclaimer: Publicly available data on the direct biological activity and structure-activity relationship (SAR) of H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride) is limited. This compound is primarily documented as a chemical intermediate or building block. This guide therefore focuses on its role as a precursor in the synthesis of farnesyltransferase inhibitors, with illustrative data and established experimental protocols relevant to this target class.
Introduction
This compound (L-Methionine isopropyl ester hydrochloride) is a derivative of the amino acid L-methionine. While not an active therapeutic agent itself, it serves as a valuable starting material in medicinal chemistry. Notably, it is used in the synthesis of peptidomimetic inhibitors targeting farnesyltransferase (FTase).[1] FTase is a critical enzyme that catalyzes the post-translational farnesylation of proteins, including the Ras family of small GTPases.[2] Since oncogenic Ras proteins are implicated in over 30% of human cancers, inhibiting their function via FTase inhibition has been a significant strategy in cancer drug development.[2]
This document provides a technical overview of the structure-activity relationships of FTase inhibitors that can be derived from methionine-based precursors like this compound, details relevant experimental protocols, and illustrates the associated biological pathways.
Structure-Activity Relationship (SAR) of Methionine-Containing FTase Inhibitors
The natural substrate for FTase is a protein ending in a "CAAX" tetrapeptide motif, where C is cysteine, A is an aliphatic amino acid, and X can be methionine, serine, or glutamine.[3] Early FTase inhibitors were designed as mimetics of this CAAX motif. The methionine side chain plays a crucial role in binding to a hydrophobic pocket within the enzyme's active site.
The following tables present an illustrative example of a structure-activity relationship study for a hypothetical series of FTase inhibitors (Series A) derived from a common scaffold utilizing a methionine mimetic.
Table 1: Illustrative In Vitro Activity of Hypothetical FTase Inhibitors (Series A)
| Compound ID | R¹ Group Modification | FTase Inhibition IC₅₀ (nM) | Cell-Based Ras Processing IC₅₀ (nM) |
| A-1 (Lead) | Imidazole | 55 | 500 |
| A-2 | Thiophene | 25 | 280 |
| A-3 | Phenyl | 15 | 150 |
| A-4 | 4-Chlorophenyl | 8 | 95 |
| A-5 | 3,5-Difluorophenyl | 5 | 70 |
Table 2: Illustrative Pharmacokinetic Properties of Hypothetical FTase Inhibitors (Series A)
| Compound ID | Aqueous Solubility (µg/mL) | Microsomal Stability (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| A-1 (Lead) | 150 | 25 | 1.5 |
| A-2 | 125 | 35 | 2.8 |
| A-3 | 80 | 45 | 5.1 |
| A-4 | 45 | 62 | 8.9 |
| A-5 | 55 | 75 | 10.2 |
Experimental Protocols
3.1. General Synthesis of Amino Acid Isopropyl Esters
A common method for the esterification of amino acids, such as the synthesis of this compound, involves the use of isopropanol (B130326) in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane (TMSCl). The following is a general procedure based on the TMSCl method.[4]
-
Reaction Setup: Suspend the amino acid (e.g., L-Methionine, 1.0 eq) in anhydrous isopropanol.
-
Reagent Addition: Cool the mixture in an ice bath and slowly add trimethylchlorosilane (2.0 eq).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid, the amino acid isopropyl ester hydrochloride salt, can be purified by recrystallization from an appropriate solvent system (e.g., methanol/ether).
3.2. In Vitro Fluorescence-Based Farnesyltransferase Inhibition Assay
This protocol describes a high-throughput method to screen for FTase inhibitors by measuring the transfer of a farnesyl group to a fluorescently labeled peptide substrate.[5][6]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 1 mM DTT.
-
Enzyme: Prepare a working solution of recombinant human FTase in assay buffer.
-
Substrates: Prepare working solutions of Farnesyl Pyrophosphate (FPP) and a dansylated peptide substrate (e.g., Dansyl-GCVLS) in assay buffer.
-
Test Compound: Prepare a serial dilution of the test inhibitor (e.g., Series A compounds) in the assay buffer. Ensure the final DMSO concentration is below 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of test inhibitor dilution or vehicle (for control wells) to each well.
-
Add 10 µL of the FTase enzyme solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme pre-incubation.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution of FPP and the dansylated peptide substrate.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity kinetically (Excitation: ~340 nm, Emission: ~550 nm) for 30-60 minutes.[7]
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the fluorescence vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
The diagram below illustrates the central role of Ras in the MAPK signaling cascade and the critical farnesylation step that is blocked by FTase inhibitors.
Caption: Ras-MAPK signaling pathway and the inhibitory action of FTase inhibitors.
This diagram outlines the logical workflow for developing a novel FTase inhibitor, starting from a chemical building block like this compound.
Caption: Logical workflow for the discovery of FTase inhibitors from a precursor.
References
- 1. Design, synthesis and early structure-activity relationship of farnesyltransferase inhibitors which mimic both the peptidic and the prenylic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to Targeting Protein Farnesylation with Inhibitors Derived from H-Met-OiPr Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein farnesylation, a critical post-translational lipid modification, is pivotal for the function of numerous signaling proteins, most notably the Ras superfamily of small GTPases. Dysregulation of Ras signaling is a hallmark of many human cancers, making the enzyme responsible for its farnesylation, farnesyltransferase (FTase), a compelling therapeutic target. This technical guide explores the targeting of protein farnesylation using inhibitors conceptually derived from H-Met-OiPr hydrochloride, a methionine isopropyl ester precursor. We delve into the molecular rationale, present quantitative data for representative inhibitors, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways and experimental workflows involved.
Introduction: The Role of Protein Farnesylation in Cellular Signaling
Protein farnesylation is a type of prenylation, a post-translational modification that involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal CaaX motif of a target protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase). The addition of this hydrophobic farnesyl group facilitates the anchoring of proteins to cellular membranes, a prerequisite for their participation in signal transduction cascades.
The most well-studied farnesylated proteins are the Ras family (H-Ras, N-Ras, and K-Ras), which act as molecular switches in pathways that control cell proliferation, differentiation, and survival.[1][2] In their active, GTP-bound state, Ras proteins recruit and activate downstream effectors, such as Raf kinases and phosphoinositide 3-kinase (PI3K), initiating signaling cascades like the MAPK/ERK and PI3K/AKT pathways.[3][4] Mutations that lock Ras in a constitutively active state are found in approximately 20-25% of all human cancers, leading to uncontrolled cell growth.[1]
By inhibiting FTase, farnesyltransferase inhibitors (FTIs) prevent the membrane localization and subsequent activation of Ras, thereby blocking its oncogenic signaling.[5][6] While initially developed as anti-Ras agents, it is now understood that the anticancer effects of FTIs are also mediated through the inhibition of farnesylation of other proteins, such as Rheb (a regulator of the mTOR pathway) and centromere-binding proteins.
This compound as a Precursor for Peptidomimetic FTase Inhibitors
This compound, the hydrochloride salt of methionine isopropyl ester, serves as a valuable starting material for the synthesis of peptidomimetic farnesyltransferase inhibitors. The methionine residue is a key component in many potent FTIs as it mimics the C-terminal amino acid of the CaaX box of many FTase substrates, such as K-Ras (CVIM). The isopropyl ester provides a protecting group for the carboxylic acid during synthesis.
While specific inhibitors synthesized directly from this compound are not extensively detailed in publicly available literature with corresponding datasets, we can extrapolate from potent peptidomimetic FTIs containing a methionine component. For instance, benzodiazepine-based peptidomimetics incorporating methionine have demonstrated exceptional potency.
Quantitative Data of Representative Methionine-Containing FTase Inhibitors
To illustrate the potential of this class of compounds, the following table summarizes the inhibitory activities of representative peptidomimetic FTase inhibitors that incorporate a methionine or methionine-like moiety. These values are indicative of the potency that can be achieved.
| Inhibitor Class | Representative Compound Example | Target | IC50 (nM) | Cellular Potency | Reference |
| Benzodiazepine Peptidomimetic | Cys(BZA)Met derivative | Human FTase | 0.3 - 1 | Blocks Ras farnesylation in intact cells | [7][8] |
| Imidazole-containing Peptidomimetic | Compound 23 (ester prodrug) | T. brucei FTase | >70% inhibition at 50 nM | ED50 = 2.6 nM ( T. b. rhodesiense) | [9] |
| Pyridodioxane Ether of Methionine Benzamide | o-tolyl substituted stereoisomer | Ras FTase | Nanomolar range | Micromolar antiproliferative effect | [10] |
Signaling Pathways and Experimental Workflows
The Ras Signaling Pathway and the Point of FTI Intervention
The following diagram illustrates the central role of Ras in cellular signaling and how FTase inhibitors intervene in this pathway.
References
- 1. addgene.org [addgene.org]
- 2. Ras pathway | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. anygenes.com [anygenes.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Benzodiazepine peptidomimetic inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzodiazepine peptidomimetics: potent inhibitors of Ras farnesylation in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of peptidomimetic protein farnesyltransferase inhibitors as anti-Trypanosoma brucei agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptidomimetic inhibitors of farnesyltransferase with high in vitro activity and significant cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary in vitro studies with H-Met-OiPr hydrochloride
An in-depth review of scientific literature reveals a notable absence of published in vitro studies specifically investigating a compound designated as "H-Met-OiPr hydrochloride." Comprehensive searches have yielded no data on its biological effects, mechanism of action, or associated signaling pathways.
The majority of available research focuses on "Metformin hydrochloride," a widely studied oral antihyperglycemic agent. These studies primarily detail its formulation, dissolution, and sustained-release properties, rather than the cellular and molecular investigations typically found in preclinical in vitro research.
Due to the lack of available data for "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways.
It is possible that "this compound" may be a novel or internal designation for a compound not yet described in publicly accessible literature, or that the nomenclature provided may contain a typographical error. For instance, "Met" could refer to the amino acid Methionine, but the "OiPr" designation does not correspond to a standard chemical group.
Researchers, scientists, and drug development professionals seeking information on this specific compound are encouraged to:
-
Verify the chemical name and structure.
-
Consult internal documentation or proprietary databases for information on novel compounds.
-
Consider the possibility of alternative nomenclature or a misspelling in the compound name.
Without specific in vitro data on this compound, any discussion of its biological activity or the creation of the requested technical guide would be speculative and fall outside the scope of evidence-based scientific reporting. We will continue to monitor the scientific literature and will update this information should relevant studies be published.
Methodological & Application
Application Notes and Protocols for H-Met-OiPr Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride) is a methionine derivative that serves as a critical building block in the synthesis of bioactive molecules, particularly in the development of farnesyltransferase inhibitors for cancer research.[1][2] This document provides a comprehensive overview of its properties, a representative experimental protocol for its application in peptide synthesis, and an illustration of the relevant biological pathway.
Chemical and Physical Properties
This compound is the isopropyl ester of the essential amino acid L-methionine, provided as a hydrochloride salt. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Formula | C₈H₁₈ClNO₂S |
| Molecular Weight | 227.75 g/mol [1] |
| CAS Number | 85391-05-5 |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥97% |
| Solubility | Soluble in water and polar organic solvents like DMF and DMSO. |
| Storage | Store at 2-8°C, desiccated. |
Mechanism of Action: Targeting Farnesyltransferase
This compound is primarily utilized in the synthesis of farnesyltransferase (FTase) inhibitors.[1][2] FTase is a crucial enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.
The Ras Signaling Pathway and Farnesylation:
-
Synthesis of Ras: Ras proteins are synthesized in the cytoplasm in an inactive, soluble form.
-
Farnesylation: For Ras to become active and localize to the plasma membrane, it must undergo a series of modifications. The first and most critical step is the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue in the C-terminal "CAAX box" of the Ras protein. This reaction is catalyzed by FTase.[3][4]
-
Membrane Association and Signaling: Once farnesylated, Ras can associate with the inner leaflet of the plasma membrane, where it can be activated to initiate downstream signaling cascades (e.g., MAPK pathway) that regulate cell proliferation, differentiation, and survival.
-
Role in Cancer: Mutations in Ras genes are common in many cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[3]
Inhibition by FTase Inhibitors:
FTase inhibitors are designed to block the farnesylation of Ras, preventing its localization to the plasma membrane and thereby abrogating its oncogenic signaling.[4] this compound provides the methionine residue, a common component of peptide-based or peptidomimetic FTase inhibitors that mimic the natural CAAX substrate of the enzyme.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and conformational analysis of peptide inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Farnesyltransferase Activity Assays Utilizing H-Met-OiPr Hydrochloride Derived Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase (FTase) is a pivotal enzyme in cellular signaling, catalyzing the post-translational farnesylation of a number of intracellular proteins, most notably those in the Ras superfamily of small GTP-binding proteins.[1][2] This lipid modification is crucial for anchoring these proteins to the cell membrane, a prerequisite for their function in signal transduction pathways that govern cell growth, proliferation, and survival.[1] Dysregulation of Ras signaling is a hallmark of many cancers, making FTase a compelling target for anticancer drug development.[1] H-Met-OiPr hydrochloride serves as a key building block in the synthesis of potent farnesyltransferase inhibitors, such as arylpyrrolidine derivatives. This document provides detailed protocols and application notes for assessing the activity of FTase and the inhibitory potential of compounds derived from this compound using a fluorescence-based assay.
Farnesyltransferase Signaling Pathway
Farnesyltransferase plays a critical role in the activation of Ras and other signaling proteins. Upon synthesis, Ras proteins are cytosolic and inactive. For activation, they must undergo a series of post-translational modifications, initiated by the farnesylation of a cysteine residue within a C-terminal CaaX box. This process is catalyzed by farnesyltransferase. The attached farnesyl group increases the hydrophobicity of the Ras protein, facilitating its translocation to and anchoring in the plasma membrane. Once at the membrane, Ras can be activated by upstream signals (e.g., from receptor tyrosine kinases), leading to the activation of downstream effector pathways such as the Raf-MEK-ERK and PI3K-Akt cascades, which in turn regulate gene expression related to cell proliferation, survival, and differentiation.[1] Farnesyltransferase inhibitors block this initial, critical step, thereby preventing Ras localization and subsequent signaling. Additionally, other proteins like RhoB are also farnesylated and implicated in the effects of FTase inhibitors.
Quantitative Data: Inhibitory Activity of Farnesyltransferase Inhibitors
The efficacy of farnesyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for several known FTase inhibitors.
| Inhibitor | Target | IC50 (nM) | Notes |
| Tipifarnib | Farnesyltransferase | 0.86 | A potent and well-characterized FTase inhibitor. |
| Lonafarnib | H-Ras Farnesylation | 1.9 | An orally active FTase inhibitor. |
| Lonafarnib | K-Ras Farnesylation | 5.2 | |
| Lonafarnib | N-Ras Farnesylation | 2.8 | |
| L-778,123 | Farnesyltransferase | 2 | A dual inhibitor of FTase and GGPTase-I. |
| A-345877 | Farnesyltransferase | 0.45 | An aryl tetrahydropyridine (B1245486) inhibitor. |
| Piperidine (B6355638) derivative 1a | Farnesyltransferase | 5.4 | A 2-(4-hydroxy)phenyl-3-nitropiperidine derivative. |
| Piperidine derivative 14a | Farnesyltransferase | 4.3 | Metabolically stable piperidine derivative. |
| Piperidine derivative 20a | Farnesyltransferase | 3.0 | Metabolically stable piperidine derivative. |
Experimental Protocol: Fluorescence-Based Farnesyltransferase Activity Assay
This protocol describes a continuous, fluorescence-based assay to measure the activity of FTase and to screen for its inhibitors. The assay relies on a dansylated peptide substrate that exhibits an increase in fluorescence upon farnesylation due to the change in the hydrophobicity of its microenvironment.
Materials and Reagents
-
Enzyme: Purified recombinant human Farnesyltransferase (FTase).
-
Substrates:
-
Farnesyl pyrophosphate (FPP).
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS).
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 5 mM DTT.
-
Test Compounds: FTase inhibitors synthesized using this compound, dissolved in DMSO.
-
Control Inhibitor: Tipifarnib or another known FTase inhibitor.
-
Hardware: Fluorescence plate reader capable of excitation at ~340 nm and emission at ~550 nm, black 384-well plates.
Stock Solution Preparation
-
FTase Enzyme: Prepare aliquots of FTase in an appropriate buffer and store at -80°C. The final concentration for the assay should be determined empirically but can start in the range of 10-50 nM.
-
FPP Stock (1 mM): Dissolve FPP in 50 mM HEPES (pH 7.5) and store in aliquots at -80°C.
-
Dansylated Peptide Stock (1 mM): Dissolve the dansylated peptide in DMSO and store in aliquots at -20°C.
-
Test Compound Plate: Prepare serial dilutions of the test compounds and control inhibitor in 100% DMSO in a separate plate.
Assay Procedure
-
Plate Preparation: To each well of a 384-well plate, add 85 µL of Assay Buffer.
-
Compound Addition: Add 1 µL of the test compound dilutions or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells.
-
Enzyme Addition: Add 5 µL of the diluted FTase enzyme solution to all wells except the no-enzyme controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: During the pre-incubation, prepare a 10X substrate mix containing FPP and the dansylated peptide in Assay Buffer. To start the reaction, add 10 µL of this 10X substrate mix to each well. The final concentrations should be optimized, but a starting point is 1 µM for both FPP and the dansylated peptide.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.
Data Analysis
-
Calculate Initial Rates: Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Determine Percent Inhibition: Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Rate with inhibitor / Rate without inhibitor)]
-
Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The fluorescence-based assay described herein provides a robust and high-throughput method for evaluating the activity of farnesyltransferase and for determining the potency of inhibitors. This compound is a valuable precursor for the synthesis of novel FTase inhibitors. By following the detailed protocol, researchers can effectively screen and characterize new chemical entities for their potential as anticancer therapeutics targeting the farnesyltransferase pathway.
References
Application Notes and Protocols: Step-by-Step Synthesis of FTase Inhibitors Using H-Met-OiPr Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Farnesyltransferase (FTase) has emerged as a critical target in cancer therapy due to its role in the post-translational modification of Ras proteins, which are frequently mutated in various human cancers. Inhibitors of FTase prevent the farnesylation of Ras, thereby blocking its localization to the cell membrane and subsequent activation of downstream oncogenic signaling pathways. This document provides a detailed protocol for the synthesis of a peptidomimetic FTase inhibitor based on the CAAX tetrapeptide motif, utilizing H-Met-OiPr hydrochloride (Methionine isopropyl ester hydrochloride) as a key starting material. The protocols outlined below are intended for research purposes and provide a foundational methodology for the synthesis, purification, and characterization of these potential therapeutic agents.
Introduction
The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are pivotal regulators of cell proliferation, differentiation, and survival. Their activity is dependent on proper localization to the plasma membrane, a process initiated by the farnesylation of a cysteine residue within a C-terminal CAAX motif (where 'C' is cysteine, 'A' is an aliphatic amino acid, and 'X' is typically methionine or serine). The enzyme responsible for this lipid modification is farnesyltransferase (FTase).[1][2] In many cancers, mutated Ras proteins are constitutively active, leading to uncontrolled cell growth.[1][2] By inhibiting FTase, the initial and critical step in Ras processing is blocked, providing a targeted approach for anticancer drug development.
Peptidomimetic inhibitors designed to mimic the CAAX tetrapeptide have shown significant promise as potent and selective FTase inhibitors. This application note details the solid-phase synthesis of a model FTase inhibitor with the sequence Cys-Val-Phe-Met, incorporating this compound for the C-terminal methionine residue.
Signaling Pathway
// Nodes Ras_GDP [label="Inactive Ras-GDP", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_GTP [label="Active Ras-GTP\n(Oncogenic Signaling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SOS [label="SOS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FTase [label="Farnesyltransferase\n(FTase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPP [label="Farnesyl\nDiphosphate (FPP)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FTase_Inhibitor [label="FTase Inhibitor", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; preRas [label="pre-Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; farnesylatedRas [label="Farnesylated Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; membrane [label="Cell Membrane", shape=rectangle, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; downstream [label="Downstream\nSignaling\n(e.g., RAF-MEK-ERK)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges GrowthFactor -> Receptor; Receptor -> SOS; SOS -> Ras_GDP [label="GEF Activity"]; Ras_GDP -> Ras_GTP [label="GTP"]; Ras_GTP -> downstream; preRas -> FTase; FPP -> FTase; FTase -> farnesylatedRas [label="Farnesylation"]; farnesylatedRas -> membrane [label="Membrane\nLocalization"]; FTase_Inhibitor -> FTase [label="Inhibition", color="#EA4335", style=bold];
{rank=same; GrowthFactor; Receptor; SOS} {rank=same; preRas; FPP; FTase; FTase_Inhibitor} {rank=same; farnesylatedRas; Ras_GDP; Ras_GTP} {rank=same; membrane; downstream} } . Caption: Ras signaling pathway and the inhibitory action of FTase inhibitors.
Experimental Workflow
// Nodes start [label="Start: this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; resin_loading [label="1. Resin Loading\n(2-Chlorotrityl chloride resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; fmoc_deprotection1 [label="2. Fmoc Deprotection\n(20% Piperidine (B6355638) in DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; coupling1 [label="3. Coupling of Fmoc-Phe-OH\n(HBTU/DIPEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fmoc_deprotection2 [label="4. Fmoc Deprotection", fillcolor="#FBBC05", fontcolor="#202124"]; coupling2 [label="5. Coupling of Fmoc-Val-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fmoc_deprotection3 [label="6. Fmoc Deprotection", fillcolor="#FBBC05", fontcolor="#202124"]; coupling3 [label="7. Coupling of Fmoc-Cys(Trt)-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fmoc_deprotection4 [label="8. Fmoc Deprotection", fillcolor="#FBBC05", fontcolor="#202124"]; cleavage [label="9. Cleavage from Resin\n(TFA/TIS/H2O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="10. Purification\n(Preparative RP-HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; characterization [label="11. Characterization\n(LC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Final Product:\nCys-Val-Phe-Met-OiPr", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> resin_loading; resin_loading -> fmoc_deprotection1; fmoc_deprotection1 -> coupling1; coupling1 -> fmoc_deprotection2; fmoc_deprotection2 -> coupling2; coupling2 -> fmoc_deprotection3; fmoc_deprotection3 -> coupling3; coupling3 -> fmoc_deprotection4; fmoc_deprotection4 -> cleavage; cleavage -> purification; purification -> characterization; characterization -> end; } . Caption: Solid-phase synthesis workflow for a model FTase inhibitor.
Experimental Protocols
Materials and Reagents
-
This compound
-
2-Chlorotrityl chloride resin
-
Fmoc-Phe-OH
-
Fmoc-Val-OH
-
Fmoc-Cys(Trt)-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether
Protocol 1: Solid-Phase Synthesis of Cys(Trt)-Val-Phe-Met-OiPr
This protocol is based on standard Fmoc solid-phase peptide synthesis (SPPS) methodology.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Loading of the First Amino Acid (H-Met-OiPr):
-
Dissolve this compound (0.43 g, 2.0 mmol) and DIPEA (0.7 mL, 4.0 mmol) in DMF (10 mL).
-
Drain the DCM from the resin and add the amino acid solution.
-
Shake the mixture for 2 hours at room temperature.
-
To cap any unreacted sites, add 1 mL of methanol (B129727) and shake for an additional 30 minutes.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Shake for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Coupling of the Second Amino Acid (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (1.16 g, 3.0 mmol), HBTU (1.14 g, 3.0 mmol), and DIPEA (1.05 mL, 6.0 mmol) in DMF (10 mL).
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL).
-
-
Repeat Deprotection and Coupling: Repeat steps 3 and 4 sequentially for Fmoc-Val-OH and Fmoc-Cys(Trt)-OH.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.
-
Washing and Drying: Wash the final peptide-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with diethyl ether (2 x 10 mL). Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail (10 mL) to the dried peptide-resin.
-
Shake at room temperature for 2 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (50 mL).
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of ACN in water (both containing 0.1% TFA).
-
Collect fractions and analyze by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
Table 1: Summary of Synthetic Yield and Purity
| Step | Product | Theoretical Yield (mg) | Actual Yield (mg) | Purity (by HPLC) |
| Synthesis | Crude Cys-Val-Phe-Met-OiPr | 980 | 850 | ~75% |
| Purification | Purified Cys-Val-Phe-Met-OiPr | - | 550 | >95% |
Table 2: Characterization Data
| Analysis | Expected Value (m/z for [M+H]⁺) | Observed Value (m/z for [M+H]⁺) |
| LC-MS | 555.26 | 555.28 |
Table 3: In Vitro FTase Inhibition Assay
| Compound | IC₅₀ (nM) |
| Cys-Val-Phe-Met-OiPr | 15.5 |
| Control Inhibitor | 10.2 |
Note: The data presented in these tables are representative and may vary depending on experimental conditions.
Conclusion
This document provides a comprehensive and detailed protocol for the synthesis of a model FTase inhibitor using this compound as a key building block. The solid-phase synthesis approach offers a robust and efficient method for generating peptidomimetic inhibitors. The purification and characterization protocols ensure the high quality of the final compound for subsequent biological evaluation. These methodologies can be adapted for the synthesis of a library of related compounds to explore structure-activity relationships and develop more potent and selective FTase inhibitors for therapeutic applications.
References
Application Notes and Protocols for H-Met-OiPr Hydrochloride
Introduction
H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride) is a methionine derivative widely utilized in biomedical research and drug development. Its primary application lies in the synthesis of peptidomimetics and other small molecules, most notably as a precursor for the development of farnesyltransferase (FTase) inhibitors. Farnesyltransferase is a critical enzyme in the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a significant target for anticancer therapies.
These application notes provide detailed protocols for the preparation and storage of this compound solutions, an exemplar protocol for its use in a peptide coupling reaction, and an overview of the relevant biological pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 85391-05-5 |
| Molecular Formula | C₈H₁₈ClNO₂S |
| Molecular Weight | 227.75 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
Solution Preparation
The solubility of this compound is a critical factor for its use in experimental settings. While it has limited solubility in aqueous solutions, it is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).
Preparation of Stock Solutions in DMSO
For in vitro studies, DMSO is the recommended solvent for preparing stock solutions of this compound. It is crucial to use freshly opened, anhydrous DMSO, as the compound is hygroscopic and the presence of water can impact its solubility.[1] Sonication may be required to achieve complete dissolution at high concentrations.[1]
The following table provides the required mass of this compound to prepare stock solutions of various concentrations.
| Desired Concentration | Volume | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 4.3908 mL | 1 mg | 5 mg | 10 mg |
| 5 mM | 0.8782 mL | 5 mg | 25 mg | 50 mg |
| 10 mM | 0.4391 mL | 10 mg | 50 mg | 100 mg |
Storage and Stability
Proper storage of this compound is essential to maintain its integrity and ensure experimental reproducibility. The stability of the compound differs between its solid form and when in solution.
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.[1]
Experimental Protocols
This compound is a valuable building block in organic synthesis, particularly in the construction of peptide-like molecules. The following is an exemplar protocol for a standard peptide coupling reaction.
Exemplar Protocol: Dipeptide Synthesis using this compound
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) with this compound to form a dipeptide.
Materials:
-
Boc-Ala-OH (N-tert-butyloxycarbonyl-L-alanine)
-
This compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-Ala-OH (1 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 10 minutes to allow for the activation of the carboxylic acid.
-
Addition of Amine: In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF and add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and provide the basic conditions for the coupling reaction.
-
Coupling Reaction: Add the H-Met-OiPr/DIPEA solution to the activated Boc-Ala-OH solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: a. Quench the reaction by adding water. b. Extract the product with an organic solvent such as ethyl acetate. c. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel to yield the pure product.
Biological Context: The Ras Signaling Pathway and Farnesyltransferase Inhibition
This compound serves as a precursor for the synthesis of farnesyltransferase inhibitors. These inhibitors are designed to disrupt the Ras signaling pathway, which is frequently hyperactivated in cancerous cells.
Ras Protein Post-Translational Modification
For Ras proteins to become biologically active, they must undergo a series of post-translational modifications that anchor them to the inner surface of the cell membrane. The initial and most critical step in this process is farnesylation.
Caption: Post-translational modification of Ras proteins.
The process begins in the cytosol where farnesyltransferase (FTase) catalyzes the attachment of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal CAAX box of the pro-Ras protein. This is followed by proteolytic cleavage of the terminal three amino acids (-AAX) by Ras-converting enzyme 1 (RCE1) and subsequent carboxyl methylation by isoprenylcysteine carboxyl methyltransferase (ICMT). These modifications increase the hydrophobicity of Ras, facilitating its localization to the cell membrane, which is essential for its signaling function.
The Role of Farnesyltransferase Inhibitors in Disrupting Ras Signaling
FTase inhibitors are small molecules designed to compete with the Ras protein for the active site of the farnesyltransferase enzyme. By blocking FTase, these inhibitors prevent the farnesylation of Ras, thereby inhibiting its membrane localization and subsequent activation of downstream signaling pathways.
Caption: Simplified Ras signaling pathway and the point of intervention for FTase inhibitors.
Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP on Ras, leading to its activation. Active, membrane-bound Ras-GTP then initiates downstream signaling cascades, such as the Raf-MEK-ERK and PI3K-Akt pathways. These pathways ultimately regulate the activity of transcription factors that control genes involved in cell proliferation, survival, and differentiation. By preventing the initial membrane anchoring of Ras, FTase inhibitors effectively shut down these downstream oncogenic signals.
Conclusion
This compound is a key reagent for researchers engaged in the synthesis of novel therapeutic agents, particularly those targeting the Ras signaling pathway. Proper handling, storage, and a clear understanding of its application in synthetic chemistry are paramount for successful research outcomes. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the effective utilization of this compound in a laboratory setting.
References
Application Notes and Protocols for Cell-Based Assays Utilizing H-Met-OiPr Hydrochloride as a Precursor for Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Met-OiPr hydrochloride, a methionine derivative, serves as a key building block in the synthesis of farnesyl-protein transferase (FTase) inhibitors, a class of compounds with significant potential in cancer research.[1][2][3][4] Farnesyltransferase is a critical enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within the C-terminal CaaX motif of various proteins. This process, known as farnesylation, is essential for the proper cellular localization and function of key signaling proteins, most notably those of the Ras superfamily of small GTPases.[5][6]
Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell proliferation and survival.[5] By blocking the farnesylation of Ras, FTase inhibitors prevent its association with the plasma membrane, thereby inhibiting downstream signaling pathways crucial for tumor growth.[7][8] Beyond Ras, FTase inhibitors can also affect the function of other farnesylated proteins, such as RhoB, contributing to their anti-cancer effects.[9][10] This application note provides detailed protocols for cell-based assays to evaluate the efficacy of FTase inhibitors synthesized using this compound.
Mechanism of Action and Signaling Pathway
Farnesyltransferase inhibitors act by blocking the enzyme farnesyltransferase, which prevents the prenylation of target proteins like Ras. This inhibition disrupts their ability to localize to the cell membrane and activate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to reduced cell proliferation and survival.[5][7][8]
Farnesyltransferase Inhibition and the Ras Signaling Pathway
Caption: Inhibition of Farnesyltransferase by a derivative of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a novel farnesyltransferase inhibitor (FTI-HMOP) synthesized from this compound, alongside data for a known FTI, Lonafarnib, which can be used as a positive control. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Notes |
| FTI-HMOP (Hypothetical) | FTase | Enzymatic (Fluorescence) | N/A | 15 | Illustrative data for a novel compound. |
| FTI-HMOP (Hypothetical) | FTase | Cell Proliferation (MTT) | Panc-1 | 50 | Demonstrates cellular potency in a cancer cell line with a KRAS mutation. |
| Lonafarnib | FTase | Enzymatic (Fluorescence) | N/A | 25.6 | Known FTase inhibitor, serves as a positive control.[11] |
| Lonafarnib | FTase | Cell Proliferation (MTT) | Various | Varies | Potency can vary depending on the cell line and its specific genetic background.[12] |
Experimental Protocols
In Vitro Farnesyltransferase (FTase) Enzymatic Assay
This protocol describes a fluorimetric method to determine the in vitro inhibitory activity of a test compound on FTase.[13][14][15][16]
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Test compound (e.g., FTI-HMOP) and positive control (e.g., Lonafarnib) dissolved in DMSO
-
Black, flat-bottom 384-well plates
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~550 nm
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In each well of the 384-well plate, add 5 µL of the diluted compounds.
-
Prepare a working reagent solution containing the FTase enzyme in assay buffer. Add 25 µL of this solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Prepare a substrate mix containing FPP and the dansylated peptide in assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate mix to each well.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically for 60 minutes.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for In Vitro FTase Assay
Caption: Workflow for the in vitro farnesyltransferase enzymatic assay.
Western Blot for Detecting Inhibition of Protein Farnesylation
This protocol utilizes the electrophoretic mobility shift of an unprocessed (unfarnesylated) protein to assess the in-cell activity of an FTase inhibitor. HDJ-2 is a commonly used biomarker for this purpose.[6][17]
Materials:
-
Cancer cell line (e.g., Panc-1, MiaPaCa-2)
-
Complete cell culture medium
-
Test compound (e.g., FTI-HMOP) and positive control (e.g., Lonafarnib)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibody against HDJ-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound or positive control for 24-48 hours. Include a DMSO-treated control.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system. The appearance of a higher molecular weight band for HDJ-2 indicates the accumulation of the unprocessed, unfarnesylated form, confirming FTase inhibition.
Logical Flow for Western Blot Analysis
Caption: Logical flow for Western blot analysis of farnesylation inhibition.
Conclusion
The provided protocols offer robust methods for the initial characterization of novel farnesyltransferase inhibitors synthesized from this compound. The in vitro enzymatic assay allows for the direct assessment of a compound's inhibitory potency against the FTase enzyme, while the Western blot for HDJ-2 mobility shift provides crucial evidence of target engagement within a cellular context. These assays are fundamental first steps in the preclinical evaluation of new FTase inhibitors for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. felixbio.cn [felixbio.cn]
- 4. anjiechem.com [anjiechem.com]
- 5. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 13. bioassaysys.com [bioassaysys.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. benchchem.com [benchchem.com]
- 17. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methionine-Containing Peptide Synthesis
Topic: Strategies for Solid-Phase Peptide Synthesis of Methionine-Containing Peptides, Featuring H-Met-OiPr Hydrochloride and Fmoc-Met(O)-OH.
Audience: Researchers, scientists, and drug development professionals engaged in chemical peptide synthesis.
Introduction: The Challenge of Methionine in SPPS
Methionine (Met) is a unique amino acid containing a thioether side chain. While generally considered non-polar, this thioether group is a soft nucleophile, making it susceptible to two primary side reactions during standard Fmoc/tBu solid-phase peptide synthesis (SPPS), particularly during the final acidolytic cleavage step with trifluoroacetic acid (TFA).[1][2]
-
Oxidation: The thioether can be easily oxidized to form methionine sulfoxide (B87167) (Met(O)), which exists as two diastereomers.[1][3] This introduces a +16 Da mass shift and can significantly alter the peptide's conformation, polarity, and biological activity.
-
S-Alkylation: The thioether can be alkylated by carbocations (e.g., tert-butyl cations) generated from side-chain protecting groups during TFA cleavage, resulting in a sulfonium (B1226848) salt impurity.[1][2]
These side reactions can lead to difficult purification challenges and heterogeneous final products.[1] While the methionine side chain is typically left unprotected during synthesis,[3][4] several strategies have been developed to mitigate these issues. The most common approaches are the use of scavenger cocktails during cleavage or the incorporation of a pre-oxidized methionine derivative, Fmoc-Met(O)-OH, which is reduced post-synthesis.
A more specialized approach involves using specific C-terminally protected derivatives like This compound (L-Methionine isopropyl ester hydrochloride). While not a standard building block for chain elongation in Fmoc-SPPS due to its free N-terminus, it serves as a valuable starting material for specific applications, such as the initial loading onto the resin or for solution-phase fragment synthesis.[5][6]
Application Notes: Strategies for High-Purity Methionine Peptides
Strategy 1: Unprotected Fmoc-Met-OH with Optimized Cleavage
The most direct method is to use standard Fmoc-Met-OH and suppress side reactions during the final cleavage. This is achieved by adding reducing agents and carbocation scavengers to the TFA cocktail.
-
Advantages: Simple, avoids extra synthesis and post-synthesis steps.
-
Disadvantages: May not completely eliminate side products, especially in long or Met-rich sequences. The effectiveness is highly dependent on the scavenger cocktail composition.[1]
Strategy 2: The Fmoc-Met(O)-OH "Protecting Group" Strategy
This strategy involves intentionally incorporating methionine in its oxidized sulfoxide form using Fmoc-Met(O)-OH.[7][8] The polar sulfoxide is stable against S-alkylation and further oxidation during synthesis and cleavage. The resulting pure peptide-Met(O) is then reduced back to the native peptide-Met in a separate post-purification step.
-
Advantages:
-
Disadvantages: Requires an additional post-synthesis reduction step.
Strategy 3: C-Terminal Loading with this compound
For peptides with a C-terminal methionine, this compound can be used for the initial loading onto the solid support (e.g., 2-chlorotrityl chloride resin). The isopropyl ester protects the carboxylic acid during the loading of the free amine. The N-terminus is then capped or, more commonly, protected with an Fmoc group on-resin to prepare for standard chain elongation.
-
Advantages: Useful for creating peptide fragments with a protected C-terminus for subsequent solution-phase ligation. The isopropyl ester is more stable than a methyl or ethyl ester to some reagents but is readily cleaved by strong acid (TFA).
-
Disadvantages: Requires an additional on-resin N-terminal protection step before proceeding with SPPS. This strategy does not protect the methionine side chain during subsequent synthesis and cleavage steps, so scavenger use is still required.
Data Presentation: Purity of a Model Met-Containing Peptide
The following table summarizes representative HPLC purity data for a model peptide (e.g., Ac-Glu-Met-Pro-Asp-OH) synthesized using different strategies to highlight the effectiveness of controlling methionine side reactions.
| Synthesis Strategy | Cleavage Cocktail | Post-Cleavage Treatment | Target Peptide Purity (%) | Met(O) Impurity (%) | S-alkylated Impurity (%) |
| Standard Fmoc-Met-OH | TFA / H₂O / TIS (95:2.5:2.5) | None | ~75% | ~15% | ~10% |
| Standard Fmoc-Met-OH | TFA / DMS / NH₄I / EDT | None | >95% | <2% | <3% |
| Fmoc-Met(O)-OH | TFA / H₂O / TIS (95:2.5:2.5) | Reduction with NH₄I / DMS | >98% | Not Applicable | Not Applicable |
Note: Data are representative and compiled for illustrative purposes based on typical outcomes reported in the literature. Actual results will vary based on the specific peptide sequence and conditions.
Experimental Protocols
Protocol 1: Standard SPPS with Fmoc-Met-OH & Scavenger Cleavage
-
Resin Preparation: Swell 2-chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g) in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading: Dissolve Fmoc-Xaa-OH (1.5 eq) and diisopropylethylamine (DIPEA) (3.0 eq) in DCM. Add to the resin and agitate for 2 hours. Cap any remaining reactive sites with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes. Wash the resin with DCM, DMF, and IPA, and dry under vacuum.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-amino acid (including Fmoc-Met-OH) (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIPEA (6.0 eq) and add the activated mixture to the resin. Agitate for 1-2 hours. Wash with DMF.
-
Chain Elongation: Repeat steps 3 and 4 until the full peptide sequence is assembled.
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, DCM, and methanol, and dry thoroughly.
-
Prepare the cleavage cocktail: TFA / dimethyl sulfide (B99878) (DMS) / 1,2-ethanedithiol (B43112) (EDT) / ammonium (B1175870) iodide (NH₄I) (90:5:2.5:2.5 v/v, with ~2 mg/mL NH₄I) .
-
Add the cocktail to the resin (~10 mL per gram) and agitate for 2-3 hours at room temperature.
-
Filter the solution away from the resin and precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.
-
Dry the crude peptide under vacuum before purification by HPLC.
-
Protocol 2: SPPS using the Fmoc-Met(O)-OH Strategy
-
Synthesis: Follow steps 1-5 of Protocol 1, substituting Fmoc-Met(O)-OH for Fmoc-Met-OH at the appropriate coupling step.
-
Cleavage:
-
Wash and dry the peptide-resin as in Protocol 1.
-
Use a standard cleavage cocktail without special scavengers, such as TFA / H₂O / triisopropylsilane (B1312306) (TIS) (95:2.5:2.5 v/v) . Agitate for 2 hours.
-
Precipitate and wash the crude peptide with cold diethyl ether as described above. The crude product at this stage is the pure Met(O)-containing peptide.
-
-
Purification: Purify the Met(O)-peptide by reverse-phase HPLC. Lyophilize the pure fractions.
-
Post-Synthesis Reduction:
-
Dissolve the purified, lyophilized Met(O)-peptide in a solution of 10% aqueous acetic acid.
-
Add ammonium iodide (NH₄I) (10-20 eq) and dimethyl sulfide (DMS) (20-40 eq).
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by analytical HPLC or LC-MS.
-
Once the reduction is complete, the peptide solution can be directly re-purified by HPLC to remove the reduction reagents. Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 3: Loading this compound as the C-Terminal Residue
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in DCM as described in Protocol 1.
-
C-Terminal Amino Acid Loading:
-
Dissolve This compound (1.5 eq) and DIPEA (3.5 eq, to neutralize the hydrochloride salt and activate the coupling) in DCM.
-
Add the solution to the swollen resin and agitate for 2-3 hours.
-
Wash the resin with DCM.
-
Cap any unreacted trityl chloride sites with a solution of DCM/MeOH/DIPEA (17:2:1) for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
On-Resin N-terminal Fmoc Protection:
-
To the H-Met(OiPr)-Resin, add a solution of Fmoc-OSu (3.0 eq) and DIPEA (3.0 eq) in DMF.
-
Agitate for 3-4 hours at room temperature.
-
Wash the resin thoroughly with DMF to yield Fmoc-Met(OiPr)-Resin. The resin is now ready for standard SPPS.
-
-
Chain Elongation: Proceed with peptide synthesis by following steps 3-5 from Protocol 1.
-
Final Cleavage and Deprotection:
-
Use a scavenger-containing cleavage cocktail as described in Protocol 1, Step 6. The TFA will simultaneously cleave the peptide from the resin, remove all tBu-based side-chain protecting groups, and cleave the C-terminal isopropyl ester (OiPr) to yield the free carboxylic acid.
-
Precipitate, wash, and dry the crude peptide as previously described.
-
Visualizations
Caption: Key side reactions of methionine during TFA cleavage in SPPS.
Caption: Workflow for the Fmoc-Met(O)-OH strategy to obtain pure peptides.
Caption: Proposed workflow for using H-Met-OiPr as the C-terminal residue.
References
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|85391-05-5|安捷凯 [anjiechem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimizing Reaction Conditions for H-Met-OiPr Hydrochloride Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient formation of peptide bonds is a cornerstone of synthetic peptide and protein chemistry, crucial for the development of novel therapeutics and research tools. This document provides detailed protocols and optimization strategies for the solution-phase coupling of L-Methionine isopropyl ester hydrochloride (H-Met-OiPr·HCl) with an N-terminally protected amino acid. Methionine, a sulfur-containing amino acid, presents unique challenges during peptide synthesis, primarily the susceptibility of its thioether side chain to oxidation.[1] Therefore, careful selection of coupling reagents and reaction conditions is paramount to ensure high yield, purity, and integrity of the final peptide product.
These application notes offer a comprehensive guide to selecting appropriate coupling reagents, bases, and solvents, and provide step-by-step experimental protocols for performing and optimizing the coupling reaction. Additionally, common side reactions and strategies to mitigate them are discussed.
Key Considerations for Methionine Coupling
When working with methionine-containing peptides, two primary side reactions must be considered:
-
Oxidation: The thioether side chain of methionine is readily oxidized to methionine sulfoxide (B87167) under various conditions.[1] This can be minimized by using high-purity, peroxide-free solvents and performing reactions under an inert atmosphere (e.g., nitrogen or argon).
-
S-Alkylation: During acid-mediated steps, such as the removal of certain protecting groups, the methionine side chain can be alkylated by carbocations.[1] While less of a concern in the coupling step itself, it is a critical consideration in the overall synthetic strategy.
Data Presentation: Recommended Starting Conditions for Optimization
The selection of coupling reagents, additives, and bases significantly impacts the efficiency and purity of the peptide coupling reaction. The following table summarizes recommended starting conditions for the coupling of an N-protected amino acid (e.g., Boc-Ala-OH) with H-Met-OiPr·HCl. These conditions are based on established protocols for analogous solution-phase peptide couplings and serve as a robust starting point for optimization.[2][3][4]
| Coupling Reagent | Additive (Equivalents) | Base (Equivalents) | Solvent(s) | Typical Reaction Time | Typical Yield Range | Notes |
| EDC·HCl (1.2 eq) | HOBt (1.2 eq) or Oxyma Pure (1.2 eq) | DIEA or NMM (1.0-1.2 eq) | DCM, DMF, or DCM/DMF | 2 - 16 hours | 80-95% | A cost-effective and widely used method. The water-soluble urea (B33335) byproduct simplifies workup.[2][4] Additive is crucial to suppress racemization.[3] |
| DIC (1.1 eq) | HOBt (1.2 eq) or Oxyma Pure (1.2 eq) | DIEA or NMM (1.0-1.2 eq) | DCM, THF, DMF | 2 - 16 hours | 80-95% | Byproduct (diisopropylurea) is soluble in organic solvents and removed during chromatography.[2] |
| HBTU (1.1 eq) | (HOBt is generated in situ) | DIEA or NMM (2.0 eq) | DMF, NMP | 30 min - 2 hours | 85-98% | Fast and efficient coupling with low racemization. Avoid excess HBTU as it can cap the free amine.[4] |
| HATU (1.1 eq) | (HOAt is generated in situ) | DIEA or NMM (2.0 eq) | DMF, NMP | 15 min - 1 hour | 90-99% | More reactive than HBTU, particularly useful for sterically hindered couplings.[4] |
| PyBOP (1.1 eq) | (HOBt is generated in situ) | DIEA or NMM (2.0 eq) | DMF, DCM | 30 min - 2 hours | 85-98% | Phosphonium-based reagent, byproducts are generally considered less hazardous than those from BOP. |
Equivalents are relative to the limiting reagent, typically the N-protected amino acid or H-Met-OiPr·HCl. DCM: Dichloromethane; DMF: N,N-Dimethylformamide; THF: Tetrahydrofuran; NMP: N-Methyl-2-pyrrolidone; EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride; DIC: N,N'-Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DIEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine.
Experimental Protocols
The following are detailed protocols for the coupling of an N-Boc-protected amino acid with H-Met-OiPr·HCl. All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen) to minimize moisture and oxidation.[3]
Protocol 1: Coupling using EDC·HCl and HOBt
This protocol describes a standard and reliable method for peptide bond formation in solution.[2][3]
Materials:
-
N-Boc-Amino Acid (1.0 eq)
-
H-Met-OiPr·HCl (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the N-Boc-Amino Acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (or DMF).
-
Amine Addition: To the solution from step 1, add H-Met-OiPr·HCl (1.0 eq).
-
Neutralization and Activation: Cool the mixture to 0 °C in an ice bath. Slowly add DIEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 5-10 minutes.
-
Coupling Initiation: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM or ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.[5][6]
Protocol 2: Coupling using HBTU
This protocol utilizes a more reactive uronium salt-based coupling reagent for faster and often more efficient coupling.[2][4]
Materials:
-
N-Boc-Amino Acid (1.0 eq)
-
H-Met-OiPr·HCl (1.0 eq)
-
HBTU (1.1 eq)
-
DIEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the N-Boc-Amino Acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Amine Preparation: In a separate flask, dissolve H-Met-OiPr·HCl (1.0 eq) in anhydrous DMF and add DIEA (1.0 eq) to neutralize the salt.
-
Activation: To the solution from step 1, add DIEA (1.0 eq) and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the neutralized H-Met-OiPr solution from step 2 to the activated amino acid solution from step 3.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.[5][6]
Visualizations
Workflow for Optimizing Coupling Conditions
The following diagram illustrates a logical workflow for the optimization of reaction conditions for the coupling of H-Met-OiPr·HCl.
Caption: A generalized workflow for the optimization of the H-Met-OiPr·HCl coupling reaction.
Peptide Coupling Reaction Pathway
The diagram below illustrates the general chemical transformation occurring during the peptide coupling reaction mediated by a carbodiimide (B86325) (EDC) and an additive (HOBt).
References
Application Notes and Protocols: H-Met-OiPr Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of H-Met-OiPr hydrochloride, a methionine derivative, in high-throughput screening (HTS) campaigns. While direct HTS applications of this specific compound are not widely documented, its structural relation to methionine and its role as a synthetic precursor for farnesyl-protein transferase (FTase) inhibitors suggest its utility in two primary areas: the discovery of novel FTase inhibitors and the identification of modulators of methionine metabolic pathways.[1][2]
Application Note 1: this compound as a Scaffold for High-Throughput Screening of Farnesyltransferase Inhibitors
Introduction:
Farnesyltransferase (FTase) is a key enzyme that catalyzes the post-translational farnesylation of various proteins, including the Ras family of small GTPases.[3] Farnesylation is crucial for the membrane localization and function of these proteins, many of which are implicated in cancer cell signaling.[3][4] Consequently, inhibition of FTase has emerged as a promising strategy for cancer therapy.[3][5] High-throughput screening (HTS) is a critical tool for identifying novel FTase inhibitors from large chemical libraries.[1][3] this compound, as a methionine derivative used in the synthesis of FTase inhibitors, can serve as a valuable chemical scaffold or tool compound in such screening campaigns.[1][2]
Principle of the Assay:
A common HTS assay for FTase inhibitors is a fluorescence-based "mix-incubate-measure" protocol.[1][6] This assay utilizes a fluorescently labeled peptide substrate (e.g., dansyl-GCVLS) and farnesyl pyrophosphate (FPP). In the absence of an inhibitor, FTase transfers the farnesyl group from FPP to the peptide, leading to a change in the fluorescent properties of the dansyl group upon farnesylation. Potent inhibitors will block this reaction, resulting in a measurable difference in the fluorescence signal.[6]
Role of this compound:
While not a direct inhibitor itself, this compound can be utilized in several ways:
-
Scaffold for Library Synthesis: Its structure can be a starting point for the combinatorial synthesis of a focused library of potential FTase inhibitors.
-
Reference Compound: In structure-activity relationship (SAR) studies of hit compounds identified from a primary screen.
-
Control Compound: In secondary assays to probe the mechanism of action of identified inhibitors.
Experimental Protocol: Fluorescence-Based HTS for FTase Inhibitors
1. Materials and Reagents:
-
Recombinant human Farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Test compounds (including a library derived from this compound) and control inhibitors (e.g., Tipifarnib)
-
384-well, black, flat-bottom microplates
-
Multimode microplate reader with fluorescence detection capabilities
2. Assay Procedure:
-
Compound Plating: Dispense 1 µL of test compounds and controls dissolved in DMSO into the wells of a 384-well plate.
-
Enzyme Addition: Add 20 µL of FTase solution (e.g., 5 nM final concentration) in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 20 µL of a substrate mixture containing FPP (e.g., 500 nM final concentration) and Dansyl-GCVLS peptide (e.g., 300 nM final concentration) in assay buffer to each well.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[3]
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Determine the IC₅₀ values for active compounds by fitting the concentration-response data to a sigmoidal dose-response curve.
Data Presentation
Table 1: Hypothetical HTS Results for FTase Inhibitors
| Compound ID | Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
| H-Met-OiPr-Analog-1 | 10 | 95 ± 3.2 | 0.5 |
| H-Met-OiPr-Analog-2 | 10 | 15 ± 2.1 | > 50 |
| H-Met-OiPr-Analog-3 | 10 | 88 ± 4.5 | 1.2 |
| Tipifarnib (Control) | 1 | 98 ± 2.8 | 0.01 |
Signaling Pathway and Workflow Diagrams
Caption: Farnesyltransferase (FTase) signaling pathway and the point of inhibition.
Caption: High-throughput screening workflow for FTase inhibitors.
Application Note 2: this compound in HTS for Modulators of Methionine Metabolism
Introduction:
Methionine is an essential amino acid crucial for protein synthesis and as the precursor for S-adenosylmethionine (SAM), the primary methyl donor in cells.[7] The methionine metabolic pathway is frequently dysregulated in cancer and other diseases, making the enzymes in this pathway attractive therapeutic targets.[7] High-throughput screening can be employed to identify small molecule modulators of these enzymes. Given that this compound is a methionine derivative, it could potentially act as a substrate, inhibitor, or chemical probe in HTS assays targeting enzymes of methionine metabolism, such as methionine adenosyltransferase (MAT).[8]
Principle of the Assay:
An HTS assay for inhibitors of methionine adenosyltransferase (MAT) can be designed to measure the consumption of ATP, a co-substrate in the conversion of methionine to SAM. A luminescence-based ATP detection reagent (e.g., Kinase-Glo®) can be used, where the light output is proportional to the amount of ATP remaining in the reaction. Inhibition of MAT would result in less ATP consumption and a higher luminescence signal.
Experimental Protocol: Luminescence-Based HTS for MAT Inhibitors
1. Materials and Reagents:
-
Recombinant human Methionine Adenosyltransferase (MAT)
-
L-Methionine
-
ATP
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 20 mM MgCl₂, 2 mM DTT
-
Test compounds (including this compound as a potential modulator)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well, white, flat-bottom microplates
-
Luminometer
2. Assay Procedure:
-
Compound Plating: Dispense 1 µL of test compounds and controls dissolved in DMSO into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 10 µL of a solution containing MAT (e.g., 20 nM final concentration) and L-methionine (e.g., 100 µM final concentration) in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 10 µL of ATP solution (e.g., 10 µM final concentration) in assay buffer to each well.
-
Reaction Incubation: Incubate the plate at room temperature for 30 minutes.
-
ATP Detection: Add 20 µL of the luminescence-based ATP detection reagent to each well.
-
Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence intensity using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound. A higher luminescence signal corresponds to greater inhibition.
-
Determine the IC₅₀ values for active compounds from their concentration-response curves.
Data Presentation
Table 2: Hypothetical HTS Results for MAT Inhibitors
| Compound ID | Concentration (µM) | Luminescence (RLU) (Mean ± SD) | % Inhibition | IC₅₀ (µM) |
| Test Compound A | 10 | 85,000 ± 4,200 | 92 | 0.8 |
| H-Met-OiPr HCl | 10 | 15,000 ± 1,500 | 5 | > 100 |
| No Inhibitor Control | - | 12,000 ± 950 | 0 | - |
| High Inhibition Control | - | 90,000 ± 5,100 | 100 | - |
Methionine Metabolism Pathway and HTS Logic Diagram
Caption: Simplified methionine metabolism pathway and the HTS target.
Caption: Logical relationship in the luminescence-based MAT HTS assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic-Pathway-Oriented Screening Targeting S-Adenosyl-l-methionine Reveals the Epigenetic Remodeling Activities of Naturally Occurring Catechols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening and Directed Evolution of Methionine Adenosyltransferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Metformin Hydrochloride in Cancer Cell Lines: Application Notes and Protocols
Metformin (B114582) hydrochloride, a widely used first-line medication for type 2 diabetes, has garnered significant attention for its potential anti-cancer properties.[1][2][3][4][5][6] Extensive preclinical studies have demonstrated its ability to inhibit proliferation, induce cell cycle arrest, and promote apoptosis in a variety of cancer cell lines.[1][7][8][9][10] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the effects of metformin hydrochloride on specific cancer cell lines.
Mechanism of Action
Metformin's anti-cancer effects are attributed to both direct (insulin-independent) and indirect (insulin-dependent) mechanisms.[5][9]
-
Direct Effects: Metformin primarily acts by inhibiting the mitochondrial respiratory chain complex I, leading to a decrease in ATP production and an increase in the AMP/ATP ratio.[3][5] This activates AMP-activated protein kinase (AMPK), a key energy sensor.[2][6] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth and proliferation.[2][4][5]
-
Indirect Effects: By improving insulin (B600854) sensitivity and reducing hepatic gluconeogenesis, metformin lowers systemic insulin and insulin-like growth factor 1 (IGF-1) levels.[5][9] Since hyperinsulinemia is linked to an increased risk and progression of several cancers, this indirect effect contributes to metformin's anti-tumor activity.[9]
Data Presentation: In Vitro Efficacy
The cytotoxic and anti-proliferative effects of metformin hydrochloride have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing efficacy. It is important to note that IC50 values can vary depending on the cell line, assay duration, and specific experimental conditions.[11][12]
| Cancer Type | Cell Line | IC50 (mM) | Assay Duration (hours) |
| Breast Cancer | MCF-7 | ~10-20 | 48 - 72 |
| TNBC Subtypes | 17.2 (mean) | 48 | |
| Non-TNBC Subtypes | 31.2 (mean) | 48 | |
| Pancreatic Cancer | ASPC-1 | Dose-dependent inhibition | Not specified |
| BxPc-3 | Dose-dependent inhibition | Not specified | |
| PANC-1 | Dose-dependent inhibition | Not specified | |
| Lung Cancer | H1299 | ~5 | 48 |
| A549 | Inhibition observed | Not specified | |
| Leukemia | CCRF-CEM | Inhibition at 4 & 10 mM | 72 |
| 10E1-CEM | Inhibition at 4 & 10 mM | 72 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of metformin on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Metformin hydrochloride (dissolved in sterile distilled water or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of metformin hydrochloride (e.g., 0, 1, 5, 10, 20, 50 mM). Include a vehicle control (medium with the solvent used to dissolve metformin).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of metformin on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Metformin hydrochloride
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium (B1200493) iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with metformin at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][8][13]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify metformin-induced apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
Metformin hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells and treat with metformin as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Visualization of Pathways and Workflows
Caption: Metformin's primary signaling pathway.
Caption: General experimental workflow.
References
- 1. Cell cycle arrest in Metformin treated breast cancer cells involves activation of AMPK, downregulation of cyclin D1, and requires p27Kip1 or p21Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action Mechanism of Metformin and Its Application in Hematological Malignancy Treatments: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Metformin in cancer Prevention and Treatment: A Game Changer? [gavinpublishers.com]
- 4. Enhanced anti-tumor activity and cytotoxic effect on cancer stem cell population of metformin-butyrate compared with metformin HCl in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin as anticancer agent and adjuvant in cancer combination therapy: Current progress and future prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms of action of metformin on head and neck cancer in the pre-clinical setting: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 8. Metformin induces cell cycle arrest, apoptosis and autophagy through ROS/JNK signaling pathway in human osteosarcoma [ijbs.com]
- 9. Metformin Induces Cell Cycle Arrest and Apoptosis in Drug-Resistant Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metformin induces apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metformin induces cell cycle arrest at the G1 phase through E2F8 suppression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of H-Met-OiPr Hydrochloride
Introduction
H-Met-OiPr hydrochloride, a methionine derivative, serves as a crucial reagent in various research applications, including the synthesis of farnesyl-protein transferase (FTase) inhibitors for cancer research.[1][2] Accurate quantification of this compound is essential for ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the analytical quantification of this compound. While specific validated methods for this compound are not widely published, the following protocols have been adapted from established methods for structurally similar compounds, such as other amino acid hydrochlorides and metformin (B114582) hydrochloride. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds. A reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of this compound due to its polarity.
Application Note: This RP-HPLC method provides a robust and sensitive approach for the determination of this compound in bulk materials and research formulations. The method is adapted from established procedures for metformin hydrochloride and L-methionine impurity profiling.[3][4][5][6][7][8]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (HPLC grade)
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard.
-
Dissolve in and dilute to 25 mL with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample equivalent to 25 mg of this compound.
-
Dissolve in and dilute to 25 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Data Presentation:
| Parameter | Result |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: The values in the table are expected performance characteristics based on analogous methods and require validation for this compound.
Experimental Workflow Diagram:
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC)
GC can be a suitable method for the quantification of this compound, particularly for assessing its purity and detecting volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
Application Note: This GC method, adapted from procedures for the analysis of related amino acid esters, is intended for the determination of this compound and potential volatile impurities. The protocol involves derivatization to enhance analyte volatility.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).
-
Reagents and Materials:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dichloromethane (GC grade)
-
Pyridine (B92270) (GC grade)
-
-
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, 20:1).
-
-
Derivatization and Standard/Sample Preparation:
-
Accurately weigh about 10 mg of the reference standard or sample into a vial.
-
Add 500 µL of pyridine and 500 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Prepare a series of standards by derivatizing known amounts of this compound.
-
-
Quantification:
-
Use an internal standard method for improved accuracy.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Data Presentation:
| Parameter | Result |
| Linearity Range | 50 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~5 µg/mL |
| Limit of Quantification (LOQ) | ~15 µg/mL |
| Precision (% RSD) | < 3% |
Note: These values are estimates and must be confirmed through method validation.
Experimental Workflow Diagram:
Caption: GC analysis workflow with derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, provided a certified internal standard is used.[9]
Application Note: This ¹H-qNMR method provides an accurate and precise means for determining the purity of this compound.[10] It relies on the integration of specific proton signals of the analyte relative to a known amount of an internal standard.[9]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents and Materials:
-
This compound sample
-
Maleic acid (certified internal standard)
-
Deuterium oxide (D₂O)
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of D₂O.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically > 30 s).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Quantification:
-
Identify a well-resolved signal for this compound (e.g., the methine proton of the isopropyl group) and the vinylic protons of maleic acid.
-
Integrate the selected signals.
-
Calculate the purity of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
analyte = this compound
-
-
Data Presentation:
| Parameter | Value |
| Analyte Signal (δ, ppm) | To be determined |
| Internal Standard Signal (δ, ppm) | ~6.3 (Maleic acid) |
| Purity (% w/w) | Report as mean ± SD |
| Precision (% RSD) | < 1% |
Logical Relationship Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RP-HPLC method development and validation for metformin hydrochloride. [wisdomlib.org]
- 4. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols for H-Met-OiPr Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and use of H-Met-OiPr hydrochloride (CAS No: 85391-05-5), a methionine derivative crucial in the synthesis of farnesyltransferase inhibitors for cancer research.[1][2]
Section 1: Chemical and Physical Properties
This compound is a white to off-white solid.[1] While specific experimental data for some physical properties are limited, the following table summarizes available information.
| Property | Value | Source |
| CAS Number | 85391-05-5 | [1] |
| Molecular Formula | C₈H₁₈ClNO₂S | [1][3] |
| Molecular Weight | 227.75 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Color | White to off-white | [1] |
| Purity | ≥97% | [4][5] |
| Boiling Point | 304.8 °C at 760 mmHg | [4] |
| Melting Point | No data available | [6] |
| Solubility | Soluble in DMSO (100 mg/mL) with ultrasonic assistance. Note: The product is hygroscopic, and newly opened DMSO is recommended. | [1] |
Section 2: Handling and Safety Precautions
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat and ensure exposed skin is covered.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.
Storage and Stability
-
Short-term storage: Store at 4°C.[4]
-
Long-term storage: For long-term stability, store as a powder at -20°C for up to 3 years.[1]
-
In solvent: Store solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Keep the container tightly closed in a dry and well-ventilated place. The compound is hygroscopic.[1]
Disposal
Dispose of waste material in accordance with local, state, and federal regulations.
Section 3: Experimental Protocols
This compound is primarily used as a building block in the synthesis of peptidomimetics that act as farnesyltransferase inhibitors.[1][2] Below is a general protocol for its incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS).
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for incorporating this compound into a peptide chain on a solid support. The specific choice of resin, coupling reagents, and deprotection conditions may need to be optimized based on the target peptide sequence.
Materials:
-
This compound
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Washing solvents (DMF, DCM, MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.
-
Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (or this compound for its incorporation) and coupling reagents in DMF. b. Add a base (e.g., DIPEA) to neutralize the hydrochloride salt of this compound and to activate the coupling reaction. c. Add the activated amino acid solution to the resin and agitate for the recommended time (typically 1-2 hours).
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify by reverse-phase HPLC.
Section 4: Application in Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue within a "CaaX" motif of certain proteins, including the Ras family of small GTPases.[7] This post-translational modification, known as farnesylation, is crucial for localizing these proteins to the cell membrane, a prerequisite for their signaling function.[7][8] Aberrant Ras signaling is implicated in approximately 30% of human cancers, making FTase a compelling target for anti-cancer drug development.[9]
This compound serves as a precursor for the methionine residue in peptidomimetic inhibitors that target the CaaX binding site of FTase.[1][2] By mimicking the natural substrate, these inhibitors competitively block the farnesylation of Ras, thereby disrupting its oncogenic signaling cascade.
Farnesyltransferase Signaling Pathway
The following diagram illustrates the role of farnesyltransferase in the Ras signaling pathway and the mechanism of its inhibition.
Section 5: Toxicological Information
Specific toxicological data for this compound, such as LD50 or LC50 values, are not currently available. However, based on the general properties of hydrochloride salts of amino acid derivatives, the following potential hazards should be considered:
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.
-
Eye Irritation: May cause serious eye irritation.
-
Inhalation: May cause respiratory tract irritation.
It is imperative to handle this compound with care and to use appropriate personal protective equipment to minimize exposure. In the absence of specific data, researchers should treat this compound as potentially hazardous.
References
- 1. Methionine derivatives [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. H-MET-OIPR HCL CAS#: 85391-05-5 [m.chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 8. proteopedia.org [proteopedia.org]
- 9. Reaction path of protein farnesyltransferase at atomic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of H-Met-OiPr Hydrochloride and its Peptide Coupling Reaction Products by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and small molecule analysis.
Abstract: This document provides a detailed protocol for the analysis of L-Methionine isopropyl ester hydrochloride (H-Met-OiPr HCl) and its reaction products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). H-Met-OiPr is a key building block in the synthesis of peptide-based therapeutics, including inhibitors of farnesyl-protein transferase (FTase) for cancer research.[1][2][3] Monitoring the progress of peptide coupling reactions is critical for process optimization and ensuring product quality. The described method utilizes a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offering high sensitivity and selectivity for the simultaneous quantification of reactants, products, and common reaction byproducts.[4]
Introduction
Peptide synthesis involves the sequential coupling of amino acids. L-Methionine isopropyl ester hydrochloride (H-Met-OiPr HCl) serves as a C-terminally protected amino acid derivative. The efficiency and completeness of its coupling to an N-protected amino acid are crucial for the overall yield and purity of the final peptide. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for real-time monitoring of these reactions.[4][5] It allows for the accurate measurement of the consumption of starting materials and the formation of the desired product, as well as the detection of any side products. This application note details a robust LC-MS/MS method for a model reaction involving H-Met-OiPr.
Experimental Protocols
Model Reaction: Peptide Coupling
This protocol outlines a representative peptide coupling reaction between H-Met-OiPr hydrochloride and an N-terminally protected amino acid (Fmoc-L-Alanine), using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the coupling reagent.
Materials and Reagents:
-
This compound (MW: 227.75 g/mol )[][7]
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
HBTU (Peptide coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Acetonitrile (ACN, LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (FA, LC-MS grade)
Reaction Procedure:
-
In a clean, dry vial, dissolve Fmoc-Ala-OH (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes for pre-activation.
-
Add this compound (1.1 eq) to the activated mixture.
-
Allow the reaction to proceed at room temperature. Monitor its progress by taking aliquots for LC-MS analysis at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
Protocol for Sample Preparation (Reaction Quenching & Dilution)
To ensure accurate "snapshots" of the reaction, it is essential to quench the reaction in the aliquot immediately.
-
Withdraw a small aliquot (e.g., 5 µL) from the reaction vessel.
-
Immediately dilute the aliquot into a 1.5 mL microcentrifuge tube containing 495 µL of 0.1% Formic Acid in 50:50 Acetonitrile/Water. This represents a 100-fold dilution and the acidic condition effectively quenches the coupling reaction.
-
Vortex the tube for 10 seconds.
-
Perform a further 10-fold dilution by transferring 100 µL of the quenched solution into a new tube containing 900 µL of the same diluent.
-
Transfer the final diluted sample into an HPLC vial for LC-MS/MS analysis.
Protocol for LC-MS/MS Analysis
This method is designed for the separation and quantification of the polar and non-polar components of the reaction mixture.
Liquid Chromatography (LC) Conditions:
-
LC System: Agilent 1260 Infinity II or equivalent[8]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 95 7.0 95 7.1 10 | 9.0 | 10 |
Mass Spectrometry (MS) Conditions:
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 5500, Thermo TSQ series)
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Spray Voltage: +4500 V
-
Source Temperature: 500 °C
-
Gas 1 (Nebulizer): 50 psi
-
Gas 2 (Heater): 50 psi
-
Curtain Gas: 35 psi
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes the key quantitative parameters for monitoring the model reaction. The MRM transitions (precursor ion to product ion) provide high selectivity and sensitivity for each analyte.[4]
Table 1: MRM Parameters for Reaction Components
| Compound Name | Role | Expected Retention Time (t_R, min) | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (CE, eV) |
| H-Met-OiPr (free base) | Reactant | ~2.5 | 192.1 | 74.1 | 20 |
| Fmoc-Ala-OH | Reactant | ~4.8 | 312.2 | 136.1 | 25 |
| Fmoc-Ala-Met-OiPr | Product | ~5.5 | 486.3 | 302.2 | 28 |
| Tetramethylurea (TMU) | Byproduct | ~1.5 | 117.1 | 72.1 | 15 |
Note: Retention times are approximate and may vary depending on the specific LC system and column.
Visualization of Workflow and Reaction Pathway
Diagrams created using Graphviz provide a clear visual representation of the experimental process and the underlying chemical transformation.
Caption: General workflow for LC-MS/MS analysis of a peptide coupling reaction.
Caption: Chemical pathway for the HBTU-mediated coupling of H-Met-OiPr.
Conclusion
The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable tool for the quantitative analysis of this compound and its reaction products. By monitoring the key components in a peptide coupling reaction, researchers can efficiently optimize reaction conditions, determine reaction endpoints, and ensure the quality of synthetic peptides. This protocol is readily adaptable for other amino acid derivatives and coupling reagents, making it a valuable asset in the field of peptide drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. anjiechem.com [anjiechem.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. rsc.org [rsc.org]
- 7. H-MET-OIPR HCL price,buy H-MET-OIPR HCL - chemicalbook [chemicalbook.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Studying Enzyme Kinetics Using Z-VAD-FMK, a Pan-Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor. It is widely utilized in the study of apoptosis and other cellular processes mediated by caspases. By binding to the catalytic site of caspases, Z-VAD-FMK effectively blocks their proteolytic activity, making it an invaluable tool for investigating the roles of these enzymes in various signaling pathways. These application notes provide detailed protocols for utilizing Z-VAD-FMK to study caspase kinetics and its effects on apoptotic pathways.
Quantitative Data: Inhibitory Potency of Z-VAD-FMK
The inhibitory activity of Z-VAD-FMK against various caspases is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative inhibitory data for Z-VAD-FMK against key human caspases.
| Caspase Target | Enzyme Source | Substrate | Kᵢ (nM) | IC₅₀ (nM) |
| Caspase-1 | Recombinant Human | Ac-YVAD-AMC | 0.5 | 20 |
| Caspase-3 | Recombinant Human | Ac-DEVD-AMC | 0.2 | 10 |
| Caspase-7 | Recombinant Human | Ac-DEVD-AMC | 0.4 | 15 |
| Caspase-8 | Recombinant Human | Ac-IETD-AMC | 0.8 | 30 |
| Caspase-9 | Recombinant Human | Ac-LEHD-AMC | 1.2 | 50 |
Note: Kᵢ and IC₅₀ values can vary depending on the experimental conditions, including substrate concentration and enzyme purity.
Experimental Protocols
Protocol 1: Determination of IC₅₀ for Caspase Inhibition
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of Z-VAD-FMK for a specific caspase using a fluorometric assay.
Materials:
-
Recombinant active caspase (e.g., Caspase-3)
-
Z-VAD-FMK
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm for AMC)
-
DMSO (for dissolving inhibitor)
Procedure:
-
Prepare Z-VAD-FMK dilutions: Prepare a stock solution of Z-VAD-FMK in DMSO. Create a series of dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO-only control.
-
Enzyme preparation: Dilute the recombinant caspase in Assay Buffer to the desired working concentration.
-
Incubation: In a 96-well plate, add 50 µL of the diluted caspase solution to each well. Add 10 µL of each Z-VAD-FMK dilution or DMSO control to the respective wells. Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Substrate addition: Prepare the fluorogenic substrate in Assay Buffer. Add 40 µL of the substrate solution to each well to initiate the reaction.
-
Kinetic measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity every minute for 30-60 minutes.
-
Data analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Apoptosis Induction and Inhibition Assay
This protocol describes how to induce apoptosis in a cell culture model and assess the inhibitory effect of Z-VAD-FMK on caspase activity.
Materials:
-
Adherent or suspension cells (e.g., Jurkat cells)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Z-VAD-FMK
-
Caspase-3 activity assay kit (or similar)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Cell culture: Culture cells to the desired confluency under standard conditions.
-
Treatment: Treat the cells with Z-VAD-FMK (e.g., 20 µM final concentration) or a vehicle control (DMSO) for 1 hour prior to apoptosis induction.
-
Apoptosis induction: Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the cell culture and incubate for the desired time (e.g., 4 hours).
-
Cell lysis: Harvest the cells by centrifugation (for suspension cells) or scraping (for adherent cells). Wash with PBS and lyse the cells in a suitable lysis buffer on ice.
-
Protein quantification: Determine the total protein concentration in each cell lysate.
-
Caspase activity assay: Normalize the protein concentration for all samples. Perform a caspase activity assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with a fluorogenic or colorimetric caspase substrate and measuring the signal.
-
Data analysis: Compare the caspase activity in the different treatment groups (control, apoptosis-induced, apoptosis-induced + Z-VAD-FMK). Express the results as a percentage of the control or fold change.
Signaling Pathway: Extrinsic Apoptosis Pathway
Caspases are central to the execution of apoptosis. The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated, which in turn activates downstream effector caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. Z-VAD-FMK can inhibit both the initiator caspase (caspase-8) and the effector caspases (caspase-3) in this pathway.
Troubleshooting & Optimization
Troubleshooting H-Met-OiPr hydrochloride solubility issues
Welcome to the technical support center for H-Met-OiPr hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as L-Methionine isopropyl ester hydrochloride, is a derivative of the essential amino acid L-methionine. Its primary application is as a crucial intermediate in peptide synthesis. Specifically, it is used in the synthesis of farnesyl-protein transferase (FTase) inhibitors, which are investigated for their potential in cancer research.[1] The isopropyl ester protects the carboxylic acid group of methionine, while the hydrochloride salt enhances its stability and solubility in aqueous solutions, making it suitable for various biochemical reactions.[2]
Q2: What are the general storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years, or at 4°C for up to 2 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month to maintain stability.
Q3: I am observing a yellow or orange color in my peptide coupling reaction mixture. Is this normal?
A3: The appearance of a yellowish or orange color upon the addition of a base like DIPEA during peptide coupling is common and generally not a cause for concern. This color change is often due to the activation of the amino acid by the coupling reagents. However, if you are using DMF as a solvent, its degradation to dimethylamine (B145610) can also cause coloration and potentially interfere with the reaction by causing premature Fmoc deprotection. Therefore, using high-purity, peptide-synthesis-grade DMF is recommended.
Q4: What is the role of farnesyl-protein transferase (FTase) and why are its inhibitors important?
A4: Farnesyl-protein transferase (FTase) is a crucial enzyme involved in post-translational modification of various proteins, including the Ras family of proteins. FTase attaches a farnesyl group to these proteins, a process necessary for their localization to the cell membrane and subsequent activation of signaling pathways that regulate cell growth and proliferation.[3] In many cancers, the Ras signaling pathway is hyperactivated. By inhibiting FTase, the proper function of Ras and other farnesylated proteins is prevented, which can block unregulated cell growth.[4]
Troubleshooting Guide for Solubility Issues
Researchers may occasionally face challenges in dissolving this compound. The following guide provides a systematic approach to troubleshoot and resolve these issues.
Issue 1: Difficulty dissolving this compound in aqueous buffers (e.g., PBS).
-
Potential Cause: While the hydrochloride salt is intended to improve aqueous solubility, the overall hydrophobicity of the molecule may still limit its solubility in purely aqueous media.
-
Recommended Solutions:
-
Adjust pH: Since H-Met-OiPr is an amino acid ester hydrochloride, the pH of the solution can significantly affect its solubility. As a salt of a weak base (the amino group), it is expected to be more soluble in acidic conditions. Try dissolving the compound in a slightly acidic buffer (e.g., pH 5.0-6.0).
-
Use a Co-solvent: For highly hydrophobic peptides or their derivatives, dissolving the compound first in a small amount of a water-miscible organic solvent can be effective.
-
Protocol: First, dissolve the this compound in a minimal volume of DMSO. Then, slowly add this stock solution dropwise to your aqueous buffer while vortexing to reach the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays).
-
-
Sonication: Gentle sonication can help to break up aggregates and enhance the dissolution of the compound.
-
Gentle Warming: Warming the solution to a temperature not exceeding 40°C may also improve solubility. However, this should be done with caution to avoid potential degradation.
-
Issue 2: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
-
Potential Cause: The compound's solubility limit in the final aqueous buffer has been exceeded.
-
Recommended Solutions:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in the aqueous medium.
-
Increase the Percentage of Co-solvent: If your experimental system allows, a slightly higher percentage of the organic co-solvent (e.g., DMSO) in the final solution can help maintain solubility.
-
Test Different Buffers: The composition of the buffer, including its pH and the presence of salts, can influence solubility. Experiment with different buffer systems to find the one that best supports the solubility of your compound.
-
Data Presentation
Table 1: Reported Solubility of this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility | Citation |
| This compound | DMSO | Not Specified | 100 mg/mL | |
| L-Methionine (Parent Compound) | Water | 25 | 56.6 g/L (approx. 56.6 mg/mL) | [5] |
| L-Methionine (Parent Compound) | Water | 25 | 33.81 g/L (approx. 33.8 mg/mL) | |
| L-Methionine (Parent Compound) | 95% Ethanol | Not Specified | Very slightly soluble | |
| L-Methionine methyl ester HCl | DMSO | Not Specified | 125 mg/mL | [6] |
| L-Methionine methyl ester HCl | Water | Not Specified | Soluble | |
| Metformin hydrochloride (for comparison) | Water | Room Temperature | >300 mg/mL | |
| Metformin hydrochloride (for comparison) | PBS (pH 7.2) | Not Specified | approx. 10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (MW: 227.75 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 2.28 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, place the tube in a sonicator bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for Peptide Coupling using this compound
This protocol describes a general workflow for coupling an N-protected amino acid to the amino group of this compound in a solution-phase synthesis.
-
Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1 eq), to the solution and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and free the amine.
-
-
Activation of the N-protected Amino Acid:
-
In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Phe-OH) (1.0 eq) and a coupling additive like 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in the same anhydrous solvent.
-
Cool this mixture to 0°C in an ice bath.
-
Add a coupling reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq), portion-wise to the stirred solution. Allow the activation to proceed for about 20 minutes at 0°C.
-
-
Coupling Reaction:
-
Add the neutralized H-Met-OiPr solution from step 1 to the activated amino acid solution from step 2.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent like DCM or ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃), and brine to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide using column chromatography.
-
Visualizations
Caption: Ras Signaling Pathway and FTase Inhibition.
Caption: General Workflow for Peptide Coupling with H-Met-OiPr.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of H-Met-OiPr Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of H-Met-OiPr hydrochloride synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of L-Methionine isopropyl ester hydrochloride (H-Met-OiPr∙HCl).
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the esterification of methionine can stem from several factors. Here's a breakdown of common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Insufficient Reagent: Ensure you are using a sufficient excess of the esterifying agent (e.g., thionyl chloride or HCl gas). For the thionyl chloride method, at least 1.1 to 1.5 equivalents are recommended.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (L-methionine) is no longer visible.
-
Temperature: For the thionyl chloride method, the initial addition is often done at low temperatures (0-5 °C) for safety, but the reaction typically needs to be warmed to room temperature or slightly above (e.g., 40 °C) to proceed to completion.
-
-
Side Reactions:
-
Methionine Oxidation: The thioether group in methionine is susceptible to oxidation, forming methionine sulfoxide (B87167). This is a common byproduct that reduces the yield of the desired ester. To mitigate this, use anhydrous solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Diketopiperazine Formation: Although less common under acidic esterification conditions, self-condensation of the amino acid ester can occur. Ensuring the reaction medium is sufficiently acidic helps to keep the amine protonated and less nucleophilic.
-
-
Work-up and Purification Losses:
-
Product Isolation: this compound is soluble in water and lower alcohols. Avoid excessive use of water during work-up. If an aqueous wash is necessary, use brine to reduce solubility.
-
Recrystallization: While necessary for purification, significant product loss can occur during recrystallization if the solvent system or conditions are not optimized. Ensure the product is minimally soluble in the chosen anti-solvent at low temperatures.
-
Q2: I am observing a significant amount of an impurity with a higher polarity than my product on the TLC plate. What could it be and how can I prevent it?
A2: A more polar impurity is often unreacted L-methionine or methionine sulfoxide.
-
Unreacted L-Methionine: This indicates an incomplete reaction. Refer to the suggestions in Q1 for driving the reaction to completion.
-
Methionine Sulfoxide: The formation of the sulfoxide is a common issue.
-
Prevention: Use high-purity, anhydrous isopropanol (B130326) and other reagents. Degas the solvent before use and maintain an inert atmosphere throughout the reaction.
-
Identification: This impurity can be identified by mass spectrometry (M+16 compared to the desired product).
-
Removal: Purification by column chromatography or careful recrystallization can separate the desired ester from the sulfoxide.
-
Q3: The reaction mixture turns dark during the synthesis. Is this normal and what should I do?
A3: A slight yellowing of the reaction mixture can be normal, especially when using thionyl chloride. However, a dark brown or black color may indicate decomposition.
-
Cause: This can be due to impurities in the starting materials or the reaction temperature being too high. Thionyl chloride can contain impurities that lead to coloration.
-
Solution:
-
Use freshly distilled thionyl chloride and high-purity L-methionine and isopropanol.
-
Maintain careful temperature control, especially during the initial exothermic addition of thionyl chloride.
-
If the color is intense, consider purifying the crude product with activated carbon before recrystallization, though this may lead to some product loss.
-
Q4: Should I use a direct esterification method or a protection/deprotection strategy?
A4: The choice of synthetic route depends on the scale of your reaction and the desired purity.
-
Direct Esterification (e.g., Thionyl Chloride Method): This is a more direct, one-step method that is often suitable for larger-scale synthesis. However, it can be more prone to side reactions if not carefully controlled.
-
Protection/Deprotection Strategy (e.g., using Boc-Met-OH): This two-step approach offers better control and can lead to a cleaner product with fewer side reactions. The initial protection of the amine group prevents unwanted reactions at the nitrogen atom. The subsequent deprotection is typically a clean and high-yielding step. This method is often preferred for smaller-scale syntheses where purity is paramount.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method A: Thionyl Chloride | Method B: Boc-Protection/Deprotection |
| Starting Material | L-Methionine | Boc-L-Methionine |
| Key Reagents | Thionyl Chloride, Isopropanol | DCC/DMAP, Isopropanol, HCl in Dioxane/Ether |
| Typical Reaction Temp. | 0 °C to 40 °C | Room Temperature |
| Typical Reaction Time | 4 - 24 hours | 12 - 24 hours (Esterification), 1-2 hours (Deprotection) |
| Typical Yield | 70 - 90% | 85 - 95% (overall) |
| Key Advantages | One-step, cost-effective for scale-up | Higher purity, fewer side reactions |
| Key Disadvantages | Potential for more impurities | Two-step process, higher cost of reagents |
Experimental Protocols
Method A: Direct Esterification using Thionyl Chloride
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add L-methionine (1 equivalent) and anhydrous isopropanol. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40 °C. Stir for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess isopropanol and thionyl chloride.
-
Purification: Dissolve the crude residue in a minimal amount of hot isopropanol and add diethyl ether until turbidity is observed. Cool the mixture to 0 °C to induce crystallization. Filter the white crystals, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Method B: Two-Step Synthesis via Boc-Protection
Step 1: Esterification of Boc-L-Methionine
-
Preparation: To a round-bottom flask, add Boc-L-methionine (1 equivalent), anhydrous isopropanol (excess), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Reagent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of isopropanol. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (B1210297) and wash with a 5% citric acid solution, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Boc-L-methionine isopropyl ester.
Step 2: Deprotection of Boc-L-Methionine Isopropyl Ester
-
Preparation: Dissolve the Boc-L-methionine isopropyl ester from the previous step in a minimal amount of anhydrous diethyl ether or dioxane.
-
Reagent Addition: Add a solution of 4M HCl in dioxane (or bubble dry HCl gas through the solution) until the solution is saturated.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. A white precipitate of this compound will form.
-
Purification: Filter the precipitate, wash with anhydrous diethyl ether, and dry under vacuum to yield the final product.
Mandatory Visualization
Caption: Comparative workflow for the synthesis of this compound.
H-Met-OiPr hydrochloride stability and degradation pathways
Welcome to the technical support center for H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is advisable to keep the compound at -20°C. Under these conditions, the solid product is expected to be stable. When preparing stock solutions, it is recommended to aliquot and store them at -20°C for up to one month or -80°C for longer periods to minimize degradation from repeated freeze-thaw cycles.
Q2: Why is H-Met-OiPr supplied as a hydrochloride salt?
A2: H-Met-OiPr is supplied as a hydrochloride salt to enhance its stability and improve its solubility in aqueous solutions.[1] The salt form protects the isopropyl ester group from hydrolysis and prevents the free amine from participating in unwanted reactions, such as cyclization, ensuring a longer shelf-life and better handling characteristics for experimental use.[1][2][3]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure (an amino acid ester), two primary degradation pathways are likely:
-
Hydrolysis of the Isopropyl Ester: The ester linkage is susceptible to hydrolysis, especially in aqueous solutions with acidic or basic pH, which would yield L-methionine and isopropanol. The hydrochloride salt form helps to mitigate this, but conditions of high pH will neutralize the salt and can accelerate hydrolysis.
-
Oxidation of the Thioether Side Chain: The methionine side chain contains a thioether group, which is prone to oxidation. This can result in the formation of methionine sulfoxide (B87167) and subsequently methionine sulfone, particularly in the presence of oxidizing agents.
Q4: My experimental results are inconsistent. Could this be due to compound instability?
A4: Inconsistent results can indeed be a consequence of compound degradation. If you suspect instability, consider the following:
-
Solution Age and Storage: Are you using freshly prepared solutions? Solutions left at room temperature or stored improperly for extended periods may have degraded.
-
pH of Experimental Medium: The pH of your buffers and media can significantly impact the stability of the ester. Extreme pH values should be avoided if possible.
-
Presence of Oxidizing Agents: Components in your experimental setup could be acting as oxidizing agents.
-
Light and Temperature Exposure: Protect solutions from light and elevated temperatures to minimize potential photolytic and thermal degradation.
It is advisable to perform a quick purity check of your stock solution using a suitable analytical method like HPLC if you suspect degradation.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Biological Activity
| Possible Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare a fresh stock solution from solid this compound. Compare the activity of the fresh solution with the old one. |
| Hydrolysis in Assay Buffer | Check the pH of your assay buffer. If it is significantly acidic or basic, consider adjusting it to a more neutral pH if your experimental design allows. Perform a time-course experiment to see if the activity decreases over the duration of the assay. |
| Oxidation of the Methionine Side Chain | If your assay involves components that could act as oxidizing agents, try to de-gas your buffers or include an antioxidant (if compatible with your system) to assess if this improves consistency. |
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS)
| Possible Cause | Troubleshooting Step |
| Hydrolytic Degradation | The primary degradation product would be L-methionine. Check for a peak corresponding to the retention time of an L-methionine standard. |
| Oxidative Degradation | Unexpected peaks could correspond to methionine sulfoxide or methionine sulfone derivatives. These will be more polar than the parent compound. |
| Impurity in the Starting Material | Always check the certificate of analysis for your batch of this compound to identify known impurities. |
Stability Data Summary
| Stress Condition | Conditions | Expected Outcome | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Moderate Degradation | L-Methionine, Isopropanol |
| Base Hydrolysis | 0.1 M NaOH at RT for 4h | Significant Degradation | L-Methionine, Isopropanol |
| Oxidation | 3% H₂O₂ at RT for 24h | Significant Degradation | H-Met(O)-OiPr HCl (Sulfoxide), H-Met(O₂)-OiPr HCl (Sulfone) |
| Thermal Degradation | 80°C for 48h (Solid) | Low to Moderate Degradation | Various |
| Photolytic Degradation | UV/Vis light exposure | Low Degradation | Various |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a small amount of solid this compound in an oven at 80°C for 48 hours.
-
After exposure, prepare a 1 mg/mL solution and dilute to 0.1 mg/mL with the mobile phase.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution to 0.1 mg/mL with the mobile phase without subjecting it to any stress.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Visualizations
Caption: Potential chemical degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
References
Overcoming poor reactivity of H-Met-OiPr hydrochloride in peptide coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide synthesis, with a specific focus on overcoming the poor reactivity of H-Met-OiPr hydrochloride.
Troubleshooting Guide
Issue: Low or No Coupling Efficiency with this compound
When you observe low or no product formation after a peptide coupling reaction with this compound, several factors could be at play. The primary challenges often revolve around steric hindrance from the isopropyl ester and the presence of the hydrochloride salt, which must be neutralized for the reaction to proceed.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Incomplete Neutralization of the Hydrochloride Salt | Add an appropriate amount of a non-nucleophilic tertiary base. For solution-phase coupling, use at least one equivalent of a base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA). For solid-phase peptide synthesis (SPPS), two to four equivalents of base are common. | The amino group of H-Met-OiPr is protonated due to the hydrochloride salt. It must be deprotonated to the free amine to act as a nucleophile in the coupling reaction.[1][2] |
| Steric Hindrance | Utilize a more potent coupling reagent. Onium salts like HATU or COMU are generally more effective for sterically hindered amino acids than carbodiimides (DCC, DIC) or even HBTU.[3][4][5] Consider a "double coupling" strategy where the coupling step is repeated before proceeding to the next deprotection.[5] | The bulky isopropyl group can sterically hinder the approach of the activated carboxylic acid. More reactive coupling reagents form a more reactive intermediate, which can overcome this hindrance.[3][4][5] |
| Suboptimal Coupling Reagent | Switch to a uronium/aminium or phosphonium (B103445) salt-based reagent. HATU, HCTU, and COMU are excellent choices for difficult couplings.[4] | Standard carbodiimide (B86325) reagents like DCC or DIC may not be sufficiently reactive for hindered amino acids.[6] |
| Inadequate Reaction Time or Temperature | Increase the reaction time (e.g., from 2 hours to 4 hours or overnight). For extremely difficult couplings, cautiously increasing the temperature (e.g., to 40°C) may improve the yield.[5] | Sterically hindered couplings are often slower. Allowing more time for the reaction to proceed can lead to higher conversion. |
| Peptide Aggregation (in SPPS) | Switch to a "difficult sequence" solvent system, such as a mixture of DMF and NMP, or add chaotropic salts like LiCl to disrupt secondary structures. | The growing peptide chain may fold or aggregate on the solid support, making the N-terminal amine inaccessible. |
| Methionine Oxidation | While not a direct cause of poor coupling, methionine's thioether side chain is susceptible to oxidation. Ensure all solvents are properly degassed and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | Oxidation of methionine can lead to undesired side products, complicating purification and potentially affecting the peptide's biological activity. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to couple?
The primary challenges are twofold. First, the isopropyl ester (OiPr) is a bulky group that creates steric hindrance around the amine, slowing down the coupling reaction.[3][6] Second, the compound is a hydrochloride salt, meaning the amine group is protonated and inactive as a nucleophile until it is neutralized by a base.[1]
Q2: Do I need to add a base when using this compound?
Yes. It is essential to add a non-nucleophilic tertiary base to neutralize the hydrochloride salt and liberate the free amine. For solution-phase synthesis, at least one equivalent of a base such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) is required.[1][2] For solid-phase synthesis, an excess of base (typically 2-4 equivalents) is used.[7]
Q3: Which coupling reagent is best for this compound?
For sterically hindered amino acids like H-Met-OiPr, uronium/aminium salt-based reagents are highly recommended. HATU is often considered the most effective due to its rapid reaction kinetics and ability to overcome steric hindrance.[4][5][8] COMU is another excellent choice with comparable reactivity to HATU but is based on the non-explosive OxymaPure, making it a safer alternative.[3]
Q4: Can I use DCC or EDC for this coupling?
While carbodiimides like DCC and EDC are common coupling reagents, they are often less effective for sterically hindered couplings and can lead to lower yields and longer reaction times.[6] If using a carbodiimide, it is crucial to include an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to improve efficiency and reduce the risk of racemization.[2][9][10]
Q5: What is "double coupling" and should I use it here?
Double coupling is a technique where the coupling step is performed twice on the same amino acid residue before moving on to the next step in the sequence. This is a common and effective strategy to ensure complete reaction for difficult couplings, such as those involving sterically hindered amino acids like H-Met-OiPr.[5] It is highly recommended if a monitoring test (like the Kaiser test in SPPS) indicates an incomplete reaction after the first coupling.
Q6: How can I monitor the progress of the coupling reaction?
In solid-phase peptide synthesis (SPPS), the Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines. A positive result (blue color) indicates an incomplete coupling. In solution-phase synthesis, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of starting materials and the appearance of the product.[2]
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient for hindered couplings, rapid kinetics, low racemization.[4][5][8] | Based on potentially explosive HOAt, can cause guanidinylation of the N-terminus if used in excess.[3] |
| HBTU | Aminium/Uronium Salt | Medium-High | Widely used, cost-effective, good for routine synthesis.[4] | Less effective than HATU for severely hindered couplings, can also cause guanidinylation.[5] |
| COMU | Aminium/Uronium Salt | High | Reactivity comparable to HATU, safer (OxymaPure-based), water-soluble byproducts.[3] | Can have limited stability in solution over extended periods.[3] |
| PyBOP | Phosphonium Salt | High | Efficient, avoids guanidinylation side reactions.[3] | Byproducts can be difficult to remove, generally less reactive than HATU. |
| DCC/DIC | Carbodiimide | Medium | Inexpensive and widely available. | Lower efficiency for hindered couplings, can cause racemization (requires additives like HOBt), byproduct (DCU) can be difficult to remove.[1][9] |
Table 2: Quantitative Comparison of HBTU vs. HATU for a Sterically Hindered Coupling
Data presented is illustrative and based on general performance for sterically hindered couplings, such as with Boc-L-Ile-OH.
| Parameter | HBTU | HATU | Rationale for Difference |
| Typical Yield | >85% | >95% | The OAt-ester formed by HATU is more reactive than the OBt-ester from HBTU, leading to a more complete reaction.[5] |
| Racemization Risk | Higher | Lower | HATU's faster kinetics reduce the time the activated amino acid is susceptible to epimerization.[8] |
| Reaction Speed | Slower | Faster | The enhanced reactivity of the HATU-derived active ester leads to more rapid peptide bond formation.[8] |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of an N-Protected Amino Acid with this compound using HATU
This protocol describes a general procedure for coupling an N-protected amino acid (e.g., Boc-Phe-OH) to this compound in solution.
Materials:
-
N-Protected Amino Acid (e.g., Boc-Phe-OH) (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Neutralization: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 10-15 minutes at room temperature.
-
Pre-activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to this mixture and stir for 1-5 minutes at room temperature. The solution may change color.
-
Coupling: Add the activated amino acid solution from step 2 to the neutralized H-Met-OiPr solution from step 1.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. For very slow reactions, stirring can be continued overnight.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Visualizations
Logical Workflow for Troubleshooting Poor Coupling
Caption: A decision tree for troubleshooting poor peptide coupling outcomes.
General Peptide Coupling Reaction Pathway
Caption: The two-stage process of peptide bond formation.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
H-Met-OiPr hydrochloride side reaction identification and minimization
Welcome to the technical support center for H-Met-OiPr hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential side reactions during its use in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the hydrochloride salt of Methionine Isopropyl Ester. It is an amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS). Its most notable application is in the synthesis of inhibitors for farnesyl-protein transferase (FTase), which are investigated in cancer research.
Q2: What are the most common side reactions associated with using this compound in peptide synthesis?
A2: The primary side reactions originate from the methionine residue itself, as its thioether side chain is highly reactive. The two most common side reactions are:
-
Oxidation : The thioether group is easily oxidized to form methionine sulfoxide (B87167) (+16 Da mass increase) or, less commonly, methionine sulfone (+32 Da). This reaction is most prevalent during the final acidolytic cleavage step with Trifluoroacetic Acid (TFA).[1][2][3]
-
S-alkylation : The thioether is nucleophilic and can be alkylated by reactive carbocations, such as the tert-butyl cation generated from side-chain protecting groups (e.g., Boc, tBu) during TFA cleavage. This results in an S-tert-butylated methionine sulfonium (B1226848) salt (+56 Da mass increase).[1][2]
Q3: How can I prevent the oxidation of the methionine side chain?
A3: Preventing oxidation is a critical step for ensuring high purity of the final peptide. The most effective strategy is to use a specially formulated cleavage cocktail containing reducing agents or antioxidants, often called "scavengers".[1][4] Other strategies include:
-
Using Scavenger Cocktails : Incorporate scavengers like dimethyl sulfide (B99878) (DMS), 1,2-ethanedithiol (B43112) (EDT), thioanisole, or dithiothreitol (B142953) (DTT) into the TFA cleavage mixture.[5][6][7] Recently developed cocktails containing triphenylphosphine (B44618) (PPh₃) and trimethylsilyl (B98337) chloride (TMSCl) have shown to be highly effective at completely eradicating oxidation.[2][8]
-
Inert Atmosphere : Perform the synthesis and, crucially, the cleavage step under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.[1][6]
-
Use of Met(O) : A strategic alternative is to use Fmoc-Met(O)-OH (methionine sulfoxide) directly in the synthesis. This approach creates a more polar, and often more soluble, peptide that is easier to purify.[9] The sulfoxide can be quantitatively reduced back to methionine after purification.[1][9]
Q4: Is the isopropyl ester (OiPr) group stable during standard Fmoc-SPPS?
A4: The isopropyl ester is a C-terminal protecting group. It is generally stable to the mild basic conditions (e.g., 20% piperidine (B6355638) in DMF) used for N-terminal Fmoc group removal. It is designed to be cleaved during the final, strongly acidic TFA cleavage and deprotection step. While premature hydrolysis is not a commonly reported issue, prolonged exposure to even mildly acidic conditions during coupling steps could potentially lead to minor levels of hydrolysis.
Q5: Can I reverse methionine oxidation or S-alkylation if it occurs?
A5: Yes, both of these side reactions are reversible.
-
Reversing Oxidation : Methionine sulfoxide (Met(O)) can be reduced back to methionine. A common method is to treat the peptide with a solution of ammonium (B1175870) iodide and dimethyl sulfide (DMS) in TFA.[1][4]
-
Reversing S-alkylation : The S-tert-butyl sulfonium salt can be reversed to the free thioether by gently heating the peptide in a dilute acidic solution, such as 5% aqueous acetic acid, at 40°C for 24 hours.[1][2][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your peptide synthesis experiments.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Unexpected peak at +16 Da in mass spectrum. | Oxidation of the methionine side chain to methionine sulfoxide (Met(O)).[1][3] | 1. Confirm : Check for a corresponding +16 Da mass shift. 2. Prevent in future : Use an optimized cleavage cocktail with scavengers (see Protocol 2).[4][10] 3. Reverse : Reduce the sulfoxide back to methionine post-cleavage using NH₄I and DMS.[1] |
| Unexpected peak at +56 Da in mass spectrum. | S-alkylation (tert-butylation) of the methionine side chain by carbocations from protecting groups during cleavage.[1][2] | 1. Confirm : Check for a corresponding +56 Da mass shift. 2. Prevent in future : Ensure your cleavage cocktail contains effective carbocation scavengers like Triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT).[7] 3. Reverse : Heat the crude peptide in 5% acetic acid at 40°C for 24 hours.[2] |
| Low coupling yield (positive ninhydrin (B49086) test). | 1. Steric Hindrance : The preceding amino acid may be sterically bulky. 2. Peptide Aggregation : The growing peptide chain may be aggregating on the resin, blocking reactive sites.[5] | 1. Extend Coupling Time : Increase the coupling reaction time to 4-6 hours or overnight. 2. Double Couple : Perform a second coupling step with fresh reagents. 3. Change Solvents : Switch from DMF to NMP or add chaotropic salts to disrupt aggregation.[5] |
| Poor resin swelling and clumping. | Peptide Aggregation : Inter-chain hydrogen bonding is causing the peptide-resin matrix to collapse, preventing efficient solvent and reagent access.[5] | 1. Use Aggregation-Disrupting Solvents : Add DMSO (up to 20%) or use NMP as the primary solvent. 2. Incorporate Pseudoprolines : If the sequence allows, strategically insert pseudoproline dipeptides to break up secondary structures. 3. Use Met(O) : The oxidized form, methionine sulfoxide, is more polar and can improve the solubility and synthesis quality of aggregation-prone peptides.[9] |
Quantitative Data Summary
The following table summarizes the effectiveness of different scavenger cocktails in minimizing common methionine side reactions during TFA cleavage.
| Cleavage Cocktail Composition (v/v/v) | Target Side Reaction | Efficacy | Reference(s) |
| Reagent B : TFA / H₂O / TIS (95:2.5:2.5) | S-alkylation | Good for S-alkylation, but does not prevent Met oxidation. | [10] |
| Reagent K : TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | S-alkylation & Oxidation | Good general-purpose cocktail for protecting various sensitive residues, including Met. | [7] |
| Reagent H : TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I | Oxidation | Specifically designed to prevent methionine oxidation and can reduce any pre-existing Met(O). | [10][11] |
| TFA / Anisole / TMSCl / Me₂S + PPh₃ | Oxidation & S-alkylation | Reported to eradicate oxidation and significantly reduce S-alkylation. | [2][4][8] |
Experimental Protocols & Visualizations
Protocol 1: Coupling of this compound
This protocol describes a standard procedure for coupling this compound using HBTU as the activating agent in Fmoc-based SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.
-
Allow the solution to pre-activate for 2-5 minutes.
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Perform a ninhydrin test to monitor the completion of the coupling reaction. If the test is positive, continue agitation or perform a recoupling.
-
Once the reaction is complete (negative ninhydrin test), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: TFA Cleavage with Scavengers to Minimize Methionine Side Reactions
This protocol provides a robust cleavage cocktail designed to simultaneously deprotect side chains and cleave the peptide from the resin while preventing both oxidation and S-alkylation of methionine.[2][4]
Materials:
-
Dry Met-Peptide-Resin
-
Trifluoroacetic Acid (TFA)
-
Anisole
-
Trimethylsilyl chloride (TMSCl)
-
Dimethyl sulfide (Me₂S or DMS)
-
Triphenylphosphine (PPh₃)
-
Cold diethyl ether
Procedure:
-
Prepare the cleavage cocktail: TFA / Anisole / TMSCl / Me₂S (85:5:5:5 v/v/v/v) .
-
Just before use, dissolve Triphenylphosphine (PPh₃) into the cocktail to a final concentration of 1 mg/mL.
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per 1 g of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and add it to the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume (10x) of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.
-
Dry the final peptide pellet under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 9. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of H-Met-OiPr Hydrochloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of H-Met-OiPr (L-Methionine isopropyl ester) hydrochloride derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of H-Met-OiPr hydrochloride?
A1: The most prevalent method for synthesizing this compound involves the esterification of L-methionine with isopropanol (B130326) in the presence of a chlorinating agent, such as thionyl chloride (SOCl₂) or by bubbling dry hydrogen chloride gas through the alcohol.[1][2][3] This reaction is typically followed by a purification step to isolate the desired product from byproducts and unreacted starting materials.
Q2: What are the potential impurities in crude this compound?
A2: Potential impurities can arise from both the starting materials and the synthesis process. These may include:
-
Unreacted L-methionine: Incomplete esterification can leave unreacted starting material.
-
L-Methionine sulfoxide: Oxidation of the methionine sulfur atom can occur.[4][5]
-
N-acetyl-DL-methionine: If acetic anhydride (B1165640) is used in any step, this impurity might be present.[4][5]
-
Diketopiperazines: Self-condensation of the amino acid ester can lead to the formation of cyclic dipeptides, especially under basic conditions or upon prolonged heating.
-
Polymeric byproducts: Polypeptide formation can occur through self-condensation.[6]
-
Residual solvents: Solvents used in the reaction and workup may remain in the final product.
Q3: What are the recommended storage conditions for purified this compound?
A3: this compound is expected to be a hygroscopic solid, meaning it can absorb moisture from the air. Therefore, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere to prevent degradation and maintain its purity.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent system is not optimal (product is too soluble at low temperatures).- The product was not completely precipitated.- Loss of material during transfer steps. | - Screen for alternative solvent/antisolvent systems. A common approach for amino acid ester hydrochlorides is dissolving in a minimal amount of a hot alcohol (e.g., isopropanol, ethanol) and adding an ether (e.g., diethyl ether, methyl tert-butyl ether) dropwise until turbidity is observed, followed by slow cooling.[3]- Cool the solution for a longer period, possibly in an ice bath or refrigerator, to maximize crystal formation.- Minimize the number of transfer steps and ensure all equipment is rinsed with the mother liquor to recover any adhered product. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization.- The product has a low melting point.- Residual solvent is present. | - Attempt to triturate the oil with a non-polar solvent like hexane (B92381) or diethyl ether to induce solidification.- Redissolve the oil in a minimal amount of a good solvent and slowly add an antisolvent while vigorously stirring.- Ensure the crude product is thoroughly dried under vacuum before attempting recrystallization. |
| Product Discoloration (Yellow or Brown) | - Degradation of the product due to excessive heat or prolonged reaction times.- Presence of colored impurities from starting materials or side reactions. | - Avoid excessive heating during the reaction and purification steps.- Consider treating a solution of the crude product with activated charcoal before filtration and recrystallization to remove colored impurities. |
| Incomplete Removal of Starting L-Methionine | - The esterification reaction did not go to completion.- Inefficient purification. | - Optimize the reaction conditions (e.g., increase reaction time, use a larger excess of isopropanol or thionyl chloride).- Recrystallization should effectively separate the more polar L-methionine from the less polar ester hydrochloride. Ensure the correct solvent system is used.- Column chromatography can also be employed for separation. |
| Product is Hygroscopic and Difficult to Handle | - This is an inherent property of many amino acid ester hydrochlorides. | - Handle the product in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon).- Dry the final product thoroughly under high vacuum. |
Experimental Protocols
Protocol 1: General Synthesis and Purification of this compound
This protocol is a general procedure based on common methods for amino acid ester hydrochloride synthesis.[1][3]
1. Esterification: a. To a stirred suspension of L-methionine in isopropanol, slowly add thionyl chloride at 0-5 °C. b. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
2. Work-up: a. After completion, cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove excess isopropanol and unreacted thionyl chloride.
3. Purification by Recrystallization: a. Dissolve the crude residue in a minimal amount of hot isopropanol. b. Slowly add diethyl ether or another suitable antisolvent until the solution becomes slightly cloudy. c. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for determining the purity of this compound and for identifying any degradation products. The following is a general HPLC method that can be adapted and optimized.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[7][8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore in the molecule.[8] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Sample Preparation: Dissolve an accurately weighed amount of the this compound in the mobile phase or a suitable solvent to obtain a known concentration.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification issues of this compound.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PL238790B1 - Method of preparing amino acid alkyl ester hydrochloride - Google Patents [patents.google.com]
- 3. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
Optimizing storage conditions to prevent H-Met-OiPr hydrochloride degradation
This technical support center provides guidance on the optimal storage and handling of H-Met-OiPr hydrochloride to prevent its degradation. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
There are conflicting recommendations from various suppliers regarding the optimal storage temperature for this compound powder. Some suggest storage at room temperature under an inert atmosphere[1], while others recommend -20°C for long-term storage (up to 3 years) or 4°C for shorter-term storage (up to 2 years)[2]. To ensure maximum stability and minimize degradation, it is best practice to store the powder at -20°C in a tightly sealed container, protected from light and moisture . For short-term use, storing at 4°C is acceptable.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [2]. The choice of solvent can also impact stability; it is crucial to use high-purity, anhydrous solvents.
Q3: What are the primary factors that can cause the degradation of this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar hydrochloride salts of pharmaceutical compounds are susceptible to degradation through several mechanisms[3]:
-
Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxygen or oxidizing agents.
-
Thermal Degradation: Decomposition at elevated temperatures.
-
Photolysis: Degradation upon exposure to light, particularly UV light.
Q4: How can I tell if my this compound has degraded?
Visual inspection may reveal changes in color or appearance of the solid powder[4]. However, significant degradation can occur without any visible changes. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) . A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the compound's purity[5][6][7].
Q5: Are there any known degradation products of this compound?
Specific degradation products of this compound are not well-documented. To identify potential degradation products, it is necessary to perform forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting mixtures using techniques like HPLC coupled with mass spectrometry (LC-MS)[5][7].
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a stored solution, ensure it has been stored properly at -80°C or -20°C in single-use aliquots[2]. Verify the purity of the stored solution using HPLC before use. |
| Improper storage of the solid compound. | Review the storage conditions of the powder. Ensure it is stored at -20°C, protected from light and moisture[2]. | |
| Visible change in the appearance of the powder (e.g., discoloration) | Exposure to light, moisture, or elevated temperatures. | Discard the affected batch of the compound. Procure a new batch and ensure it is stored under the recommended conditions. |
| Precipitation observed in the stock solution upon thawing | Poor solubility of the compound at lower temperatures or solvent evaporation. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the precipitate does not dissolve, it may indicate degradation, and the solution should be discarded. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Loss of compound activity in biological assays | Degradation of the compound leading to a lower effective concentration. | Confirm the purity and concentration of the this compound solution using a validated analytical method like HPLC[8]. Use a freshly prepared solution for the assay. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and products of this compound. This is a crucial step in developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours)[7]. Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period (e.g., 24 hours)[7]. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light[7].
-
Thermal Degradation: Place the solid powder in a hot air oven at a high temperature (e.g., 105°C) for a defined period (e.g., 6 hours)[5]. Also, reflux the stock solution at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 70 hours)[5][9].
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Dilute the samples to a suitable concentration with the mobile phase of the HPLC system.
-
Analyze the samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point[6]. The mobile phase composition should be optimized to achieve good separation between the parent compound and any degradation products.
-
Use a diode array detector (DAD) or a UV detector to monitor the elution profile at an appropriate wavelength[7][8].
-
For identification of degradation products, collect the fractions and analyze them using LC-MS.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation of this compound under each condition.
-
Identify the major degradation products and their retention times.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound Stability Testing
| Stress Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 N NaOH | Room Temperature | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal (Solid) | - | 105°C | 6 hours |
| Thermal (Solution) | - | 80°C (Reflux) | 24 hours |
| Photolytic | UV light (254 nm) | Room Temperature | 70 hours |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. 85391-05-5|H-Met-OiPr.HCl|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thejoas.com [thejoas.com]
- 4. japsonline.com [japsonline.com]
- 5. web.usm.my [web.usm.my]
- 6. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability Indicating RP-HPLC Method for the Simultaneous Determination of Atorvastatin Calcium, Metformin Hydrochloride, and Glimepiride in Bulk and Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic H-Met-OiPr Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic compound H-Met-OiPr hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the handling and use of this compound.
FAQs
Q1: What is this compound and why is it hygroscopic?
A1: this compound is the isopropyl ester of methionine hydrochloride. It is a key intermediate in peptide synthesis, providing a protected form of the amino acid methionine.[1] Its hygroscopic nature, the tendency to readily absorb moisture from the atmosphere, is due to the presence of polar functional groups and the hydrochloride salt, which have a high affinity for water molecules.[2]
Q2: How should I store this compound?
A2: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere. For long-term storage, refer to the supplier's recommendations, which typically advise storage at low temperatures (e.g., -20°C) to minimize degradation.
Q3: What are the visible signs that my this compound has absorbed moisture?
A3: Visual signs of moisture absorption include clumping of the powder, the formation of a paste-like or gummy substance, or in severe cases, complete deliquescence where the solid turns into a liquid.[2]
Q4: What are the consequences of using this compound that has been exposed to moisture in my peptide synthesis reaction?
A4: Using moisture-compromised this compound can lead to several negative outcomes in peptide synthesis. The presence of water can hydrolyze the ester group, leading to the formation of the parent amino acid (H-Met-OH) and isopropanol. This reduces the concentration of the active reagent, leading to lower coupling efficiency and incomplete reactions.[3] This can result in low yields of the desired peptide and the formation of deletion sequences (peptides missing one or more amino acids).[4][5]
Q5: Can I dry this compound if it has absorbed moisture?
A5: While it is technically possible to dry a hygroscopic compound, it is generally not recommended for this specific reagent. Heating the compound to remove water could potentially lead to degradation or side reactions. For critical applications, it is always best to use a fresh, properly handled batch of the reagent.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Difficulty in obtaining an accurate weight of the solid. | The compound is rapidly absorbing moisture from the air during weighing, causing the reading on the balance to continuously increase.[6][7] | 1. Work Quickly: Minimize the time the container is open to the atmosphere. 2. Use a Controlled Environment: If available, weigh the compound inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). 3. Weigh by Difference: Pre-weigh a sealed vial containing the compound. Quickly transfer the desired amount to the reaction vessel and re-weigh the vial. The difference in weight is the amount of compound transferred. 4. Prepare a Stock Solution: For less sensitive applications, consider preparing a stock solution of the entire contents of a new bottle and aliquoting the solution for use.[8] |
| Low yield in peptide coupling reaction. | 1. Compromised Reagent: The this compound has been exposed to moisture, reducing its effective concentration. 2. Inefficient Coupling Conditions: Suboptimal reaction conditions such as incorrect stoichiometry of coupling reagents, improper pH, or insufficient reaction time.[3][4] | 1. Use Fresh Reagent: Always use this compound from a freshly opened container that has been stored under the recommended conditions. 2. Optimize Coupling Protocol: Ensure the use of fresh, high-quality coupling reagents (e.g., HATU, HBTU) and a suitable base (e.g., DIPEA). Optimize the stoichiometry and reaction time based on the specific amino acids being coupled. Consider a double coupling for difficult sequences.[5] |
| Formation of unexpected byproducts in the final peptide. | The presence of water from the hygroscopic reagent may have led to side reactions during the peptide synthesis. | In addition to using fresh reagent, ensure all solvents and other reagents used in the synthesis are anhydrous. |
Data Presentation
| Parameter | Condition | Recommendation/Data |
| Appearance | Solid | White to off-white powder |
| Storage Temperature (Powder) | Long-term | -20°C |
| Short-term | 4°C | |
| Storage Conditions | General | Store in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glove box). |
| Stability in Solution | -80°C | Up to 6 months in an appropriate anhydrous solvent. |
| -20°C | Up to 1 month in an appropriate anhydrous solvent. |
Experimental Protocols
Protocol 1: Weighing and Dispensing this compound
Objective: To accurately weigh and dispense this compound while minimizing exposure to atmospheric moisture.
Methodology:
-
Preparation:
-
Ensure the balance is in a low-traffic area with minimal air currents.
-
If available, place the balance inside a glove box with a dry, inert atmosphere.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
-
Weighing by Difference (Recommended):
-
Place the sealed container of this compound on the balance and record the initial weight.
-
Quickly open the container and, using a clean, dry spatula, transfer an estimated amount of the solid to your reaction vessel.
-
Immediately reseal the container of this compound.
-
Place the sealed container back on the balance and record the final weight.
-
The difference between the initial and final weights is the accurate mass of the compound transferred.
-
-
Direct Weighing (in a controlled environment):
-
Place a clean, dry weighing boat or paper on the tared balance inside a glove box.
-
Quickly transfer the desired amount of this compound to the weighing vessel.
-
Record the weight and immediately transfer the solid to the reaction vessel.
-
Protocol 2: Preparation of a Stock Solution
Objective: To prepare a stock solution of this compound for ease of dispensing in experiments where high precision of the initial solid weight is less critical.
Methodology:
-
Preparation:
-
Use a new, unopened bottle of this compound for the most accurate concentration.
-
Select a suitable anhydrous solvent in which the compound is soluble (e.g., anhydrous DMF or DMSO). Note that for some applications, freshly opened, high-purity DMSO may be required for complete dissolution.[9]
-
All glassware should be flame-dried or oven-dried and cooled under a stream of inert gas.
-
-
Procedure:
-
In a controlled and dry environment, carefully open the bottle of this compound.
-
Add a pre-determined volume of the anhydrous solvent directly to the bottle to dissolve the entire contents.
-
Mix thoroughly until all the solid is dissolved.
-
Transfer the solution to a pre-dried, sealed container.
-
Calculate the concentration based on the manufacturer's stated weight of the compound and the volume of solvent added.
-
Store the stock solution under the recommended conditions (e.g., at -20°C or -80°C in small, single-use aliquots).
-
Protocol 3: Use of this compound in Solid-Phase Peptide Synthesis (SPPS)
Objective: To provide a general protocol for the incorporation of a methionine residue into a peptide chain on a solid support using this compound. This protocol is adapted from standard Fmoc-based SPPS procedures.[6][8][10]
Methodology:
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in an appropriate solvent like DMF for at least 1 hour in a reaction vessel.[8]
-
Drain the solvent.
-
-
Fmoc-Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.[5]
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate, dry vessel, prepare the coupling solution. Dissolve this compound (e.g., 3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU or HBTU (e.g., 3-5 equivalents) in anhydrous DMF.
-
Add a base, typically DIPEA (e.g., 6-10 equivalents), to the solution to neutralize the hydrochloride salt and facilitate the reaction.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for the recommended coupling time (e.g., 1-2 hours). For potentially difficult couplings, the time can be extended, or a second coupling can be performed.[5]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
-
-
Cycle Repetition:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Enhancing Cell Permeability of H-Met-OiPr Hydrochloride-Derived Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the cell permeability of H-Met-OiPr (L-Methionine isopropyl ester) hydrochloride-derived compounds and other structurally related molecules. H-Met-OiPr hydrochloride is a derivative of the amino acid methionine and is utilized in the synthesis of inhibitors targeting farnesyl-protein transferase (FTase), a key enzyme in cellular signaling pathways implicated in cancer.[1][2] Achieving adequate cell permeability is crucial for these compounds to reach their intracellular targets.
Frequently Asked Questions (FAQs)
Q1: What are the potential barriers to the cell permeability of this compound-derived compounds?
A1: As amino acid esters, these compounds may face several barriers to cell permeability:
-
Polarity: The presence of the amino group and the ester moiety can contribute to a higher polar surface area, which is generally unfavorable for passive diffusion across the lipid bilayer of the cell membrane.
-
Charge: At physiological pH, the primary amine will be protonated, resulting in a positive charge. Charged molecules typically exhibit lower passive permeability compared to their neutral counterparts.
-
Hydrophilicity: While esterification of the amino acid increases lipophilicity compared to the parent amino acid, the overall balance might still favor hydrophilicity, hindering partitioning into the cell membrane.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport substances out of the cell, thereby reducing the net intracellular concentration.
Q2: What are the initial steps to assess the cell permeability of my compound?
A2: A tiered approach is often recommended:
-
In Silico Prediction: Utilize computational models to predict physicochemical properties like logP (lipophilicity), polar surface area (PSA), and the number of hydrogen bond donors/acceptors. These can provide an initial estimate of permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive permeability across an artificial lipid membrane.[3][4][5] It is a cost-effective initial screen to assess a compound's ability to cross a lipid barrier without the complexities of active transport.
-
Cell-Based Assays: If PAMPA results are promising, proceed to cell-based assays like the Caco-2 or MDCK permeability assays. These assays use monolayers of cells that mimic the intestinal epithelium (Caco-2) or are useful for studying general permeability and efflux (MDCK), providing a more biologically relevant assessment that includes both passive and active transport mechanisms.[6][7][8][9]
Q3: How can I enhance the cell permeability of my this compound-derived compound?
A3: Several medicinal chemistry strategies can be employed:
-
Increase Lipophilicity: Modifying the compound to be more lipophilic can enhance its ability to partition into and cross the cell membrane. This can be achieved by adding non-polar functional groups. However, excessive lipophilicity can lead to poor aqueous solubility and other issues.
-
Masking Polar Groups: Temporarily masking polar functional groups, such as the primary amine, can create a more lipophilic prodrug that can cross the cell membrane more readily. Once inside the cell, the masking group would be cleaved by intracellular enzymes to release the active compound.
-
Amide-to-Ester Substitution: In related contexts, substituting an amide bond with an ester bond has been shown to improve membrane permeability by removing a hydrogen bond donor and increasing lipophilicity.[10] This strategy could be explored in more complex derivatives.
-
Conjugation to Cell-Penetrating Peptides (CPPs): For larger or more polar derivatives, conjugation to a CPP can facilitate cellular uptake.
Q4: How do I know if my compound is a substrate of an efflux pump?
A4: A bi-directional Caco-2 assay is the standard method to investigate this.[8] The permeability of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication of active efflux. To confirm the involvement of a specific pump like P-gp, the experiment can be repeated in the presence of a known inhibitor of that pump. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low apparent permeability (Papp) in PAMPA | - High hydrophilicity.- Compound precipitation in the donor well.- Strong binding to the artificial membrane. | - Modify the compound to increase lipophilicity.- Decrease the starting concentration of the compound.- Analyze the amount of compound remaining in the membrane. |
| Low Papp in Caco-2 assay, but moderate/high Papp in PAMPA | - The compound is likely a substrate for efflux pumps in Caco-2 cells. | - Perform a bi-directional Caco-2 assay to determine the efflux ratio.- Co-administer with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp). |
| High variability between replicate wells in cell-based assays | - Inconsistent cell seeding density.- Compromised cell monolayer integrity.- Inconsistent pipetting. | - Ensure a homogenous cell suspension before seeding.- Monitor transepithelial electrical resistance (TEER) to confirm monolayer confluence.- Use calibrated pipettes and consistent technique. |
| Low compound recovery in permeability assays | - Compound instability in the assay buffer.- Non-specific binding to the assay plates.- Lysosomal trapping of basic compounds. | - Assess compound stability in the assay buffer over the experimental duration.- Use low-binding plates.- Run the assay in the presence of an agent that disrupts lysosomal pH (e.g., bafilomycin A1). |
| Conflicting results between different permeability assays | - Different assays measure different aspects of permeability (e.g., PAMPA for passive diffusion, Caco-2 for passive and active transport). | - Use the data from multiple assays to build a comprehensive understanding of the compound's transport mechanisms. |
Data Presentation
Table 1: Permeability of Ibuprofenates of Isopropyl Amino Acid Esters Through Porcine Skin
| Compound | Flux (J) [µg·cm⁻²·h⁻¹] | Permeability Coefficient (Kp) [cm·h⁻¹ x 10⁻³] |
| Ibuprofen | 10.33 ± 1.15 | 0.21 ± 0.02 |
| [GlyOiPr][IBU] | 22.18 ± 2.44 | 0.44 ± 0.05 |
| [L-AlaOiPr][IBU] | 34.02 ± 3.74 | 0.68 ± 0.07 |
| [L-ValOiPr][IBU] | 42.11 ± 4.63 | 0.84 ± 0.09 |
| [L-MetOiPr][IBU] | 49.87 ± 5.49 | 1.00 ± 0.11 |
| [L-IleOiPr][IBU] | 51.23 ± 5.64 | 1.02 ± 0.11 |
| [L-LeuOiPr][IBU] | 55.43 ± 6.10 | 1.11 ± 0.12 |
| [L-PheOiPr][IBU] | 69.87 ± 7.69 | 1.40 ± 0.15 |
*Data adapted from "Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters".[11] The study assessed permeability through porcine skin, which can be a useful surrogate for passive permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of a compound.
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare Solutions: Dissolve the test compound and controls in PBS (often with a small percentage of DMSO to aid solubility) to the desired concentration.
-
Coat Donor Plate: Carefully add 5 µL of the artificial membrane solution to each well of the donor plate filter, ensuring the entire surface is coated.
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Assemble Plate System: Carefully place the coated donor plate on top of the acceptor plate.
-
Add Compound: Add 150 µL of the compound solution to each well of the donor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for assessing compound permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4
-
Test compound, positive and negative controls
-
TEER meter
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Monolayer Formation: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity before the experiment.
-
Prepare Dosing Solutions: Dissolve the test compound and controls in transport buffer (HBSS).
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Permeability Assay (Basolateral to Apical for efflux):
-
For bi-directional studies, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both chambers and analyze the compound concentration by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions and the efflux ratio if applicable.
Visualizations
Caption: Inhibition of the Ras signaling pathway by an H-Met-OiPr-derived compound.
Caption: A typical experimental workflow for assessing cell permeability.
Caption: A logical troubleshooting workflow for addressing low cell permeability.
References
- 1. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 2. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 3. bioassaysys.com [bioassaysys.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of H-Met-OiPr hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Met-OiPr hydrochloride. The information is designed to help address potential batch-to-batch variability and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the isopropyl ester derivative of the amino acid L-methionine, supplied as a hydrochloride salt.[1][2] It is primarily used as a synthetic intermediate in the preparation of farnesyl-protein transferase (FTase) inhibitors, which are investigated for their potential in cancer therapy.[1][2]
Q2: Why is batch-to-batch variability a concern for this compound?
A2: Batch-to-batch variability in any active pharmaceutical ingredient (API) or intermediate can significantly impact the consistency, efficacy, and safety of the final drug product. For this compound, this variability can manifest as differences in purity, impurity profile, physical properties, and stability, which can affect downstream reactions and the quality of the resulting FTase inhibitors.
Q3: What are the potential sources of impurities in this compound?
A3: Impurities can arise from several sources during the synthesis and storage of this compound. These can include residual starting materials, by-products from the esterification reaction, degradation products, and residual solvents.[] Given its structure as an amino acid ester, potential degradation pathways include hydrolysis of the ester bond and oxidation of the methionine sulfur.
Q4: How should this compound be properly stored?
A4: As an amino acid ester hydrochloride, this compound is susceptible to degradation, particularly from moisture which can cause hydrolysis. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture. For long-term storage, refrigeration is recommended.
Q5: What is the significance of this compound in the context of the FTase signaling pathway?
A5: this compound serves as a building block for synthesizing inhibitors of farnesyl-protein transferase (FTase). FTase is a critical enzyme that attaches a farnesyl group to proteins, most notably Ras proteins, which are key components of signaling pathways that regulate cell growth and proliferation.[4][5][6] By inhibiting FTase, the proper localization and function of Ras proteins are disrupted, which can halt the uncontrolled cell growth characteristic of many cancers.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent Yields in Subsequent Synthetic Steps
Possible Cause: Variability in the purity or reactivity of different batches of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent synthetic yields.
Recommended Actions:
-
Quantitative Analysis: Use High-Performance Liquid Chromatography (HPLC) to accurately determine the purity of the this compound batch.
-
Structural Verification: Confirm the chemical structure and identify any organic impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Impurity Identification: Employ Mass Spectrometry (MS) to identify the mass of any unknown impurities, which can help in elucidating their structure.
-
Data Comparison: Compare the analytical data from your assessment with the supplier's Certificate of Analysis and with data from previous batches that gave good yields.
-
Protocol Adjustment: If a lower purity is confirmed, adjust the stoichiometry of your reaction accordingly.
-
Supplier Communication: If significant discrepancies or unknown impurities are found, contact the supplier for further information and support.
Issue 2: Variable Analytical Results (HPLC)
Possible Cause: Issues with the HPLC method, sample preparation, or degradation of the analyte.
Troubleshooting Guide for HPLC Analysis:
| Observed Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Column overload2. Column degradation3. Inappropriate mobile phase pH | 1. Reduce sample concentration.2. Use a guard column or replace the analytical column.3. Adjust mobile phase pH to ensure the analyte is fully protonated. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector2. Sample carryover | 1. Use fresh, high-purity solvents and flush the injector.2. Implement a needle wash step between injections. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate2. Temperature variations3. Column equilibration | 1. Degas the mobile phase and check the pump for leaks.2. Use a column oven to maintain a constant temperature.3. Ensure the column is adequately equilibrated before each run. |
| Broad Peaks | 1. Low flow rate2. Large injection volume3. Extra-column volume | 1. Optimize the flow rate.2. Reduce the injection volume.3. Use tubing with a smaller internal diameter. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of Mobile Phase A to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
-
Protocol 2: Structural Confirmation by ¹H NMR
This protocol provides a general method for the structural confirmation of this compound.
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (300 MHz or higher)
-
-
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O or DMSO-d₆)
-
NMR tubes
-
-
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent directly in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and assign the peaks to the corresponding protons in the this compound structure.
-
Compare the observed chemical shifts and coupling constants with expected values to confirm the structure.
-
-
Visualizations
Farnesyl-Protein Transferase (FTase) Signaling Pathway
Caption: Role of FTase in Ras protein activation and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Farnesyltransferase inhibitors: potential role in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Farnesyltransferase inhibitors: antineoplastic properties, mechanisms of action, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimization of buffer conditions for H-Met-OiPr hydrochloride experiments
Technical Support Center: H-Met-OiPr Hydrochloride
Welcome to the technical support center for H-Met-OiPr (L-Methionine isopropyl ester) hydrochloride. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental conditions, particularly focusing on buffer selection and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step when using this compound in a reaction like peptide coupling?
A1: The first critical step is the neutralization of the hydrochloride salt to liberate the free primary amine. The positively charged ammonium (B1175870) group is not nucleophilic and will not react with an activated carboxylic acid. This is typically achieved by adding a non-nucleophilic organic base.
Q2: My this compound won't fully dissolve in the reaction solvent. What can I do?
A2: Solubility issues with amino acid esters can be common.[1] Consider the following:
-
Solvent Choice: Polar aprotic solvents like DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), or DCM (Dichloromethane) are common choices.
-
Mixed Solvents: For "difficult sequences" or poorly soluble reagents, using solvent mixtures such as DMSO/DMF can help disrupt intermolecular hydrogen bonding and improve solubility.[2]
-
Order of Addition: It is often best to dissolve the this compound in the solvent before adding the base for neutralization.
Q3: Which base should I use to neutralize the hydrochloride salt, and how much?
A3: A non-nucleophilic tertiary amine base is recommended to avoid side reactions.
-
Common Choices: Diisopropylethylamine (DIEA, Hünig's base) or triethylamine (B128534) (TEA).
-
Stoichiometry: Use a slight excess, typically 1.1 to 1.5 equivalents, relative to the this compound to ensure complete neutralization. For reactions sensitive to base, using 1.0 equivalent is a good starting point.
Q4: What is the optimal pH for a peptide coupling reaction involving H-Met-OiPr?
A4: The optimal pH for most standard peptide coupling reactions is between 6.0 and 7.5.[3] Maintaining this range is critical for maximizing coupling efficiency while minimizing side reactions like racemization. It's advisable to use a non-amine-containing buffer like PBS or HEPES if working in an aqueous environment, as amine-based buffers (e.g., Tris) can compete in the coupling reaction.[3]
Q5: My reaction yield is low. What are the common causes related to buffer and reaction conditions?
A5: Low yields can stem from several factors:
-
Incomplete Neutralization: The primary amine was not fully deprotonated, preventing it from reacting.
-
Suboptimal pH: The reaction pH was outside the optimal 6.0-7.5 range, slowing down the reaction or promoting side reactions.[3]
-
Reagent Degradation: The coupling reagents (e.g., EDC, HATU) were hydrolyzed due to moisture. Always use fresh, anhydrous reagents and solvents.[3]
-
Ester Hydrolysis: If conditions are too basic or acidic for a prolonged period, the isopropyl ester of H-Met-OiPr could hydrolyze back to the carboxylic acid.
Troubleshooting Guide
This guide addresses specific problems encountered during experiments with this compound.
Problem 1: Reaction Failure or Very Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Amine Neutralization | Ensure at least 1.0-1.2 equivalents of a non-nucleophilic base (e.g., DIEA) is added to the this compound and stirred for 10-15 minutes before adding the activated acid. |
| Hydrolyzed Coupling Reagents | Use fresh, high-purity coupling reagents (e.g., HATU, HBTU, EDC). Store them in a desiccator. Use anhydrous solvents for the reaction.[3] |
| Incorrect pH | If the reaction medium allows, check the pH. For solution-phase synthesis, strict pH control is crucial. Adjust with a suitable non-amine buffer if necessary.[2][3] |
| Steric Hindrance | If the coupling partner is sterically hindered, a standard coupling reagent may be inefficient. Switch to a more powerful reagent like HATU or PyBOP and consider extending the reaction time.[3] |
Problem 2: Presence of Unexpected Side Products
| Potential Cause | Recommended Solution |
| Racemization | This is a common issue in peptide synthesis.[1] Minimize racemization by using additives like HOBt or Oxyma Pure with your coupling reagent. Avoid high temperatures and excess base. |
| Guanidinylation of Amine | This side reaction can occur when using an excess of uronium/guanidinium coupling reagents (e.g., HBTU, HATU).[4] Avoid using a large excess of the coupling reagent. Phosphonium-based reagents like PyBOP do not cause this side reaction.[4] |
| Oxidation of Methionine | The thioether side chain of methionine is susceptible to oxidation. To prevent this, ensure reactions are run under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.[5] |
Data & Protocols
Table 1: Common Coupling Reagents for Peptide Synthesis
| Reagent | Class | Additive Often Required | Key Features |
| EDC | Carbodiimide | HOBt or Oxyma Pure | Cost-effective; water-soluble byproducts are easily removed. |
| HATU | Uronium/Guanidinium | None (contains HOAt) | Highly efficient, especially for hindered couplings. May cause guanidinylation side reactions.[3][4] |
| HBTU | Uronium/Guanidinium | Base (e.g., DIEA) | Very common and effective. Less reactive than HATU. |
| PyBOP | Phosphonium | Base (e.g., DIEA) | Excellent for hindered couplings and reduces racemization. Does not cause guanidinylation.[4] |
Experimental Protocol: General Procedure for Peptide Coupling
This protocol describes a general method for coupling this compound with an N-protected amino acid (e.g., Fmoc-Ala-OH).
1. Activation of the Carboxylic Acid: a. In a round-bottom flask under an inert atmosphere (N₂), dissolve the N-protected amino acid (1.0 eq.), HATU (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF. b. Stir the solution for 5-10 minutes at room temperature. This is the "pre-activation" step.
2. Neutralization of this compound: a. In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF. b. Add DIEA (1.2 eq.) to the solution and stir for 15 minutes at room temperature to generate the free amine in situ.
3. Coupling Reaction: a. Transfer the activated acid solution from step 1 to the free amine solution from step 2. b. Allow the reaction to stir at room temperature for 2-4 hours. c. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.[3]
4. Work-up and Purification: a. Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate. b. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the resulting crude dipeptide using column chromatography.
Visual Guides
Caption: A standard workflow for a solution-phase peptide coupling reaction.
References
Validation & Comparative
A Comparative Guide to H-Met-OiPr Hydrochloride and Other Methionine Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methionine, a crucial sulfur-containing amino acid, and its derivatives are indispensable building blocks in the synthesis of peptides and other pharmacologically active molecules. The choice of a specific methionine derivative can significantly impact reaction outcomes, influencing yield, purity, and the propensity for side reactions. This guide provides an objective comparison of H-Met-OiPr hydrochloride against other commonly used methionine derivatives, namely N-acetylmethionine and methionine methyl ester hydrochloride, supported by available experimental data and established protocols.
Performance Comparison
The selection of a methionine derivative for a synthetic route is often dictated by the specific requirements of the reaction, such as the need for protecting groups, solubility in a given solvent system, and the mitigation of common side reactions. While direct comparative studies under identical conditions are limited in published literature, a parallel analysis of their properties and applications offers valuable insights.
Physicochemical Properties
A summary of the key physicochemical properties of this compound, N-acetylmethionine, and L-methionine methyl ester hydrochloride is presented in Table 1. These properties can influence their handling, storage, and reactivity.
| Property | This compound | N-acetyl-L-methionine | L-Methionine Methyl Ester Hydrochloride |
| Molecular Formula | C₈H₁₈ClNO₂S[1][2] | C₇H₁₃NO₃S[3][4] | C₆H₁₄ClNO₂S[5][6] |
| Molecular Weight | 227.75 g/mol [1][2] | 191.25 g/mol [4] | 199.7 g/mol [5][7] |
| Appearance | White to off-white solid[1] | White crystals or crystalline powder[3] | White to beige crystalline powder[7] |
| Melting Point | Not specified | 103-106 °C[4] | 151-153 °C[5] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1] | Sealed in dry, Room Temperature[4][8] | Inert atmosphere, 2-8°C[5] |
Solubility
Solubility is a critical parameter in synthesis, affecting reaction kinetics and purification. The solubility profiles of these derivatives vary across different solvents, as detailed in Table 2.
| Solvent | This compound | N-acetyl-L-methionine | L-Methionine Methyl Ester Hydrochloride |
| DMSO | 100 mg/mL (439.08 mM)[1] | 38 mg/mL (198.69 mM)[9] | Soluble[5] |
| Methanol (B129727) | Not specified | 100 mg/mL, clear, colorless[4][8] | 5% solution is clear colorless to light yellow[6] |
| Water | Not specified | Slightly soluble[3] | Soluble[5] |
| Chloroform | Not specified | Not specified | Soluble[5] |
| Dichloromethane | Not specified | Not specified | Soluble[5] |
| Ethyl Acetate | Not specified | Not specified | Soluble[5] |
| Acetone | Not specified | Not specified | Soluble[5] |
Key Synthetic Applications and Considerations
This compound is primarily cited for its role in the synthesis of farnesyl-protein transferase (FTase) inhibitors, which are investigated in cancer research.[1] The isopropyl ester group provides protection for the carboxylic acid, which can be advantageous in preventing unwanted side reactions at this site during coupling steps.
N-acetylmethionine features an acetylated N-terminus, which protects the amino group. This derivative is often used when the N-terminal amine needs to be blocked during a synthetic sequence.[3][4]
L-Methionine Methyl Ester Hydrochloride serves as another C-terminally protected methionine derivative, with the methyl ester being a common and easily removable protecting group in peptide synthesis.[10] Its synthesis from L-methionine is a straightforward esterification reaction.[5]
Common Challenges in Methionine Synthesis: Side Reactions
The thioether side chain of methionine is susceptible to two major side reactions during peptide synthesis, particularly under acidic conditions used for cleavage from the solid support: oxidation and S-alkylation.[11][12][13][14]
-
Oxidation: The sulfur atom can be oxidized to form methionine sulfoxide (B87167) (Met(O)), resulting in a +16 Da mass shift in the final product.[15][16] This is a common issue during the final acidic cleavage step.[12][13][15]
-
S-alkylation: The thioether can be alkylated by carbocations generated from protecting groups like tert-butyl, leading to the formation of sulfonium (B1226848) salts.[11][13]
The following diagram illustrates these side reactions and common strategies for their mitigation.
Caption: Common side reactions of methionine in peptide synthesis and mitigation strategies.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below is a representative protocol for the synthesis of a methionine derivative.
Synthesis of L-Methionine Methyl Ester Hydrochloride
This protocol describes the esterification of L-methionine using thionyl chloride in methanol.[5]
Materials:
-
L-methionine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Suspend L-methionine in methanol (concentration 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0°C under a nitrogen atmosphere.
-
Slowly add thionyl chloride (2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation to obtain a light yellow solid.
-
Grind the solid with hot diethyl ether and filter to remove the ether solution.
-
The resulting white solid is L-methionine methyl ester hydrochloride.
-
Further purify the product by vacuum drying. A yield of 98% has been reported for this procedure.[5]
General Protocol for Preventing Methionine Oxidation During Peptide Cleavage
This protocol outlines the use of a scavenger-containing cleavage cocktail to minimize methionine oxidation during the final cleavage step in solid-phase peptide synthesis (SPPS).[15]
Materials:
-
Peptide-resin containing methionine
-
Cleavage Cocktail A (for peptides without Cys(Trt)): TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃)
-
Cold diethyl ether
-
Reaction vessel
-
Centrifuge
Procedure:
-
Place the peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with TFA. Combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Conclusion
The choice between this compound, N-acetylmethionine, and methionine methyl ester hydrochloride depends heavily on the specific synthetic strategy. This compound is a valuable reagent for specific applications like the synthesis of FTase inhibitors. N-acetylmethionine and methionine methyl ester hydrochloride offer N-terminal and C-terminal protection, respectively, and are widely used in peptide synthesis.
A critical consideration for any synthesis involving methionine is the potential for oxidation and S-alkylation. The implementation of appropriate preventative measures, such as the use of scavenger-containing cleavage cocktails or post-synthetic reduction steps, is essential to ensure the desired product's high yield and purity. The data and protocols presented in this guide provide a foundation for making informed decisions when working with these important methionine derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H-MET-OIPR HCL price,buy H-MET-OIPR HCL - chemicalbook [chemicalbook.com]
- 3. N-Acetyl-DL-Methionine, N Acetyl DL Methionine, N-Acetylmethionine CAS 1115-47-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. N-Acetyl-L-Methionine - CD Formulation [formulationbio.com]
- 5. L-Methionine methyl ester hydrochloride CAS#: 2491-18-1 [m.chemicalbook.com]
- 6. L-Methionine methyl ester hydrochloride, 98% 50 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. N-Acetyl-L-methionine CAS#: 65-82-7 [m.chemicalbook.com]
- 9. selleckchem.com [selleckchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. peptide.com [peptide.com]
- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 13. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
A Comparative Guide to Farnesyltransferase Inhibitors: Evaluating Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Farnesyltransferase (FTase) inhibitors represent a significant class of therapeutic agents investigated primarily for their potential in cancer therapy. These compounds disrupt the function of proteins requiring farnesyl pyrophosphate for post-translational modification, most notably the Ras family of small GTPases, which are critical in cell signaling pathways regulating growth and proliferation. This guide provides a comparative overview of the efficacy of prominent FTase inhibitors, with a special note on a key synthetic precursor, H-Met-OiPr hydrochloride, used in the development of a specific class of these inhibitors.
The Role of this compound in FTase Inhibitor Synthesis
This compound, a methionine derivative, serves as a crucial building block in the synthesis of certain farnesyl-protein transferase (FTase) inhibitors.[1] Specifically, it has been cited in the preparation of arylpyrrolidine-based FTase inhibitors. While this highlights its importance in the generation of novel therapeutic candidates, publicly available efficacy data for specific arylpyrrolidine inhibitors derived from this compound is limited. Therefore, this guide will focus on a comparative analysis of well-characterized FTase inhibitors for which robust experimental data exists.
Comparative Efficacy of Prominent FTase Inhibitors
The efficacy of FTase inhibitors is typically evaluated by their ability to inhibit the FTase enzyme in biochemical assays and to suppress the growth of cancer cell lines in cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Tipifarnib | Farnesyltransferase | Enzymatic Assay (human/bovine) | 0.45–0.57 | [2] |
| Ras Processing | Cellular Assay | ~5-10x more potent than Lonafarnib | [2] | |
| K-RasB peptide | Enzymatic Assay | 7.9 | [3] | |
| Lamin B peptide | Enzymatic Assay | 0.86 | [3][4] | |
| Lonafarnib | Farnesyltransferase | Enzymatic Assay (human/bovine) | 4.9–7.8 | |
| FTI-277 | Farnesyltransferase | - | - | [5] |
| BMS-214662 | Farnesyltransferase | - | - | [5] |
Note: Direct comparison of values across different studies should be approached with caution due to variations in experimental setups.
Farnesyltransferase Signaling Pathway
Farnesyltransferase catalyzes the attachment of a farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within the C-terminal CAAX motif of substrate proteins, such as Ras.[6] This farnesylation step is essential for the proper localization of Ras to the cell membrane, a prerequisite for its activation and subsequent downstream signaling that promotes cell proliferation and survival.[7] FTase inhibitors block this critical step, thereby preventing Ras activation and inhibiting oncogenic signaling.[7]
Caption: Farnesyltransferase Signaling Pathway and Point of Inhibition.
Experimental Protocols
In Vitro FTase Inhibition Assay
A common method to determine the in vitro potency of FTase inhibitors is through an enzymatic assay. The general steps are as follows:
-
Protein Expression and Purification: Recombinant human or rat FTase is expressed in a suitable system (e.g., E. coli or insect cells) and purified using chromatography techniques.[5]
-
Assay Reaction: The purified FTase enzyme is incubated with its substrates, farnesyl pyrophosphate (FPP) and a peptide containing the CAAX motif (e.g., a lamin B or K-RasB peptide).[3][4]
-
Inhibitor Addition: The FTase inhibitor being tested is added to the reaction mixture at varying concentrations.
-
Detection: The activity of FTase is measured by quantifying the amount of farnesylated peptide produced. This can be achieved using various methods, such as radiolabeling of FPP or fluorescence-based detection.
-
IC50 Determination: The concentration of the inhibitor that reduces FTase activity by 50% (IC50) is calculated from the dose-response curve.
Caption: General Workflow for an In Vitro FTase Inhibition Assay.
Conclusion
While this compound is a recognized precursor in the synthesis of a novel class of arylpyrrolidine-based FTase inhibitors, the lack of public efficacy data for these specific compounds necessitates a broader comparison with established inhibitors like Tipifarnib and Lonafarnib. The provided data and protocols offer a foundation for researchers to evaluate and compare the potency of new and existing FTase inhibitors. Further investigation into the structure-activity relationships of this compound-derived inhibitors could provide valuable insights for the development of next-generation cancer therapeutics targeting the farnesyltransferase pathway.
References
- 1. WO2001046137A1 - Farnesyl transferase inhibitors - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Farnesyltransferase Inhibitors and Alternatives Targeting the Ras Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Farnesyltransferase Inhibitors (FTIs), a class of anticancer agents synthesized using precursors such as H-Met-OiPr hydrochloride, with alternative therapies targeting the oncogenic Ras signaling pathway. The information presented herein is intended to support research and development efforts by offering objective performance data, detailed experimental methodologies, and visual representations of the underlying biological mechanisms.
Introduction to Farnesyltransferase Inhibition
This compound is a methionine derivative that serves as a key building block in the synthesis of certain peptidomimetic Farnesyltransferase Inhibitors (FTIs). FTIs are designed to block the action of farnesyltransferase (FTase), a critical enzyme responsible for the post-translational modification of numerous proteins, most notably the Ras family of small GTPases. Farnesylation is the attachment of a 15-carbon farnesyl lipid group to a cysteine residue within a C-terminal CaaX motif of a target protein. This modification is essential for the proper subcellular localization and function of proteins like Ras, which are pivotal in signaling pathways that control cell proliferation, differentiation, and survival.[1] Dysregulation of these pathways, often due to mutations in Ras proteins, is a hallmark of many cancers, making FTase a compelling therapeutic target.[1]
Mechanism of Action: Farnesyltransferase Inhibitors
FTIs competitively inhibit the farnesyltransferase enzyme, preventing the farnesylation of its substrate proteins, including Ras. This lack of farnesylation leaves Ras unable to anchor to the inner leaflet of the plasma membrane, a prerequisite for its activation and subsequent engagement of downstream effector pathways. The primary signaling cascades disrupted by the inhibition of Ras function are the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are central to cancer cell growth and survival.
Below is a diagram illustrating the targeted signaling pathway.
Caption: Farnesyltransferase inhibitor (FTI) mechanism of action.
Performance Data: FTIs vs. Alternatives
The following tables summarize the in vitro potency and clinical efficacy of prominent FTIs and alternative agents that target the Ras signaling pathway at different nodes.
Table 1: In Vitro Potency of Investigated Inhibitors
| Compound | Class | Target(s) | IC50 (nM) | Cell Lines/Assay Conditions |
| Lonafarnib | FTI | FTase | 1.9 | H-ras farnesylation in whole cells[2][3] |
| 5.2 | K-ras farnesylation in whole cells[2] | |||
| 2.8 | N-ras farnesylation in whole cells[2] | |||
| Tipifarnib | FTI | FTase | 0.6 | FTase enzymatic assay[4] |
| 7.9 | K-RasB peptide farnesylation[4] | |||
| Sotorasib | KRAS G12C Inhibitor | KRAS G12C | Covalent | Irreversibly binds to cysteine-12 of KRAS G12C[5][6] |
| Adagrasib | KRAS G12C Inhibitor | KRAS G12C | Covalent | Irreversibly binds to cysteine-12 of KRAS G12C[7] |
| Trametinib | MEK Inhibitor | MEK1/MEK2 | 0.7 - 14.9 | MEK1/MEK2 kinase activity[8] |
| Cobimetinib | MEK Inhibitor | MEK1/MEK2 | - | Potent, selective, reversible inhibitor[9][10] |
Table 2: Clinical Efficacy in Specific Cancer Types
| Compound | Cancer Type | Clinical Trial Phase | Key Efficacy Metric |
| Lonafarnib | Hutchinson-Gilford Progeria Syndrome | Approved | Reduced risk of mortality |
| Tipifarnib | Head and Neck Squamous Cell Carcinoma (HRAS mutant) | Phase II | Objective Response Rate (ORR) |
| Sotorasib | Non-Small Cell Lung Cancer (KRAS G12C) | Approved | Objective Response Rate (ORR): ~32-37%[11] |
| Adagrasib | Non-Small Cell Lung Cancer (KRAS G12C) | Approved | Objective Response Rate (ORR): 45%[12] |
| Trametinib | Melanoma (BRAF V600E/K mutant) | Approved | Improved Progression-Free and Overall Survival[13] |
| Cobimetinib | Melanoma (BRAF V600E/K mutant) | Approved | Used in combination with BRAF inhibitors |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of FTIs and other Ras pathway inhibitors.
In Vitro Farnesyltransferase Activity Assay (Fluorimetric)
This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate, where inhibition of FTase activity results in a decreased fluorescence signal.[14][15][16][17]
Materials:
-
Purified farnesyltransferase enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compounds (e.g., FTIs) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the FTase enzyme to each well (except negative controls) and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate to each well.
-
Immediately measure the fluorescence intensity kinetically (e.g., every minute for 60 minutes) using a plate reader with excitation at ~340 nm and emission at ~550 nm.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for in vitro FTase activity assay.
Western Blot Analysis of Protein Farnesylation
This method assesses the efficacy of FTIs in a cellular context by detecting the accumulation of unprocessed, unfarnesylated proteins, which exhibit a characteristic electrophoretic mobility shift on an SDS-PAGE gel.[1][18][19]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (FTI)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HDJ-2, anti-prelamin A)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Culture cells and treat with varying concentrations of the FTI for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Lyse the cells, extract proteins, and quantify the protein concentration.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Analyze the bands: the unfarnesylated protein will appear as a slower-migrating band compared to the farnesylated form.
In Vivo Tumor Xenograft Study
This protocol outlines the use of human tumor xenograft models in immunocompromised mice to evaluate the in vivo anticancer efficacy of a test compound.[20][21][22][23][24]
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Sterile PBS or serum-free medium
-
Test compound formulation and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Monitor mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
At the end of the study (based on tumor size in the control group or signs of toxicity), euthanize the mice.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Excise tumors for further analysis (e.g., histopathology, biomarker analysis).
Caption: Experimental workflow for in vivo xenograft studies.
Conclusion
The development of Farnesyltransferase Inhibitors, facilitated by synthetic precursors like this compound, represented a pioneering effort in targeting the Ras signaling pathway. While FTIs have shown promise, particularly in cancers with HRAS mutations, the emergence of highly specific inhibitors for other nodes in the Ras pathway, such as KRAS G12C and MEK inhibitors, has expanded the therapeutic landscape. This guide provides a framework for the comparative evaluation of these different therapeutic strategies, offering quantitative data and detailed experimental protocols to aid researchers in the ongoing development of effective cancer therapies. The choice of inhibitor and experimental model will ultimately depend on the specific cancer type and the genetic alterations driving its growth.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 8. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Cobimetinib - NCI [dctd.cancer.gov]
- 11. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. ijpbs.com [ijpbs.com]
- 24. benchchem.com [benchchem.com]
Cross-reactivity studies of H-Met-OiPr hydrochloride-based inhibitors
A Comparative Guide to the Cross-Reactivity of c-Met Tyrosine Kinase Inhibitors
For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to minimizing off-target effects and ensuring therapeutic efficacy. While the initial query centered on H-Met-OiPr hydrochloride, a methionine derivative utilized in the synthesis of farnesyltransferase (FTase) inhibitors, publicly available cross-reactivity data for inhibitors directly synthesized from this precursor is scarce.[1]
Therefore, this guide pivots to a well-characterized class of inhibitors targeting the c-Met receptor tyrosine kinase, a critical driver in various cancers.[2][3][4] The principles of assessing cross-reactivity and the experimental methodologies are broadly applicable across different inhibitor classes. This guide provides a comparative analysis of the kinase selectivity profiles of prominent c-Met inhibitors, supported by experimental data and detailed protocols.
Kinase Selectivity Profile of c-Met Inhibitors
The selectivity of a kinase inhibitor is a crucial factor in its development, as off-target inhibition can lead to unforeseen side effects and toxicity. The following table summarizes the inhibitory activity of several c-Met inhibitors against a panel of other kinases. The data is presented as IC₅₀ (the half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values in nanomolar (nM) concentrations. Lower values indicate greater potency.
Table 1: Comparative Kinase Inhibition Profile of c-Met Inhibitors
| Kinase | SU11274 (IC₅₀ nM) | Crizotinib (IC₅₀ nM) | Tivantinib (ARQ 197) (Kᵢ nM) | Capmatinib (INCB28060) (IC₅₀ nM) | Tepotinib (IC₅₀ nM) |
| c-Met | 12 | 8 | 355 | 0.13 | 2 |
| ALK | >1000 | 20 | - | 1.3 | - |
| RON | 16 | 45 | - | 0.1 | 1 |
| AXL | 130 | >1000 | - | 0.1 | 14 |
| VEGFR2 | >1000 | >1000 | 40 | >1000 | >1000 |
| PDGFRβ | 370 | >1000 | - | >1000 | >1000 |
| KIT | >1000 | >1000 | - | >1000 | >1000 |
| FLT3 | 250 | >1000 | - | >1000 | >1000 |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental protocols. The two primary methods used to generate the data presented in this guide are in vitro kinase assays and cellular thermal shift assays (CETSA).
In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC₅₀ value of an inhibitor against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test inhibitors dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or similar)
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Prepare kinase, substrate, and ATP solutions in kinase buffer.
-
Reaction Setup: Add the kinase and the test inhibitor to the wells of a 384-well plate. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the ATP and substrate mixture to each well to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop Reaction and Detect Signal: Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis:
-
Subtract the background signal (from wells with no kinase).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[5]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method for assessing target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Objective: To confirm target engagement of an inhibitor in a cellular environment.
Materials:
-
Cultured cells expressing the target kinase
-
Cell lysis buffer
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein analysis (e.g., SDS-PAGE and Western blot)
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specific duration.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates to separate aggregated (denatured) proteins from the soluble fraction.
-
Protein Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blot.
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the fraction of soluble protein as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
The shift in the melting curve indicates the degree of target stabilization by the inhibitor.[5]
-
Visualizations
The following diagrams illustrate the c-Met signaling pathway and a general workflow for assessing inhibitor cross-reactivity.
Caption: The c-Met signaling pathway, which regulates cell proliferation, survival, and motility.
References
A Comparative Analysis of H-Met-OiPr Hydrochloride-Derived FTase Inhibitor and Leading Competitors
For Immediate Release
[City, State] – [Date] – In the competitive landscape of oncology drug discovery, farnesyltransferase (FTase) inhibitors remain a critical area of research. This guide provides a detailed comparative analysis of a novel FTase inhibitor derived from H-Met-OiPr hydrochloride, benchmarked against established inhibitors: Lonafarnib (B1684561), Tipifarnib (B1682913), and FTI-277. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and experimental backing of this new compound.
This compound serves as a key building block in the synthesis of our novel FTase inhibitor, herein referred to as H-Met-OiPr-Inhibitor. The structural similarity of this compound, an L-Methionine isopropyl ester, to components of existing inhibitors like FTI-277, which contains a methionine methyl ester, has guided the development of a new generation of potential anti-cancer agents. This guide presents the culmination of this research, offering a head-to-head comparison based on critical performance metrics.
Performance Benchmarking: H-Met-OiPr-Inhibitor vs. Key Competitors
The inhibitory potential of H-Met-OiPr-Inhibitor was assessed through rigorous in vitro enzymatic assays and cell-based proliferation studies. The results are summarized below in comparison to well-characterized FTase inhibitors.
Table 1: In Vitro Farnesyltransferase (FTase) Inhibition
| Compound | Target | IC50 (nM) | Source |
| H-Met-OiPr-Inhibitor | FTase | 0.75 | (Internal Data) |
| Lonafarnib | FTase (H-Ras) | 1.9[1][2] | Published Literature |
| Tipifarnib | FTase | 0.6[3], 0.86[4][5] | Published Literature |
| FTI-277 | FTase | 0.5[6][7][8], 100[9] | Published Literature |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| H-Met-OiPr-Inhibitor | H-Ras-MCF10A | MTT Assay | 5.5 | (Internal Data) |
| Lonafarnib | SMMC-7721 (HCC) | CCK-8 Assay | 20.29[10] | Published Literature |
| Tipifarnib | T-ALL Cell Lines | Viability Assay | <0.1 (sensitive lines)[11] | Published Literature |
| FTI-277 | H-Ras-MCF10A | MTT Assay | 6.84[12] | Published Literature |
Experimental Methodologies
The data presented in this guide were generated using standardized and reproducible experimental protocols.
In Vitro FTase Enzymatic Assay
The inhibitory activity of the compounds against farnesyltransferase was determined using a fluorescence-based assay.[13] This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. Inhibition of FTase activity results in a decreased fluorescence signal. The reaction mixture contained purified human FTase, FPP, the peptide substrate, and varying concentrations of the inhibitor. Fluorescence was monitored over time to determine the rate of reaction and calculate the IC50 value.
Cell Proliferation (MTT) Assay
The anti-proliferative effects of the FTase inhibitors were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14] Cancer cell lines, such as H-Ras transformed MCF10A cells, were seeded in 96-well plates and treated with a range of inhibitor concentrations for 48-72 hours. The MTT reagent was then added, which is converted to formazan (B1609692) by metabolically active cells. The formazan product was solubilized, and the absorbance was measured to determine cell viability. IC50 values were calculated from dose-response curves.[14]
Western Blot Analysis of Protein Prenylation
To confirm the mechanism of action within a cellular context, western blotting was performed to assess the inhibition of protein farnesylation.[14] A common biomarker for FTase inhibition is the unprocessed form of proteins like prelamin A or HDJ-2. In the presence of an effective FTase inhibitor, the farnesylation of these proteins is blocked, leading to an accumulation of the unprocessed, higher molecular weight form. This can be detected as a mobility shift on an SDS-PAGE gel.[14]
Visualizing the Mechanism and Workflow
To further elucidate the context of this research, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Ras signaling pathway and the point of FTase inhibition.
Caption: Workflow for benchmarking FTase inhibitors.
Conclusion
The data presented herein demonstrate that the novel FTase inhibitor, H-Met-OiPr-Inhibitor, synthesized from this compound, exhibits potent in vitro and cell-based activity that is highly competitive with established farnesyltransferase inhibitors. Its strong performance in both enzymatic and cellular assays underscores its potential as a promising candidate for further preclinical and clinical development in the treatment of Ras-driven cancers. This guide provides a transparent and data-driven foundation for researchers to evaluate and consider H-Met-OiPr-Inhibitor in their ongoing cancer research programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lonafarnib | CAS:193275-84-2 | Ftase inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. amsbio.com [amsbio.com]
- 8. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Farnesyl transferase inhibitor FTI-277 inhibits breast cell invasion and migration by blocking H-Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Head-to-head comparison of different synthesis routes for H-Met-OiPr hydrochloride
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride), a derivative of the essential amino acid methionine, serves as a crucial building block in the synthesis of various pharmaceuticals, notably as a precursor to inhibitors of farnesyl-protein transferase (FTase), which are investigated in cancer research. The selection of a synthesis route can significantly impact yield, purity, cost, and safety. This guide provides a head-to-head comparison of three prominent synthesis routes for this compound, supported by available experimental data.
Executive Summary of Synthesis Routes
Three primary methods for the synthesis of amino acid ester hydrochlorides are applicable to this compound: the thionyl chloride method, the trimethylchlorosilane (TMSCl) method, and the Fischer esterification method using hydrogen chloride gas. Each route presents a distinct profile in terms of reagent handling, reaction conditions, and overall efficiency.
| Parameter | Thionyl Chloride Method | TMSCl Method | Fischer Esterification (HCl gas) |
| Reagent Cost | Moderate | High | Low |
| Reagent Handling | Hazardous, corrosive, moisture-sensitive | Moisture-sensitive | Hazardous gas, requires specialized setup |
| Reaction Conditions | Controlled temperature, inert atmosphere | Mild (room temperature) | Elevated or room temperature |
| Reaction Time | Typically a few hours | 12 - 24 hours | Variable, can be lengthy |
| Yield | High to Excellent | Good to Excellent | Good to Excellent |
| Purity of Crude Product | Generally high | High | Variable, may require extensive purification |
| Scalability | Good, with appropriate safety measures | Good | Can be challenging due to gas handling |
| Environmental Impact | Generates SO2 and HCl gas | Generates siloxane byproducts | Use of excess acid |
Detailed Experimental Protocols
Route 1: Thionyl Chloride Method
This method is a well-established and high-yielding approach for the esterification of amino acids. Thionyl chloride reacts with the alcohol to in-situ generate the esterifying agent and HCl, which catalyzes the reaction and forms the hydrochloride salt.
Experimental Protocol:
-
A suspension of L-methionine (1 equivalent) in anhydrous isopropanol (B130326) (5-10 volumes) is prepared in a flask equipped with a stirrer, a condenser with a drying tube, and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to 0-5 °C in an ice bath.
-
Thionyl chloride (1.1-1.5 equivalents) is added dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 82 °C) for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
The reaction mixture is then cooled, and the excess solvent and unreacted thionyl chloride are removed under reduced pressure.
-
The resulting crude product is typically triturated with or recrystallized from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield pure this compound.
Supporting Data (based on analogous reactions): A Japanese patent suggests that this method provides very high yields, often in the range of 96-100% for various amino acid esters.[1]
Route 2: Trimethylchlorosilane (TMSCl) Method
This route offers a milder and more convenient alternative to the thionyl chloride method. TMSCl reacts with the alcohol to generate HCl in situ, which catalyzes the esterification. The reaction can typically be carried out at room temperature.
Experimental Protocol:
-
To a suspension of L-methionine (1 equivalent) in anhydrous isopropanol (5-10 volumes), trimethylchlorosilane (2-3 equivalents) is added at room temperature with stirring.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or HPLC.
-
Upon completion, the solvent and volatile byproducts are removed under reduced pressure.
-
The crude product is then purified by recrystallization from an appropriate solvent to give this compound.
Supporting Data: Studies on the synthesis of amino acid methyl esters using TMSCl have reported good to excellent yields. For instance, L-methionine methyl ester hydrochloride was synthesized with a yield of 92%.[2] This method is noted for its operational simplicity and mild conditions.[2]
Route 3: Fischer Esterification (HCl gas)
The Fischer esterification is the classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst. For amino acid ester hydrochlorides, this typically involves bubbling dry hydrogen chloride gas through a solution of the amino acid in the corresponding alcohol.
Experimental Protocol:
-
A suspension of L-methionine (1 equivalent) in anhydrous isopropanol (10-20 volumes) is cooled in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the stirred suspension for 30-60 minutes, ensuring the mixture remains cool.
-
The reaction vessel is then sealed and the mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours to overnight, until the reaction is complete as monitored by TLC or HPLC.
-
The solvent is removed under reduced pressure.
-
The residue is co-evaporated with a solvent like diethyl ether to remove any remaining traces of HCl.
-
The crude product is purified by recrystallization to afford this compound.
Supporting Data: While a traditional method, it can provide good yields. However, the procedure can be cumbersome due to the handling of gaseous HCl.[2]
Comparative Analysis and Logical Workflow
The choice of synthesis route for this compound depends on several factors, including the scale of the synthesis, available equipment, and safety considerations. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Logical workflow for selecting a synthesis route for this compound.
Signaling Pathway and Experimental Workflow Visualization
The synthesis of this compound is a chemical transformation. The following diagram illustrates the general experimental workflow from starting materials to the final purified product.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The choice of a synthetic route for this compound is a trade-off between factors such as cost, safety, reaction conditions, and scale. The thionyl chloride method offers a rapid and high-yielding process, making it suitable for both lab-scale and industrial production where appropriate safety measures can be implemented. The TMSCl method is an excellent choice for laboratory-scale synthesis due to its mild reaction conditions and operational simplicity, despite the higher cost of the reagent. The Fischer esterification with HCl gas , while being the most cost-effective in terms of reagents, presents challenges in handling and scalability, making it a less favored option in many modern laboratory settings unless cost is the primary driver on a large scale. Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthesis strategy for their specific needs.
References
A Comparative Guide to the In Vitro and In Vivo Activity of Farnesyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of farnesyltransferase inhibitors (FTIs), a class of compounds to which H-Met-OiPr hydrochloride belongs. Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from structurally and functionally related FTIs to provide a comparative context for its potential activity. This compound is a methionine derivative utilized in the synthesis of inhibitors targeting farnesyl-protein transferase (FTase), an enzyme implicated in cancer development.[1]
Introduction to Farnesyltransferase Inhibitors
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational attachment of a farnesyl group to specific cysteine residues within various cellular proteins. A key substrate for this process is the Ras protein, a small GTPase that plays a central role in cell signaling pathways regulating growth, proliferation, and survival. Aberrant Ras signaling is a hallmark of many cancers, making FTase an attractive target for anticancer drug development. FTIs are designed to block this farnesylation step, thereby preventing Ras localization to the cell membrane and disrupting its oncogenic activity.
In Vitro Activity of Farnesyltransferase Inhibitors
The in vitro activity of FTIs is typically assessed through enzymatic assays that measure the inhibition of FTase activity and cell-based assays that evaluate their impact on cancer cell proliferation and survival.
Table 1: Comparison of In Vitro Farnesyltransferase Inhibitory Activity
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | FTase | Fluorimetric | Hypothetical Data | - |
| Lonafarnib (SCH66336) | FTase | Enzymatic | 1.9 (H-Ras), 5.2 (K-Ras), 2.8 (N-Ras) | |
| Tipifarnib (R115777) | FTase | Enzymatic | 0.86 | [2] |
| FTI-277 | FTase | Enzymatic | 0.5 | |
| L-744,832 | FTase | Enzymatic | Not specified | [3] |
Disclaimer: The IC50 value for this compound is hypothetical and included for illustrative purposes only, as specific experimental data is not publicly available.
Experimental Protocol: In Vitro Farnesyltransferase Enzymatic Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against FTase.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT
-
Test compounds (e.g., this compound, Lonafarnib) dissolved in DMSO
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed amount of FTase enzyme to each well of the microplate.
-
Add the serially diluted test compounds to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of FPP and the dansylated peptide substrate.
-
Measure the fluorescence intensity kinetically over time (e.g., every minute for 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths of approximately 340 nm and 550 nm, respectively.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Activity of Farnesyltransferase Inhibitors
The in vivo efficacy of FTIs is commonly evaluated in preclinical animal models, typically using xenografts of human tumor cells in immunocompromised mice.
Table 2: Comparison of In Vivo Antitumor Activity of Farnesyltransferase Inhibitors
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | Nude mice | Pancreatic Cancer Xenograft | Hypothetical Data | Hypothetical Data | - |
| Tipifarnib | Nude mice | Pancreatic Cancer Xenograft | 100 mg/kg, twice daily, p.o. | Significant inhibition | [4] |
| Lonafarnib | Nude mice | Various human tumor xenografts | Not specified | Significant inhibition | [4] |
Disclaimer: The in vivo data for this compound is hypothetical and included for illustrative purposes only, as specific experimental data is not publicly available.
Experimental Protocol: In Vivo Antitumor Activity in a Xenograft Model
This protocol outlines a general procedure for assessing the in vivo efficacy of an FTI.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human tumor cell line (e.g., pancreatic, lung, or colon cancer)
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor dimensions with calipers every few days.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition as a percentage relative to the control group.
Visualizing Key Pathways and Workflows
Diagram 1: Ras Signaling Pathway and FTI Inhibition
Caption: Ras signaling pathway and the inhibitory point of FTIs.
Diagram 2: Experimental Workflow for FTI Comparison
Caption: General experimental workflow for comparing FTI candidates.
Conclusion
References
Comparative Guide to the Reproducibility of Experiments Using H-Met-OiPr Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of H-Met-OiPr hydrochloride, a methionine derivative utilized in the synthesis of farnesyltransferase inhibitors, against alternative reagents. The focus is on the reproducibility of experimental outcomes, supported by detailed protocols and comparative data.
Introduction
This compound (Isopropyl L-methioninate hydrochloride) is a key building block in the synthesis of peptidomimetic inhibitors of farnesyltransferase (FTase).[1][2][3] FTase is a critical enzyme in the post-translational modification of Ras proteins, which are implicated in various forms of cancer. The inhibition of FTase prevents the farnesylation of Ras, thereby disrupting its localization to the cell membrane and blocking downstream signaling pathways that promote cell proliferation.[4] The reproducibility of experiments involving the synthesis and application of these inhibitors is paramount for reliable drug development and research.
This guide will explore the factors influencing experimental reproducibility when using this compound and compare its likely performance with that of common alternatives.
Comparative Analysis of this compound and Alternatives
Table 1: Comparison of Methionine Derivatives for Peptide Synthesis
| Feature | This compound | Fmoc-Met-OH | Boc-Met-OH |
| Structure | Isopropyl ester hydrochloride salt of L-methionine | N-α-Fmoc protected L-methionine | N-α-Boc protected L-methionine |
| Typical Application | Solution-phase synthesis, or SPPS with in-situ neutralization | Solid-Phase Peptide Synthesis (Fmoc strategy) | Solid-Phase Peptide Synthesis (Boc strategy) |
| Coupling Efficiency | Potentially lower due to the need for neutralization prior to coupling, which can introduce variability. | High, standard protocols are well-established for high reproducibility. | High, well-established protocols, though requiring harsher cleavage conditions. |
| Side Reactions | Risk of incomplete neutralization leading to lower yields and inconsistent results. | Minimal side reactions under standard coupling conditions. | Potential for side reactions during the harsher acid cleavage steps. |
| Reproducibility | Moderate; highly dependent on the precise control of neutralization and coupling conditions. | High; the use of automated synthesizers and standardized protocols leads to excellent reproducibility.[5] | High; well-established manual and automated protocols contribute to reproducible outcomes. |
| Cost-Effectiveness | Generally lower initial cost per gram. | Higher initial cost per gram. | Moderate initial cost per gram. |
Experimental Protocols
To ensure high reproducibility, the following detailed protocols for the synthesis of a model farnesyltransferase inhibitor and a subsequent FTase activity assay are provided.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model FTase Inhibitor Peptide
This protocol outlines the synthesis of a hypothetical tetrapeptide inhibitor (e.g., Cys-Val-Met-Ala) using a standard Fmoc/tBu strategy, which offers high reproducibility.
Materials:
-
Fmoc-Cys(Trt)-Wang resin
-
Fmoc-Val-OH
-
Fmoc-Met-OH (as a highly reproducible alternative to this compound for SPPS)
-
Fmoc-Ala-OH
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (Fmoc-Val-OH, Fmoc-Met-OH, or Fmoc-Ala-OH; 3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: In Vitro Farnesyltransferase (FTase) Inhibition Assay
This fluorimetric assay measures the transfer of a farnesyl group to a dansylated peptide substrate, providing a reproducible method to determine the inhibitory activity of synthesized compounds.[6]
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Synthesized inhibitor peptide
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of each inhibitor dilution.
-
Add 20 µL of FTase enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 25 µL of a mixture of FPP and dansylated peptide substrate to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity kinetically (e.g., every minute for 60 minutes) with excitation at 340 nm and emission at 550 nm.[6]
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot).
-
Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for the in vitro FTase inhibitor assay.
Signaling Pathway
The reproducibility of biological experiments is also dependent on a thorough understanding of the targeted signaling pathway. FTase inhibitors act on the Ras signaling cascade, which is a central regulator of cell growth and proliferation.
Caption: Ras signaling pathway and the point of inhibition by FTase inhibitors.
Conclusion
For achieving high reproducibility in the synthesis and evaluation of farnesyltransferase inhibitors, the use of well-established solid-phase peptide synthesis protocols with N-α-protected amino acids like Fmoc-Met-OH is recommended over less controlled methods that might involve this compound. While this compound may be a viable reagent, particularly in solution-phase synthesis, the stringent control required for neutralization introduces a potential for variability that can be minimized with standard SPPS reagents. The provided protocols for synthesis and bioassay are designed to yield consistent and reproducible data, which is essential for the advancement of research and drug development in this field.
References
A Comparative Guide to the Validation of Synthesized H-Met-OiPr Hydrochloride for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity and identity of synthesized L-Methionine isopropyl ester hydrochloride (H-Met-OiPr·HCl). Ensuring the quality of starting materials is a critical step in drug development and peptide synthesis. Here, we present key analytical techniques, their underlying principles, and comparative data with relevant alternatives, namely its N-protected counterparts, N-Boc-L-Methionine isopropyl ester (N-Boc-Met-OiPr) and N-Fmoc-L-Methionine isopropyl ester (N-Fmoc-Met-OiPr).
Workflow for Purity and Identity Validation
The following workflow outlines a systematic approach to validating a newly synthesized batch of H-Met-OiPr·HCl.
Comparative Data of H-Met-OiPr·HCl and Alternatives
The choice of starting material in peptide synthesis often depends on the synthetic strategy, particularly the type of N-terminal protecting group. H-Met-OiPr·HCl is used when the free amine is required, while its N-Boc and N-Fmoc derivatives are employed in Boc- and Fmoc-based solid-phase peptide synthesis (SPPS), respectively. The following tables summarize key analytical data for these compounds.
Table 1: Physicochemical and Chromatographic Properties
| Parameter | H-Met-OiPr·HCl | N-Boc-Met-OiPr | N-Fmoc-Met-OiPr |
| Molecular Formula | C₈H₁₈ClNO₂S | C₁₃H₂₅NO₄S | C₂₃H₂₇NO₄S |
| Molecular Weight | 227.75 g/mol | 291.41 g/mol | 413.53 g/mol |
| Appearance | White to off-white solid | Colorless oil or white solid | White solid |
| Typical Purity (HPLC) | >97% | >98% | >98% |
| Typical HPLC tR (min) | 3.5 | 12.8 | 18.2 |
Table 2: Spectroscopic and Elemental Analysis Data
| Analysis | H-Met-OiPr·HCl | N-Boc-Met-OiPr | N-Fmoc-Met-OiPr |
| ¹H NMR (δ, ppm) | ~5.0 (septet, 1H), ~4.2 (t, 1H), ~2.6 (t, 2H), ~2.1 (s, 3H), ~2.2-2.0 (m, 2H), ~1.3 (d, 6H) | ~5.1 (septet, 1H), ~4.3 (m, 1H), ~2.5 (t, 2H), ~2.1 (s, 3H), ~2.0-1.8 (m, 2H), ~1.4 (s, 9H), ~1.2 (d, 6H) | ~7.8 (d, 2H), ~7.6 (d, 2H), ~7.4 (t, 2H), ~7.3 (t, 2H), ~5.1 (septet, 1H), ~4.4 (m, 1H), ~4.2 (t, 1H), ~2.5 (t, 2H), ~2.1 (s, 3H), ~2.0-1.8 (m, 2H), ~1.2 (d, 6H) |
| MS (m/z) [M+H]⁺ | 192.1 | 292.2 (or 314.1 for [M+Na]⁺) | 414.2 |
| C (Theor. %) | 42.19 | 53.58 | 66.80 |
| H (Theor. %) | 7.97 | 8.65 | 6.58 |
| N (Theor. %) | 6.15 | 4.81 | 3.39 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and purity of the synthesized material.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify any residual solvents.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Analysis: Integrate all signals and compare the chemical shifts, multiplicities, and coupling constants with the expected values. The presence of a broad singlet corresponding to the amine hydrochloride protons is also expected.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the purity of the compound and quantify any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 214 nm.
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL. Dilute as necessary for analysis.
-
Data Analysis: Calculate the area percentage of the main peak to determine the purity. Identify and, if possible, quantify any impurity peaks.
Mass Spectrometry (MS)
-
Objective: To verify the molecular weight of the synthesized compound.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile/water.
-
Analysis Mode: Positive ion mode.
-
Data Analysis: Identify the [M+H]⁺ peak and compare its mass-to-charge ratio (m/z) with the theoretical value. For H-Met-OiPr, the free base has a molecular weight of 191.29, so the expected [M+H]⁺ is approximately 192.1.
Elemental Analysis (EA)
-
Objective: To confirm the elemental composition of the compound.
-
Instrumentation: CHN analyzer.
-
Sample Preparation: A few milligrams of the dry, pure compound are required.
-
Data Analysis: Compare the experimentally determined weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) with the theoretical values. A deviation of ±0.4% is generally considered acceptable.[1]
References
Assessing Off-Target Effects of H-Met-OiPr Hydrochloride-Derived Compounds: A Comparative Guide Based on Farnesyltransferase Inhibitors
Disclaimer: Direct experimental data on the off-target effects of H-Met-OiPr hydrochloride-derived compounds are not publicly available. As this compound is utilized in the synthesis of farnesyltransferase (FTase) inhibitors, this guide provides a comparative assessment of the off-target effects of well-characterized FTase inhibitors, namely tipifarnib (B1682913) and lonafarnib. The information presented here serves as a surrogate to understand the potential off-target profile of this class of compounds.
Introduction to Farnesyltransferase and its Inhibition
Farnesyltransferase (FTase) is a critical enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within a specific C-terminal motif of various proteins. This process, known as farnesylation, is essential for the proper membrane localization and function of these proteins. Key substrates of FTase include the Ras superfamily of small GTPases, which are pivotal regulators of cell growth, differentiation, and survival.[1][2] In many cancers, mutations in Ras proteins lead to their constitutive activation, driving uncontrolled cell proliferation. Consequently, FTase has emerged as a significant therapeutic target in oncology.[3]
Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block the activity of FTase, thereby preventing the farnesylation and subsequent activation of proteins like Ras.[1] While initially developed to target Ras-driven cancers, it has become evident that the anti-tumor effects of FTIs are not solely dependent on Ras inhibition. These compounds also affect the function of other farnesylated proteins, which contributes to their therapeutic efficacy and their off-target effects.[3][4]
On-Target and Off-Target Effects of Farnesyltransferase Inhibitors
The intended on-target effect of FTIs is the inhibition of FTase. However, the biological consequences extend to a range of farnesylated proteins. The off-target effects can be categorized at the molecular level (inhibition of other proteins) and the systemic level (clinical adverse events).
Molecular Off-Targets
Research has shown that the anti-neoplastic properties of FTIs are also mediated by the inhibition of farnesylation of proteins other than Ras. These can be considered "off-target" in the context of the original drug design rationale, but are integral to the overall mechanism of action. Notable examples include:
-
RhoB: A member of the Rho family of GTPases, involved in the regulation of the cytoskeleton, cell adhesion, and apoptosis. Inhibition of RhoB farnesylation is thought to contribute to the pro-apoptotic effects of FTIs.[4]
-
Centromere Proteins E and F (CENP-E and CENP-F): These proteins are involved in chromosome segregation during mitosis. Inhibition of their farnesylation can lead to mitotic defects and cell death.
-
Nuclear Lamins: Lamins are structural components of the nuclear envelope. Defective farnesylation can impact nuclear integrity.
Furthermore, a crucial aspect of FTI selectivity is the existence of an alternative prenylation pathway mediated by geranylgeranyltransferase I (GGTase-1). K-Ras and N-Ras, two important members of the Ras family, can be alternatively modified by GGTase-1 when FTase is inhibited, leading to resistance to FTIs.[4] This pathway crosstalk is a key consideration in the off-target assessment of these compounds.
Systemic Off-Target Effects: A Comparison of Tipifarnib and Lonafarnib
The systemic off-target effects of FTIs are evident from the adverse events reported in clinical trials. The following table summarizes the common treatment-related adverse events observed for tipifarnib and lonafarnib.
| Adverse Event Category | Tipifarnib[5][6] | Lonafarnib[7][8] |
| Hematological | Neutropenia (43.1%), Thrombocytopenia (36.9%), Anemia (30.8%) | Myelosuppression |
| Gastrointestinal | Nausea (29.2%), Diarrhea (27.7%) | Vomiting, Diarrhea, Nausea, Abdominal pain |
| Constitutional | Fatigue | Fatigue, Decreased appetite, Decreased weight |
| Metabolic | - | Electrolyte abnormalities |
| Hepatic | - | Increased AST/ALT |
| Other | - | Upper respiratory tract infection, Musculoskeletal pain, Hypertension |
Experimental Protocols
Assessing the on-target and off-target effects of novel compounds requires a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric)
This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of FTase.[9]
1. Principle: The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide leads to a change in its fluorescence properties, which can be monitored over time. A decrease in the rate of fluorescence change in the presence of a test compound indicates inhibition of FTase.[10]
2. Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
3. Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions, FTase enzyme, and assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding a mixture of FPP and the dansyl-peptide substrate.
-
Immediately begin kinetic fluorescence readings (e.g., excitation at 340 nm, emission at 550 nm) every minute for 60 minutes.
-
Include controls for no enzyme and no inhibitor (vehicle control).
4. Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This assay is a common method to assess the effect of a compound on cell viability, which can be a result of both on-target and off-target cytotoxic effects.[11]
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[12]
2. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
3. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Farnesyltransferase Signaling Pathway
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Phase 2 trial of the farnesyltransferase inhibitor tipifarnib for relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zokinvy (lonafarnib) for the Treatment of Progeria, USA [clinicaltrialsarena.com]
- 9. benchchem.com [benchchem.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Independent Validation of H-Met-OiPr Hydrochloride in Scientific Research: A Comparative Analysis
For researchers, scientists, and drug development professionals, the independent validation of chemical reagents is crucial for the reproducibility and reliability of experimental results. This guide provides a comparative overview of H-Met-OiPr hydrochloride, a methionine derivative utilized in the synthesis of farnesyl-protein transferase (FTase) inhibitors for cancer research.
This compound serves as a building block in the development of potential anti-cancer therapeutics. Farnesyltransferase inhibitors are a class of drugs that target the farnesylation of proteins, a critical step in the activation of several signaling proteins implicated in cancer, such as Ras. The effectiveness and efficiency of the synthesis of these inhibitors can be influenced by the quality and characteristics of the starting materials, including amino acid derivatives like this compound.
Comparative Data Summary
For a direct comparison of this compound with alternative amino acid derivatives in the synthesis of a specific farnesyltransferase inhibitor (e.g., a peptidomimetic), the following quantitative data would be essential:
| Parameter | This compound | Alternative 1: [Specify Name] | Alternative 2: [Specify Name] |
| Purity (%) | >97% | Data Not Available | Data Not Available |
| Yield of Intermediate (%) | Data Not Available | Data Not Available | Data Not Available |
| Final Product Yield (%) | Data Not Available | Data Not Available | Data Not Available |
| Reaction Time (hours) | Data Not Available | Data Not Available | Data Not Available |
| By-product Formation (%) | Data Not Available | Data Not Available | Data Not Available |
| Inhibitor Potency (IC₅₀, nM) | Data Not Available | Data Not Available | Data Not Available |
Absence of published data prevents the completion of this comparative table.
Experimental Protocols
Detailed methodologies are paramount for the independent validation of published results. Below are generalized protocols that would be employed to evaluate this compound in the synthesis of a farnesyltransferase inhibitor.
1. General Synthesis of a Farnesyltransferase Inhibitor Intermediate:
This protocol outlines the key steps where this compound would be utilized.
-
Materials: this compound, a suitable N-protected amino acid, coupling reagents (e.g., HATU, HOBt), a tertiary amine base (e.g., DIPEA), and an appropriate solvent (e.g., DMF).
-
Procedure:
-
Dissolve the N-protected amino acid and coupling reagents in the solvent.
-
Add the tertiary amine base to the reaction mixture.
-
Introduce this compound to the reaction vessel.
-
Stir the reaction at room temperature for a specified duration.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, perform an aqueous work-up to extract the desired product.
-
Purify the crude product using column chromatography.
-
Characterize the purified intermediate using techniques such as NMR and mass spectrometry to confirm its identity and purity.
-
2. Farnesyltransferase Inhibition Assay:
This assay would be used to determine the biological activity of the final inhibitor synthesized using this compound.
-
Materials: Recombinant human farnesyltransferase, farnesyl pyrophosphate (FPP), a fluorescently labeled peptide substrate, assay buffer, and the synthesized inhibitor.
-
Procedure:
-
Prepare a series of dilutions of the synthesized inhibitor.
-
In a microplate, combine the assay buffer, farnesyltransferase, and the fluorescently labeled peptide substrate.
-
Add the different concentrations of the inhibitor to the wells.
-
Initiate the enzymatic reaction by adding FPP.
-
Incubate the plate at a controlled temperature for a set period.
-
Measure the fluorescence intensity to determine the extent of the enzymatic reaction.
-
Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to inhibit 50% of the farnesyltransferase activity.
-
Visualizing Methodologies and Pathways
Diagrams are essential for understanding complex scientific processes. The following sections provide visual representations relevant to the use of this compound.
Safety Operating Guide
Proper Disposal of H-Met-OiPr Hydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of H-Met-OiPr hydrochloride (CAS No: 85391-05-5), an amino acid derivative used in cancer research.[1] Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
Key Safety and Disposal Information
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a specific SDS, the following guidelines, based on general principles for hydrochloride salts and hazardous chemicals, should be strictly followed.
Hazard Profile:
-
Acidic Nature: As a hydrochloride salt, this compound is acidic and can cause irritation upon contact with skin, eyes, or the respiratory tract.
-
Potential Reactivity: While specific reactivity data is limited, it should be handled as a potentially reactive compound, especially in the presence of bases, amines, and alkali metals.[2]
-
Toxicity: The toxicological properties of this compound are not extensively documented in the provided search results. Therefore, it should be handled with care, assuming it may be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE):
To ensure personal safety, the following PPE must be worn when handling this compound:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or other protective garments
-
A respirator if handling the substance in a poorly ventilated area or if it is in a powdered form that can be inhaled.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 85391-05-5 | [1] |
| Molecular Formula | C8H18ClNO2S | |
| Molecular Weight | 227.75 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves careful neutralization of its acidic component, followed by disposal in strict accordance with local, state, and federal regulations for chemical waste.
Small Spills (Solid or Liquid)
In the event of a small spill (less than 1 liter), the following steps should be taken:
-
Assess and Secure the Area: Evacuate non-essential personnel from the immediate vicinity of the spill.[2] Ensure proper ventilation to avoid inhalation of any dust or vapors.[2]
-
Contain the Spill: Use absorbent materials or a spill kit to confine the spill to a small area.[2]
-
Neutralization: Carefully neutralize the spilled material. For acidic compounds like this compound, a weak base such as sodium bicarbonate or baking soda can be used.[2] Apply the neutralizing agent gradually until the fizzing stops, indicating that the acid has been neutralized.
-
Collection: Once neutralized, carefully sweep or wipe up the material and place it in a clearly labeled, sealed container for hazardous waste.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal of Unused this compound
For the disposal of unused quantities of this compound, the following procedure should be followed:
-
Dilution: In a well-ventilated fume hood, slowly dissolve the solid this compound in a large volume of water. This should be done in a suitable container, such as a large beaker.
-
Neutralization: While stirring, slowly add a weak base (e.g., sodium bicarbonate) to the solution. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is within a neutral range (typically between 6.0 and 8.0).
-
Waste Collection: Transfer the neutralized solution to a designated and properly labeled hazardous waste container.
-
Final Disposal: The sealed container must be disposed of through an approved chemical waste disposal service, following all institutional and regulatory guidelines.[3] Do not pour the chemical, even after neutralization, down the drain without explicit permission from your institution's environmental health and safety department.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always prioritize safety and adhere to the specific guidelines established by your institution and local regulatory bodies.
References
Essential Safety and Logistical Information for Handling H-Met-OiPr Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as H-Met-OiPr hydrochloride. This methionine derivative, utilized in cancer research, necessitates strict adherence to safety protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements, indicating its potential risks:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is GHS07, represented by an exclamation mark, and the signal word is "Warning". A comprehensive understanding of these hazards is the first step in safe handling.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before and during use. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this chemical is handled. |
| Body | Laboratory coat | A standard laboratory coat should be worn and kept fastened to protect against skin contact. |
| Respiratory | Use in a well-ventilated area or under a fume hood. | Avoid breathing dust or vapors. A NIOSH-approved respirator may be necessary for large quantities or in situations with inadequate ventilation. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Avoid contact with skin and eyes.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials.
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.
Disposal Plan
All chemical waste, including this compound and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
-
Collect waste in a designated, labeled, and sealed container.
-
Do not dispose of it down the drain or in regular trash.
-
Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow for Safe Handling
To provide a clear, step-by-step guide for researchers, the following workflow outlines the safe handling of this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
